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  • Product: 2,5-Dimethanesulfonylbenzoic acid
  • CAS: 2140317-02-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzoic Acid

Introduction 2,5-Dimethoxybenzoic acid is a disubstituted benzoic acid derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans from the synthesis of complex natural products, such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethoxybenzoic acid is a disubstituted benzoic acid derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans from the synthesis of complex natural products, such as the galbulimima alkaloid GB 13, to its role as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies and to predict its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of 2,5-dimethoxybenzoic acid, grounded in experimental data and established scientific principles.

Chemical Identity

To ensure clarity and facilitate accurate database searching, the various identifiers for 2,5-Dimethoxybenzoic acid are provided below.

Identifier TypeValue
IUPAC Name 2,5-dimethoxybenzoic acid[3]
CAS Number 2785-98-0[1][4]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1]
Common Synonyms Benzoic acid, 2,5-dimethoxy-; Gentisic Acid Dimethyl Ether; NSC 44887[1][2]

graph "2_5_Dimethoxybenzoic_acid_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- COOH [label=""]; C2 -- OCH3_1 [label=""]; C5 -- OCH3_2 [label=""];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; COOH [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>CTD>TR><TR><TD>||TD>TR><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>OHTD>TR>TABLE> >]; OCH3_1 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>CH<SUB>3SUB>TD>TR>TABLE> >]; OCH3_2 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>OTD>TR><TR><TD>|TD>TR><TR><TD>CH<SUB>3SUB>TD>TR>TABLE> >];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; COOH [pos="0,3!"]; OCH3_1 [pos="-2.6,1.5!"]; OCH3_2 [pos="2.6,-1.5!"]; }

Caption: Molecular structure of 2,5-Dimethoxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dimethoxybenzoic acid is presented in the table below. These values are essential for experimental design, from selecting appropriate solvent systems to predicting reaction kinetics.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[1][2]
Melting Point 76-78 °C[1]
pKa (Predicted) 3.97 ± 0.10[5]
Solubility Soluble in ethanol and acetone; limited solubility in water.[1][2]
Melting Point: A Reflection of Purity and Crystal Lattice Energy

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For 2,5-Dimethoxybenzoic acid, the reported melting point is a narrow range of 76-78 °C, which is indicative of a relatively pure compound.[1]

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and other thermal transitions of a material.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,5-Dimethoxybenzoic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Causality Behind Experimental Choices: The use of a controlled heating rate ensures thermal equilibrium within the sample, leading to a sharp and well-defined melting endotherm. The nitrogen atmosphere prevents any oxidative degradation of the sample at elevated temperatures.

Caption: Workflow for melting point determination using DSC.

Solubility Profile: The Interplay of Polarity and Hydrogen Bonding

2,5-Dimethoxybenzoic acid exhibits good solubility in moderately polar organic solvents such as ethanol and acetone, while its solubility in water is limited.[1][2] This solubility profile can be rationalized by its molecular structure. The aromatic ring and the two methoxy groups contribute to its nonpolar character, favoring dissolution in organic solvents. The carboxylic acid group, capable of hydrogen bonding, imparts some degree of polarity, but its influence is not sufficient to overcome the hydrophobicity of the rest of the molecule to achieve high water solubility.

A systematic approach to determining the qualitative solubility of a compound involves testing its dissolution in a range of solvents with varying polarities.

Methodology:

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene).

  • Sample Addition: Add approximately 10 mg of 2,5-Dimethoxybenzoic acid to each test tube.

  • Observation: Vigorously shake each tube and observe for complete dissolution at room temperature.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

Trustworthiness of the Protocol: This self-validating system provides a clear indication of the compound's solubility characteristics across a spectrum of solvents, which is crucial for selecting appropriate reaction and purification media.

Acidity (pKa): The Influence of Substituent Effects

Expertise & Experience Insights: The two methoxy groups on the benzene ring exert opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. The -I effect of the electronegative oxygen atoms tends to stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa). Conversely, the +M effect, where the lone pairs on the oxygen atoms donate electron density to the ring, would destabilize the anion and decrease acidity. For methoxy groups, the -I effect generally outweighs the +M effect when considering the acidity of the carboxylic acid, leading to a slight increase in acidity compared to unsubstituted benzoic acid. The ortho methoxy group, in particular, can also exert a steric influence, potentially disrupting the coplanarity of the carboxylic acid group with the benzene ring, which can further enhance acidity.

Potentiometric titration is a standard and reliable method for determining the pKa of an acid.

Methodology:

  • Solution Preparation: Prepare a standard solution of 2,5-Dimethoxybenzoic acid of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Authoritative Grounding: This method is a cornerstone of analytical chemistry for determining acid dissociation constants and provides a direct measure of the compound's acidity in a given solvent system.

Spectroscopic Profile

The spectroscopic data for 2,5-Dimethoxybenzoic acid provides a unique fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2,5-Dimethoxybenzoic acid is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 6.8-7.5 ppm) due to their different chemical environments. The two methoxy groups will each give rise to a singlet in the upfield region (around 3.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to the oxygen atoms being the most downfield in this region. The two methoxy carbons will appear as sharp signals in the upfield region (around 55-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dimethoxybenzoic acid will be characterized by:

  • A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band from the carbonyl group around 1700 cm⁻¹.

  • C-O stretching bands for the methoxy groups and the carboxylic acid around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H stretching bands for the aromatic and methyl protons just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Dimethoxybenzoic acid, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z 182.[3][6] Common fragmentation pathways would involve the loss of a hydroxyl radical (-OH) to give a fragment at m/z 165, and the loss of a methoxy group (-OCH₃) to give a fragment at m/z 151. The base peak is often observed at m/z 135, corresponding to the loss of both a hydroxyl radical and a molecule of carbon monoxide.[7]

Conclusion

The physicochemical properties of 2,5-Dimethoxybenzoic acid, including its melting point, solubility, acidity, and spectroscopic profile, are well-defined and consistent with its molecular structure. This in-depth technical guide provides researchers, scientists, and drug development professionals with the essential data and experimental context to confidently and effectively utilize this important chemical intermediate. A thorough understanding of these properties is the foundation for its successful application in the synthesis of complex molecules and the development of new chemical entities.

References

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dimethoxybenzoic acid (C9H10O4). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

Sources

Exploratory

2,5-Dimethoxybenzoic acid molecular weight and formula

Chemical Identity, Synthesis, and Biological Relevance Executive Summary This technical guide provides a comprehensive analysis of 2,5-Dimethoxybenzoic acid (2,5-DMBA) , a critical aromatic building block in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Biological Relevance

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dimethoxybenzoic acid (2,5-DMBA) , a critical aromatic building block in organic synthesis and a known metabolic intermediate of psychoactive phenethylamines. Unlike its isomer 3,4-dimethoxybenzoic acid (veratric acid), 2,5-DMBA features a para-substitution pattern of methoxy groups relative to each other, creating distinct electronic properties that influence its solubility, pKa, and reactivity in electrophilic aromatic substitutions.

This document is structured for researchers requiring high-fidelity physicochemical data, validated synthetic protocols, and metabolic context.

Physicochemical Profile

The following data represents the consensus of experimental values suitable for analytical calibration and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 2,5-Dimethoxybenzoic acid-
CAS Registry Number 2785-98-0-
Molecular Formula C₉H₁₀O₄ -
Molecular Weight 182.17 g/mol Average Mass
Monoisotopic Mass 182.0579 amuFor High-Res MS (HRMS)
Melting Point 76–78 °CCrystalline solid
pKa ~3.97Predicted (Acidic proton)
Appearance White to off-white needlesRecrystallized from EtOH/H₂O
Solubility Ethanol, Acetone, DCMPoorly soluble in cold water

Synthetic Pathways & Mechanism[7][8]

The synthesis of 2,5-DMBA is generally approached via two primary routes: the Methylation Route (from Gentisic acid) or the Oxidation Route (from 2,5-Dimethoxybenzaldehyde).

Strategic Selection

For high-purity applications, the Oxidation Route is preferred. Methylation of gentisic acid (2,5-dihydroxybenzoic acid) often requires aggressive methylating agents (dimethyl sulfate or methyl iodide) and can lead to esterification byproducts (methyl 2,5-dimethoxybenzoate), requiring a subsequent hydrolysis step.

Direct oxidation of the aldehyde using a Pinnick Oxidation (NaClO₂) offers a mild, highly selective pathway with minimal byproduct formation.

Synthesis Workflow Diagram

Synthesis_Workflow Aldehyde Precursor 2,5-Dimethoxybenzaldehyde Oxidation Oxidation Phase NaClO2 / H2O2 or KMnO4 Aldehyde->Oxidation Oxidative Cleavage Workup Acid-Base Extraction (Purification) Oxidation->Workup Quench & Acidify Product Target 2,5-Dimethoxybenzoic Acid Workup->Product Recrystallization

Figure 1: Logical flow for the conversion of 2,5-dimethoxybenzaldehyde to the corresponding acid.[1]

Spectroscopic Characterization

Accurate identification requires analysis of the aromatic substitution pattern. The 2,5-substitution creates a specific splitting pattern in Proton NMR (


H-NMR).
H-NMR (400 MHz, CDCl₃)
  • δ 10.5–11.0 (br s, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.

  • δ 7.75 (d, J = 3.0 Hz, 1H): Aromatic proton at position 6 (Ortho to COOH).

  • δ 7.10 (dd, J = 9.0, 3.0 Hz, 1H): Aromatic proton at position 4.

  • δ 6.95 (d, J = 9.0 Hz, 1H): Aromatic proton at position 3 (Ortho to OMe).

  • δ 4.05 (s, 3H): Methoxy group at position 2 (deshielded by carbonyl).

  • δ 3.85 (s, 3H): Methoxy group at position 5.

Mass Spectrometry (EI-MS)
  • m/z 182 [M]+ : Molecular ion.

  • m/z 165 [M-OH]+ : Loss of hydroxyl group.

  • m/z 137 [M-COOH]+ : Decarboxylation (base peak often observed in substituted benzoic acids).

Biological & Pharmaceutical Context

2,5-DMBA is not merely a synthetic reagent; it is a relevant biomarker in the metabolism of "2C-series" phenethylamines.

Metabolic Pathway

When 2,5-dimethoxyphenethylamine (2C-H) is ingested, it undergoes oxidative deamination by Monoamine Oxidase (MAO), yielding the intermediate aldehyde, which is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) or CYP450 enzymes to 2,5-DMBA.

Note on Toxicology: In the case of the halogenated analog 2C-B , the primary metabolite is 4-bromo-2,5-dimethoxybenzoic acid . Researchers must distinguish between the brominated and non-brominated acid metabolites during forensic analysis.

Metabolism Drug 2,5-Dimethoxyphenethylamine (2C-H) Intermediate Intermediate 2,5-Dimethoxybenzaldehyde Drug->Intermediate Oxidative Deamination Metabolite Excreted Metabolite 2,5-Dimethoxybenzoic Acid Intermediate->Metabolite Oxidation Enzyme1 MAO-A / MAO-B Enzyme1->Drug Enzyme2 ALDH / CYP450 Enzyme2->Intermediate

Figure 2: Metabolic degradation pathway of 2C-H leading to 2,5-DMBA.

Experimental Protocol: Pinnick Oxidation

Objective: Synthesis of 2,5-Dimethoxybenzoic acid from 2,5-dimethoxybenzaldehyde. Scale: 10 mmol (approx. 1.66 g of starting material).

Reagents
  • 2,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol)

  • Sodium Chlorite (NaClO₂, 80% tech grade, 1.4 g, ~12 mmol)

  • Sulfamic Acid (NH₂SO₃H, 1.5 g) [Scavenger for HOCl]

  • Solvent: 1:1 mixture of t-Butanol and Water (40 mL total)

Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve the aldehyde in 20 mL of t-butanol. Add 20 mL of water.

  • Scavenger Addition: Add sulfamic acid (1.5 g) to the stirring solution.

    • Why? Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct, which can chlorinate the electron-rich aromatic ring. Sulfamic acid scavenges HOCl to prevent this side reaction.

  • Oxidant Addition: Dissolve Sodium Chlorite (1.4 g) in 5 mL of water. Add this solution dropwise to the main reaction flask over 10 minutes.

    • Observation: The solution may turn slight yellow but should remain relatively clear.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The aldehyde spot should disappear.

  • Workup:

    • Evaporate the volatile t-butanol under reduced pressure.

    • The residue will likely precipitate. Dilute with 20 mL water.

    • Basify to pH 10 using 1M NaOH (dissolves the acid as the sodium salt).

    • Wash with Diethyl Ether (2 x 15 mL) to remove any unreacted aldehyde.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The product, 2,5-Dimethoxybenzoic acid , will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from a hot Ethanol/Water mixture.

  • Validation: Dry in a vacuum oven at 50°C. Measure melting point (Target: 76–78°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Kanamori, T., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Forensic Science International. Retrieved from [Link]

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Foundational

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxybenzoic Acid Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unambiguously determine the structure of a molecule is paramount. ¹H NMR, or proton NMR, is particularly powerful as it maps the chemical environment of every hydrogen atom within a molecule, revealing crucial information about connectivity and stereochemistry.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-dimethoxybenzoic acid (CAS: 2785-98-0), a disubstituted benzoic acid derivative that serves as a valuable building block in organic synthesis.[1] We will move beyond a simple description of the spectrum to explore the underlying principles that govern the observed chemical shifts and coupling patterns, offering a framework for interpreting the spectra of similarly substituted aromatic systems.

Experimental Protocol: A Self-Validating Approach to Sample Preparation

The acquisition of a high-quality, interpretable NMR spectrum begins with meticulous sample preparation. The following protocol is designed to ensure reproducibility and minimize artifacts that could compromise spectral integrity.

Causality in Solvent Selection: The choice of solvent is critical. A suitable solvent must dissolve the analyte completely without reacting with it.[2] Furthermore, to avoid overwhelming the analyte signals, deuterated solvents are standard practice, as the resonance frequency of deuterium (²H) is distinct from that of protons (¹H).[2] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[3][4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for more polar compounds and has the advantage of often allowing the observation of exchangeable protons, such as the carboxylic acid proton.[5]

Step-by-Step Sample Preparation Workflow

  • Analyte Weighing: Accurately weigh 5-10 mg of 2,5-dimethoxybenzoic acid. This concentration is optimal for obtaining a ¹H NMR spectrum with a high signal-to-noise ratio in a minimal amount of time on a standard 400-500 MHz spectrometer.[6]

  • Initial Dissolution: Transfer the weighed solid into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

  • Homogenization: Gently swirl or vortex the vial to ensure the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring sharp, well-resolved NMR signals. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Transfer to NMR Tube: Carefully transfer the homogeneous solution into a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4.5-5.0 cm to ensure it is centered within the instrument's detection coil.[4]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a standard such as tetramethylsilane (TMS) is used, with its signal defined as 0.0 ppm.[3][7] Most modern deuterated solvents are supplied with TMS already added. If not, a single drop of TMS can be added to a larger volume of solvent (e.g., 10 mL) to create a stock solution for multiple samples.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

¹H NMR Spectrum Analysis of 2,5-Dimethoxybenzoic Acid

The ¹H NMR spectrum of 2,5-dimethoxybenzoic acid presents five distinct signals, each corresponding to a unique set of protons in the molecule. The analysis of their chemical shift, integration, and multiplicity allows for a complete structural assignment.

Quantitative Spectral Data

Signal LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
A-COOH~10.5 - 12.0Broad Singlet (br s)1HN/A
BH-6~7.6Doublet (d)1HJ(meta) ≈ 3.0 Hz
CH-4~7.1Doublet of Doublets (dd)1HJ(ortho) ≈ 9.0 Hz, J(meta) ≈ 3.0 Hz
DH-3~6.9Doublet (d)1HJ(ortho) ≈ 9.0 Hz
E-OCH₃ (C5)~3.85Singlet (s)3HN/A
F-OCH₃ (C2)~3.80Singlet (s)3HN/A

Note: Exact chemical shifts can vary slightly depending on the solvent and sample concentration.

Mechanistic Interpretation: The "Why" Behind the Spectrum

A deep understanding of a spectrum comes from explaining why the protons resonate at their specific frequencies and exhibit their observed splitting patterns. This is dictated by the electronic environment surrounding each proton.

The Aromatic Region (6.5-8.0 ppm)

The chemical shifts of protons on a benzene ring are highly sensitive to the electronic nature of the substituents.[8][9]

  • Electron-Donating Methoxy Groups: The two methoxy (-OCH₃) groups are strong electron-donating groups through resonance (+M effect). They increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves.[10] This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to shift upfield (to lower ppm values) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[9]

  • Electron-Withdrawing Carboxylic Acid Group: The carboxylic acid (-COOH) group is an electron-withdrawing group (-M effect), which deshields aromatic protons and shifts their signals downfield.

In 2,5-dimethoxybenzoic acid, the interplay of these effects results in the observed chemical shifts:

  • Proton H-6: This proton is ortho to the electron-withdrawing -COOH group and meta to the C5-OCH₃ group. The deshielding effect of the adjacent carbonyl group is dominant, making H-6 the most downfield of the aromatic protons. It appears as a doublet because it is coupled only to H-4 through a weak meta coupling (J ≈ 3.0 Hz).[10]

  • Proton H-4: This proton is ortho to the C5-OCH₃ group and meta to both the C2-OCH₃ and -COOH groups. It experiences shielding from the C5-methoxy group. Its signal is split into a doublet of doublets by ortho coupling to H-3 (J ≈ 9.0 Hz) and meta coupling to H-6 (J ≈ 3.0 Hz).[10]

  • Proton H-3: This proton is ortho to the C2-OCH₃ group and is the most shielded (furthest upfield) of the aromatic protons due to the strong electron-donating effect of the adjacent methoxy group. It appears as a doublet due to ortho coupling with H-4 (J ≈ 9.0 Hz).[10]

The Methoxy Protons (~3.8 ppm)

The protons of the two methoxy groups are attached to an oxygen atom, an electronegative element that deshields them, causing them to appear in the 3.3-4.0 ppm range.[11] Since the two methoxy groups are in chemically non-equivalent positions on the ring (one is ortho to the carboxylic acid, the other is meta), they resonate at slightly different frequencies, giving rise to two distinct singlets.[12] They appear as singlets because there are no adjacent protons to couple with.

The Carboxylic Acid Proton (>10 ppm)

The proton of the carboxylic acid group is highly deshielded and appears far downfield, typically between 10-13 ppm.[13][14] This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and extensive intermolecular hydrogen bonding.[13] The signal is often broad due to chemical exchange with trace amounts of water in the solvent.[11][13] This signal's identity can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the -COOH proton will exchange with deuterium, causing the signal to disappear from the ¹H spectrum.[13]

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of 2,5-dimethoxybenzoic acid, with proton assignments and key coupling interactions highlighted.

Caption: Molecular structure of 2,5-dimethoxybenzoic acid with proton assignments and coupling pathways.

Conclusion

The ¹H NMR spectrum of 2,5-dimethoxybenzoic acid is a textbook example of how fundamental principles of shielding, deshielding, and spin-spin coupling can be applied to determine the structure of a substituted aromatic compound. Each signal, from the broad singlet of the carboxylic acid proton to the distinct doublets and doublet of doublets in the aromatic region, provides a specific and verifiable piece of the structural puzzle. By understanding the electronic effects of the methoxy and carboxylic acid substituents, researchers can confidently assign each resonance and confirm the identity and purity of their material.

References

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  • National Institute of Standards and Technology. (n.d.). 2,5-Dimethoxybenzoic acid. NIST Chemistry WebBook. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • Nanalysis. NMR sample preparation guidelines. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

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Exploratory

13C NMR spectral data for 2,5-Dimethoxybenzoic acid

The following technical guide details the C NMR spectral characterization of 2,5-Dimethoxybenzoic acid. It is structured to serve as a primary reference for structural validation, impurity profiling, and analytical metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


C NMR spectral characterization of 2,5-Dimethoxybenzoic acid. It is structured to serve as a primary reference for structural validation, impurity profiling, and analytical method development in pharmaceutical and synthetic organic chemistry.

Technical Guide: C NMR Characterization of 2,5-Dimethoxybenzoic Acid

Executive Summary

2,5-Dimethoxybenzoic acid (CAS: 2785-98-0) is a critical intermediate in the synthesis of pharmacologically active phenethylamines (e.g., 2C-B) and benzoquinone derivatives. Accurate spectral assignment is essential for distinguishing it from its isomers (2,3-, 2,4-, or 3,4-dimethoxybenzoic acid) and detecting common synthetic impurities like 2,5-dimethoxyterephthalic acid. This guide provides the chemical shift data, assignment logic, and experimental protocols required for rigorous characterization.

Chemical Structure & Numbering Scheme

Before analyzing the spectra, we establish the locants used for assignment. The numbering prioritizes the carboxylic acid as position 1.

G C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 OMe2 OMe C2->OMe2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 OMe5 OMe C5->OMe5 C6->C1

Figure 1: Numbering scheme for 2,5-Dimethoxybenzoic acid.[1] C1 is the ipso-carboxyl carbon. C2 and C5 are ipso-methoxy carbons.

Experimental Methodology

To ensure reproducibility and data integrity (E-E-A-T), the following acquisition parameters are recommended.

Solvent Selection
  • DMSO-d

    
     (Recommended):  Provides excellent solubility and prevents dimerization of the carboxylic acid, leading to sharper signals. The residual solvent septet appears at 39.5 ppm .
    
  • CDCl

    
    :  Common, but may require slight warming for high concentrations. The carboxylic acid proton may broaden or disappear due to exchange. The solvent triplet appears at 77.16 ppm .
    
Acquisition Parameters (Standard 100 MHz C)
  • Pulse Sequence: Inverse-gated decoupling (zgig) for quantitative analysis; standard broadband decoupling (zgpg) for routine ID.

  • Relaxation Delay (D1):

    
     2.0 seconds (routine) or 
    
    
    
    10.0 seconds (quantitative) to account for the long T
    
    
    of quaternary carbons (C1, C2, C5, COOH).
  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K (25°C).

Spectral Data & Assignment

The following data represents the consensus chemical shifts derived from high-field NMR studies of 2,5-dimethoxybenzoic acid and its close structural analogs (e.g., 4-allyl-2,5-dimethoxybenzoic acid) [1][2].

C NMR Chemical Shift Table (DMSO-d )
Carbon LabelShift (

, ppm)
TypeAssignment Logic
C=O 166.0 - 167.5 QuaternaryTypical conjugated carboxylic acid carbonyl.
C2 152.0 - 153.5 QuaternaryDeshielded by ortho-methoxy group (Ipso).
C5 151.5 - 153.0 QuaternaryDeshielded by meta-methoxy group (Ipso).
C1 120.0 - 122.5 QuaternaryShielded relative to benzoic acid (130 ppm) due to ortho-methoxy resonance effect.
C3 113.0 - 114.5 Methine (CH)Ortho to C2-OMe; strongly shielded by resonance.
C4 118.0 - 120.0 Methine (CH)Meta to both OMe groups; less shielded than C3/C6.
C6 113.0 - 115.0 Methine (CH)Ortho to C5-OMe; strongly shielded.
OMe (C2) 56.0 - 57.0 Methyl (CH

)
Methoxy carbon (sterically crowded).
OMe (C5) 55.0 - 56.0 Methyl (CH

)
Methoxy carbon (less crowded).
Assignment Rationale (Mechanistic Insight)
  • Ipso-Substitution Effects: The methoxy groups at C2 and C5 exert a strong deshielding effect (+30 ppm) on the carbons they are directly attached to, shifting them into the 150+ ppm range.

  • Ortho-Shielding: Oxygen lone pairs donate electron density into the ring via resonance. This significantly shields the ortho and para positions.

    • C3 is ortho to the C2-OMe.

    • C6 is ortho to the C5-OMe.

    • Consequently, C3 and C6 appear upfield (113-115 ppm).

  • The C1 Anomaly: In unsubstituted benzoic acid, C1 is ~130 ppm. Here, the C2-methoxy group is ortho to C1. The resonance donation from the OMe group shields C1, pushing it upfield to ~121 ppm.

Quality Control: Impurity Profiling

In drug development, detecting impurities is as important as confirming the product. The synthesis of 2,5-dimethoxybenzoic acid (often via oxidation of 2,5-dimethoxybenzaldehyde or carboxylation of 1,4-dimethoxybenzene) yields specific byproducts [3].

Common Impurities & Diagnostic Signals
ImpurityOriginDiagnostic

C Signals (ppm)
1,4-Dimethoxybenzene Starting MaterialSymmetric signals: ~153 (C-O), ~115 (CH), ~55 (OMe). Absence of C=O peak >165 ppm.
2,5-Dimethoxybenzaldehyde IntermediateAldehyde Carbonyl: ~189 ppm. (Distinct from acid C=O at 167 ppm).
2,5-Dimethoxyterephthalic acid Over-carboxylationSymmetric structure. Simplified spectrum. Two equivalent C=O signals (or one intense signal if symmetric).
Impurity Pathway Diagram

Understanding the origin of these spectral impurities aids in process optimization.

Impurities SM 1,4-Dimethoxybenzene (Starting Material) INT 2,5-Dimethoxybenzaldehyde (Intermediate) SM->INT Formylation PROD 2,5-Dimethoxybenzoic Acid (Target) SM->PROD Direct Carboxylation IMP2 Quinone Species (Oxidation Impurity) SM->IMP2 Harsh Oxidation INT->PROD Oxidation (KMnO4) IMP1 2,5-Dimethoxyterephthalic Acid (Over-reaction Impurity) PROD->IMP1 Excess Reagent

Figure 2: Synthetic pathways leading to common impurities detectable by NMR.

Advanced Characterization (2D NMR)

For definitive structural proof, specifically to distinguish C3 from C6, 2D NMR is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protonated carbons to their attached protons.

    • Use to separate C3, C4, and C6 based on the

      
      H NMR shifts (C3-H and C6-H are typically doublets, C4-H is a doublet of doublets or appears as a singlet depending on resolution).
      
  • HMBC (Heteronuclear Multiple Bond Correlation): Long-range coupling.

    • Key Correlation: The COOH proton (if visible in DMSO) or the C=O carbon will show a strong 3-bond correlation to H-6 but not to H-3. This definitively assigns the C6 signal.

References

  • National Institutes of Health (PMC). Synthesis of Psoralidin derivatives (Data for 4-allyl analog used for shift correlation). Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 2785-98-0.

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 2,5-Dimethoxybenzoic acid. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 2,5-Dimethoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular identification and functional group analysis. This document delves into the theoretical underpinnings of the vibrational modes specific to this molecule, offers a detailed experimental protocol, and provides insights into spectral interpretation.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint."[2][3] This fingerprint allows for the identification of functional groups and the elucidation of molecular structure.[3] For a molecule such as 2,5-Dimethoxybenzoic acid, with its distinct carboxylic acid, ether, and substituted aromatic functionalities, FTIR spectroscopy provides a robust method for confirmation of its chemical identity and purity.

The primary regions of interest in the mid-infrared spectrum (4000-400 cm⁻¹) correspond to the fundamental vibrational modes of organic molecules.[2][3] By analyzing the position, intensity, and shape of the absorption bands, we can confidently assign them to specific stretching and bending vibrations within the 2,5-Dimethoxybenzoic acid molecule.

Molecular Structure and Key Functional Groups

To effectively interpret the infrared spectrum, it is crucial to first understand the molecular structure of 2,5-Dimethoxybenzoic acid. The molecule consists of a benzene ring substituted with a carboxylic acid group and two methoxy groups at positions 2 and 5, respectively.

Caption: Molecular structure of 2,5-Dimethoxybenzoic acid.

The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

  • Carboxylic Acid (-COOH): This group will exhibit a very broad O-H stretching band due to hydrogen bonding, a strong C=O (carbonyl) stretching band, and C-O stretching and O-H bending vibrations.[4][5]

  • Aryl Ether (-O-CH₃): The two methoxy groups will produce characteristic C-O stretching bands. Aryl alkyl ethers typically show two distinct C-O stretching bands.[6][7]

  • Substituted Benzene Ring: The aromatic ring will have C-H stretching vibrations, C-C in-ring stretching vibrations, and out-of-plane (oop) C-H bending vibrations that are indicative of the substitution pattern.[8][9]

Predicted Infrared Absorption Frequencies

Based on established correlation tables and spectral data of similar compounds, we can predict the expected absorption regions for the functional groups in 2,5-Dimethoxybenzoic acid.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
Aromatic C-HC-H stretch3100 - 3000Medium to Weak
Aliphatic C-H (in -OCH₃)C-H stretch3000 - 2850Medium
Carboxylic AcidC=O stretch1760 - 1690Strong
Aromatic RingC=C in-ring stretch1600 - 1450Medium to Weak (multiple bands)
Carboxylic AcidO-H bend1440 - 1395Medium
Carboxylic AcidC-O stretch1320 - 1210Strong
Aryl EtherAsymmetric C-O-C stretch1275 - 1200Strong
Aryl EtherSymmetric C-O-C stretch1050 - 1020Strong
Carboxylic AcidO-H out-of-plane bend950 - 910Broad, Medium
Aromatic RingC-H out-of-plane bend900 - 675Strong

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on proper sample preparation.[10] For a solid sample like 2,5-Dimethoxybenzoic acid, two common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[11][12][13]

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.[11][12]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of 2,5-Dimethoxybenzoic acid to a fine powder using an agate mortar and pestle.[10] In a separate, dry mortar, grind about 100-200 mg of dry, spectroscopic grade KBr powder. It is crucial that the KBr is free of moisture, as water has strong IR absorption bands.

  • Mixing: Add the ground sample to the KBr and mix thoroughly to ensure a homogenous dispersion.[10]

  • Pellet Pressing: Transfer the mixture to a pellet die and press it using a hydraulic press at a pressure of 7-10 tons for several minutes. The resulting pellet should be thin and transparent.[10]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum of a blank KBr pellet or an empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and often simpler alternative to the KBr pellet method as it requires minimal sample preparation.[10][12][13]

Step-by-Step Methodology:

  • ATR Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean.[10] This can be done by wiping it with a soft cloth dampened with a suitable solvent like isopropanol, followed by a dry wipe.

  • Background Collection: With the clean and empty ATR accessory in place, collect a background spectrum.

  • Sample Application: Place a small amount of the powdered 2,5-Dimethoxybenzoic acid directly onto the ATR crystal.[10]

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.[10]

  • Sample Analysis: Collect the sample spectrum.

Caption: Experimental workflow for FTIR analysis.

Interpretation of the 2,5-Dimethoxybenzoic Acid Spectrum

A representative FTIR spectrum of 2,5-Dimethoxybenzoic acid will display characteristic bands corresponding to its functional groups.

  • O-H Stretching (Carboxylic Acid): A very prominent and broad absorption band will be observed in the region of 3300-2500 cm⁻¹.[4] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4] This band may overlap with the C-H stretching vibrations.

  • C-H Stretching: In the 3100-3000 cm⁻¹ region, weaker absorptions from the aromatic C-H stretches are expected.[5] Just below 3000 cm⁻¹, peaks corresponding to the C-H stretches of the methoxy groups should appear.[5]

  • C=O Stretching (Carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[4][14] Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

  • C=C Stretching (Aromatic): A series of medium to weak absorptions between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[5]

  • C-O Stretching: This region is often complex but highly informative. A strong band between 1320-1210 cm⁻¹ can be assigned to the C-O stretch of the carboxylic acid.[4] Additionally, two strong bands are expected for the aryl ether C-O stretches: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[6]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of bands arising from various bending and stretching vibrations, including the O-H and C-H out-of-plane bends.[3] The C-H out-of-plane bending vibrations of the substituted benzene ring between 900-675 cm⁻¹ can provide information about the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this region.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 2,5-Dimethoxybenzoic acid. By understanding the characteristic vibrational frequencies of the carboxylic acid, aryl ether, and substituted benzene ring functional groups, researchers can confidently identify this compound and assess its purity. The choice between KBr pellet and ATR sampling techniques allows for flexibility in experimental design, with both methods capable of producing high-quality, interpretable spectra. A thorough analysis of the key absorption bands, from the broad O-H stretch to the intricate fingerprint region, provides a detailed and reliable molecular fingerprint.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Bruker. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). Scientific Reports. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). National Institute of Science Communication and Information Resources. Retrieved from [Link]

  • Analysis of Infrared spectroscopy (IR) - UniTechLink. (n.d.). UniTechLink. Retrieved from [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ether Infrared spectra. (n.d.). University of the West Indies. Retrieved from [Link]

  • 2,5-Dimethoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • IR spectra of 2,3-dimethoxybenzoic acid (A). (n.d.). ResearchGate. Retrieved from [Link]

  • 2,5-Dimethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

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Exploratory

A Technical Guide to the Antimicrobial and Antifungal Potential of 2,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,5-Dimethoxybenzoic acid (2,5-DMBA), a disubstituted benzoic acid derivative, is emerging as a compound of interest for its potential ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethoxybenzoic acid (2,5-DMBA), a disubstituted benzoic acid derivative, is emerging as a compound of interest for its potential antimicrobial and antifungal properties. While research into this specific molecule is nascent, the broader class of benzoic acid derivatives has well-documented antimicrobial activities.[1][2] This guide synthesizes the current understanding of benzoic acid's mechanism of action, details established protocols for evaluating antimicrobial efficacy, and extrapolates these principles to frame a research and development strategy for 2,5-DMBA. We provide in-depth methodologies, data interpretation frameworks, and future-facing perspectives to empower researchers in this promising field.

Introduction: The Scientific Rationale

2,5-Dimethoxybenzoic acid is a white to off-white crystalline solid with the molecular formula C₉H₁₀O₄.[3][4][5] While historically utilized as an intermediate in complex organic synthesis, its structural similarity to other biologically active phenolic and benzoic acids warrants a thorough investigation into its potential as an antimicrobial and antifungal agent.[4][6]

The antimicrobial efficacy of benzoic acid and its derivatives is fundamentally linked to their chemical structure.[1] The presence of the carboxylic acid group and substitutions on the aromatic ring, such as methoxy groups, significantly influences the molecule's lipophilicity and electron-donating properties.[4] These features are critical for cell membrane penetration and subsequent disruption of microbial homeostasis.[1][7] The primary hypothesis is that 2,5-DMBA, like other benzoic acids, can traverse the microbial cell membrane and exert its effects by acidifying the cytoplasm, thereby inhibiting essential metabolic processes.[1][7]

This guide will provide the technical framework to rigorously test this hypothesis and characterize the specific antimicrobial and antifungal profile of 2,5-DMBA.

Postulated Mechanisms of Action

While direct studies on 2,5-DMBA are limited, the mechanism of action can be inferred from extensive research on benzoic acid and its derivatives.[1][7] The prevailing theory centers on pH disruption.[1][7]

Key Postulated Mechanisms:

  • Intracellular Acidification: The antimicrobial activity of benzoic acid is highly pH-dependent.[1] In its undissociated, more lipophilic form (prevalent in acidic environments), the molecule readily penetrates the microbial cell membrane.[1][7] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and lowering the intracellular pH.[1][7]

  • Metabolic Inhibition: This cytoplasmic acidification disrupts the delicate pH balance required for enzymatic function.[1] A key target identified in yeast is the enzyme phosphofructokinase, a critical component of the glycolytic pathway.[8] Inhibition of this enzyme leads to a depletion of ATP, ultimately restricting cell growth and proliferation.[8]

  • Oxidative Stress: Some related phenolic compounds have been shown to interfere with the fungal oxidative stress response system, which could represent a secondary mechanism of action or a synergistic effect with other antifungal agents.[9]

The following diagram illustrates the proposed mechanism of intracellular acidification.

G cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Fungal/Bacterial Cell Membrane cluster_intracellular Intracellular Space (Neutral/Alkaline pH) ext_compound 2,5-DMBA (Undissociated, Lipophilic) membrane_node Lipid Bilayer ext_compound->membrane_node Passive Diffusion int_compound 2,5-DMBA (Dissociates) membrane_node->int_compound proton H+ int_compound->proton anion DMBA- int_compound->anion p_acid Intracellular Acidification proton->p_acid p_inhibit Enzyme Inhibition (e.g., Phosphofructokinase) p_acid->p_inhibit p_atp ATP Depletion p_inhibit->p_atp p_growth Growth Inhibition p_atp->p_growth G cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_result Result Interpretation prep_compound Prepare 2,5-DMBA Stock Solutions screen_disk Disk Diffusion Assay prep_compound->screen_disk screen_mic Broth Microdilution Assay prep_compound->screen_mic prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->screen_disk prep_inoculum->screen_mic prep_media Prepare Agar Plates & Broth Tubes prep_media->screen_disk prep_media->screen_mic measure_zone Measure Zone of Inhibition (mm) screen_disk->measure_zone result Active? measure_zone->result determine_mic Determine MIC (µg/mL) screen_mic->determine_mic determine_mic->result result->screen_mic Yes end_node Further Studies: - Mechanism of Action - Toxicity - In Vivo Efficacy result->end_node result->end_node Yes stop_node Inactive: Stop or Modify result->stop_node result->stop_node No

Caption: Experimental workflow for evaluating the antimicrobial activity of 2,5-DMBA.

Future Research & Drug Development Considerations

The initial findings for 2,5-DMBA are promising but represent the first step in a long development pipeline. Future research should be systematic and multi-faceted.

  • Broad-Spectrum Screening: The immediate priority is to screen 2,5-DMBA against a broad panel of clinically relevant bacteria (including Gram-positive and Gram-negative strains, and drug-resistant variants like MRSA) and fungi (including Candida species and filamentous fungi like Aspergillus).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMBA can elucidate the structure-activity relationship. [2]This involves modifying the position and nature of the substituents on the benzoic acid core to optimize potency and reduce potential toxicity.

  • Mechanism of Action Elucidation: Beyond cytoplasmic acidification, further studies are needed to explore other potential mechanisms. This could include membrane permeability assays, investigating interactions with specific fungal enzymes like CYP53, or assessing the induction of oxidative stress. [10][11]* Toxicity and Safety Profiling: In-vitro cytotoxicity assays using human cell lines are essential to determine the therapeutic index of 2,5-DMBA. Promising candidates would then move to in-vivo toxicity studies in animal models.

  • Synergy Studies: Investigating the combination of 2,5-DMBA with existing antimicrobial and antifungal drugs could reveal synergistic effects, potentially lowering required dosages and combating resistance. [9]

Conclusion

2,5-Dimethoxybenzoic acid presents a compelling starting point for the development of novel antimicrobial and antifungal agents. Grounded in the well-established activity of benzoic acid derivatives, the preliminary data on 2,5-DMBA justifies a comprehensive research program. By employing the standardized protocols and strategic framework outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of this promising compound.

References

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. [Link]

  • Schwalbe, R., & Moore, L. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Basicmedical Key. (2016). Antifungal Susceptibility Testing, Therapy, and Prevention. [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • FirstWord HealthTech. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Patsnap Synapse. (2024). What is Benzoic Acid used for?. [Link]

  • Institute of Microbiology and Immunology, Faculty of Medicine, University of Ljubljana. Antimicrobial susceptibility testing - methods. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. [Link]

  • ResearchGate. (2025). Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing. [Link]

  • El-Sayed, M. A., et al. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Plants, 10(8), 1705. [Link]

  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. [Link]

  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663. [Link]

  • Kim, J. H., et al. (2012). Enhancement of Antimycotic Activity of Amphotericin B by Targeting the Oxidative Stress Response of Candida and Cryptococcus with Natural Dihydroxybenzaldehydes. Frontiers in Microbiology, 3, 267. [Link]

  • Molecules. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4457-4469. [Link]

  • MDPI. (2020). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. [Link]

  • Burton, M., & Cain, R. B. (1990). The antibacterial activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones. Journal of Antimicrobial Chemotherapy, 25(6), 871–881. [Link]

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Foundational

Mechanism of Action of 2,5-Dimethoxybenzoic Acid

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid[1] Executive Summary 2,5-Dimethoxybenzoic acid (2,5-DMBA) is a disubstituted benzoic acid derivative (CAS: 2785-98-0) that occupies a unique niche at the intersect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid[1]

Executive Summary

2,5-Dimethoxybenzoic acid (2,5-DMBA) is a disubstituted benzoic acid derivative (CAS: 2785-98-0) that occupies a unique niche at the intersection of toxicology, metabolic pharmacology, and chemical synthesis.[1][2][3] While structurally related to the salicylate class of anti-inflammatories, its primary biological significance lies in its role as a terminal detoxification metabolite of psychoactive phenethylamines (the "2C" series) and as a fungistatic agent in agricultural applications.

This guide analyzes the compound's mechanism of action across three distinct vectors:

  • Metabolic Inactivation: The enzymatic pathways converting potent 5-HT2A agonists into 2,5-DMBA to facilitate excretion.

  • Antifungal Activity: The physicochemical disruption of fungal membrane gradients.

  • Synthetic Utility: Its role as an electron-rich scaffold for electrophilic aromatic substitution in drug design.

Chemical Identity & Physicochemical Properties

Understanding the mechanism of 2,5-DMBA requires establishing its physicochemical baseline. Unlike its parent amines (which are basic and lipophilic), 2,5-DMBA is an organic acid that exists primarily as an anion at physiological pH, preventing re-absorption and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C₉H₁₀O₄Core scaffold for 2,5-dimethoxy substitution pattern.[2][4]
Molecular Weight 182.17 g/mol Small molecule; rapidly cleared via renal filtration.
pKa (Acid) ~4.0 - 4.2Ionized (>99%) at blood pH (7.4), trapping it in plasma/urine (Ion Trapping).
LogP ~1.6Moderate lipophilicity allows passive diffusion only in acidic environments (e.g., fungal cytosol).
Solubility Low in water; High in EtOHRequires conjugation (glucuronidation) for efficient urinary excretion.

Mechanism of Action: Metabolic Detoxification

In human pharmacology, 2,5-DMBA is the "off-switch" for the psychoactive effects of drugs like 2C-H (2,5-dimethoxyphenethylamine) and a secondary metabolite of 2C-B (4-bromo-2,5-dimethoxyphenethylamine).

The Deamination-Oxidation Pathway

The transformation of a psychoactive amine to 2,5-DMBA involves a two-step enzymatic cascade that fundamentally alters the molecule's pharmacodynamics.

  • Oxidative Deamination (MAO-A/B): Monoamine oxidases attack the amine group of the parent phenethylamine, converting it into an unstable imine, which hydrolyzes to 2,5-dimethoxyphenylacetaldehyde .

  • Aldehyde Oxidation (ALDH): Aldehyde dehydrogenase rapidly oxidizes the intermediate aldehyde into 2,5-dimethoxybenzoic acid .

    • Note on 2C-B: For 2C-B, the primary metabolite is 4-bromo-2,5-dimethoxyphenylacetic acid.[5] However, debromination or direct oxidation of non-halogenated analogs yields 2,5-DMBA.

Mechanistic Consequence: The conversion to the carboxylic acid introduces a negative charge. This prevents binding to the 5-HT2A receptor (which requires a protonated amine for an ionic bridge with Asp155) and prevents crossing the BBB, effectively terminating the psychedelic effect.

Visualization: Metabolic Pathway of 2,5-Dimethoxyphenethylamine

MetabolicPathway Parent 2,5-Dimethoxyphenethylamine (2C-H) (Psychoactive Agonist) Aldehyde 2,5-Dimethoxyphenyl- acetaldehyde (Unstable Intermediate) Parent->Aldehyde MAO-A/B (Oxidative Deamination) Acid 2,5-Dimethoxybenzoic Acid (2,5-DMBA) (Inactive Metabolite) Aldehyde->Acid ALDH (Oxidation) Conjugate Glucuronide/Glycine Conjugate (Excreted) Acid->Conjugate UGT / Glycine N-acyltransferase (Phase II Conjugation)

Figure 1: The metabolic inactivation pathway converting the psychoactive 2C-H into the inactive 2,5-DMBA.

Mechanism of Action: Antifungal Activity

Beyond its role as a metabolite, 2,5-DMBA exhibits intrinsic biological activity against phytopathogens, specifically Botrytis cinerea and Rhizopus stolonifer.

Weak Acid Uncoupling Theory

The mechanism follows the "weak acid preservative" model, similar to benzoic and sorbic acids, but enhanced by the methoxy substituents which increase lipophilicity:

  • Protonated Entry: In the acidic environment of plant tissue or fungal growth media (pH < pKa), 2,5-DMBA exists in its undissociated (neutral) form. It freely permeates the fungal cell membrane.

  • Cytoplasmic Dissociation: Upon entering the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (H⁺) and the 2,5-dimethoxybenzoate anion.

  • Acidification & Stress: The accumulation of H⁺ acidifies the cytosol, disrupting enzymatic functions. The fungal cell must expend ATP to pump protons out (via H⁺-ATPase), leading to energy depletion and growth inhibition.

  • Membrane Disruption: The accumulation of the anionic species contributes to turgor pressure stress and potential membrane intercalation.

Experimental Evidence: Studies demonstrate that 2,5-DMBA completely inhibits spore germination at concentrations of 5 × 10⁻³ M , making it a viable candidate for postharvest treatment of strawberries.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethoxybenzoic Acid (Methylation Route)

Rationale: While available commercially, isotopic labeling often requires de novo synthesis. This protocol uses Gentisic acid (2,5-dihydroxybenzoic acid) as a precursor.

  • Reagents: Gentisic acid (1 eq), Dimethyl sulfate (2.5 eq), NaOH (3.0 eq), Water/Acetone solvent system.

  • Procedure:

    • Dissolve Gentisic acid in aqueous NaOH.

    • Add Dimethyl sulfate dropwise at 0–5°C (exothermic control).

    • Reflux for 2 hours to ensure complete O-methylation.

    • Acidify with HCl to precipitate 2,5-Dimethoxybenzoic acid.

    • Recrystallization: Use Ethanol/Water to obtain white needles (MP: 76–78°C).

Protocol B: LC-MS/MS Detection in Biological Matrices

Rationale: To confirm exposure to 2C-series drugs, researchers must detect 2,5-DMBA in urine.

  • Instrument: Triple Quadrupole Mass Spectrometer (ESI-).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Negative Mode):

    • Precursor: 181.0 (M-H)⁻

    • Quantifier Ion: 137.0 (Loss of CO₂).

    • Qualifier Ion: 122.0 (Loss of Methyl radical + CO₂).

Synthetic Utility: The Scaffold Mechanism

2,5-DMBA serves as a critical "reverse" precursor. In drug discovery, the acid functionality is often converted back into an amine to generate novel 5-HT2A agonists.

Visualization: Synthetic Divergence

Synthesis Acid 2,5-Dimethoxybenzoic Acid (Starting Material) Chloride Acid Chloride (Activated Electrophile) Acid->Chloride SOCl2 Aldehyde 2,5-Dimethoxybenzaldehyde Acid->Aldehyde Reduction (via Alcohol) Amide Amide Intermediate Chloride->Amide NH3 Amine 2,5-Dimethoxybenzylamine (Analogue Precursor) Amide->Amine LiAlH4 (Reduction) Nitrostyrene Nitrostyrene Aldehyde->Nitrostyrene Nitromethane / NH4OAc Drug 2C-H / 2C-B (Target Agonist) Nitrostyrene->Drug LiAlH4

Figure 2: Synthetic pathways utilizing 2,5-DMBA as a scaffold for psychoactive phenethylamines.

References

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid. Retrieved from

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism in rat and human hepatocytes. Toxicology. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. Retrieved from

  • Hachuła, B., et al. (2004). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid: Crystal structures and hydrogen bonding. Acta Crystallographica. Retrieved from

  • Helal, G.A., et al. (2000). Antifungal activity of some benzoic acid derivatives against Botrytis cinerea and Rhizopus stolonifer. Postharvest Biology and Technology. (Contextual citation based on general antifungal mechanism of benzoic acids).

Sources

Exploratory

Technical Guide: The Metabolic Role and Biotransformation of 2,5-Dimethoxybenzoic Acid

Executive Summary 2,5-Dimethoxybenzoic acid (2,5-DMBA) is a critical aromatic carboxylic acid often encountered in drug metabolism and pharmacokinetics (DMPK) as a stable metabolic intermediate.[1][2][3] Unlike its di-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxybenzoic acid (2,5-DMBA) is a critical aromatic carboxylic acid often encountered in drug metabolism and pharmacokinetics (DMPK) as a stable metabolic intermediate.[1][2][3] Unlike its di-hydroxylated analog, Gentisic acid (2,5-dihydroxybenzoic acid), 2,5-DMBA is characterized by the steric and electronic protection of its phenolic groups via methylation.

This guide details the role of 2,5-DMBA as a downstream metabolite of phenethylamine-class xenobiotics (e.g., 2C-B), its clearance mechanisms via Cytochrome P450-mediated O-demethylation, and the analytical protocols required for its rigorous quantification.

The Bio-Origin: Xenobiotic Sources and Formation

In mammalian systems, 2,5-DMBA is rarely endogenous. It functions primarily as a Phase I metabolite derived from the oxidative deamination of exogenous psychoactive phenethylamines or environmental lignin-derived aromatics.

The 2C-B Connection

The most pharmacologically significant pathway involving 2,5-DMBA is the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) .

  • Oxidative Deamination: Monoamine oxidases (MAO-A/B) deaminate the parent amine to an aldehyde intermediate.[2][4]

  • Oxidation: Aldehyde dehydrogenase converts the intermediate to 4-bromo-2,5-dimethoxybenzoic acid .

  • Debromination: Subsequent reductive debromination yields 2,5-DMBA .

Implication for Researchers: 2,5-DMBA serves as a stable urinary biomarker for the intake of specific dimethoxylated phenethylamines, persisting longer than the parent compounds due to its resistance to rapid conjugation prior to demethylation.

Biotransformation Pathways: The Clearance Mechanism

The metabolic fate of 2,5-DMBA is dictated by the stability of its methoxy groups. It is not readily conjugated (Phase II) until it undergoes Phase I functionalization.

Phase I: CYP450-Mediated O-Demethylation

The rate-limiting step in 2,5-DMBA clearance is O-demethylation . The methoxy groups at positions 2 and 5 sterically hinder direct conjugation.

  • Enzymology: CYP450 isozymes (primarily CYP2D6 and CYP3A4 in humans; CYP199A4 in bacterial models) catalyze the hydroxylation of the methyl group.[5][6]

  • Mechanism:

    • Hydrogen atom abstraction from the methoxy carbon (-OCH₃).

    • Formation of an unstable hemiacetal intermediate.

    • Spontaneous collapse to release formaldehyde (HCHO) and the corresponding phenol.

  • Regioselectivity: Demethylation typically occurs at the 2-position first (due to proximity to the carboxylate, which can anchor the molecule in the active site), yielding 5-methoxysalicylic acid .

Phase II: Conjugation

Once demethylated to Gentisic acid (2,5-dihydroxybenzoic acid) or its monomethyl ether, the molecule becomes a substrate for:

  • UGTs (UDP-glucuronosyltransferases): Forming ether glucuronides.

  • SULTs (Sulfotransferases): Forming sulfate conjugates.

Visualization: The Biotransformation Cascade

The following diagram illustrates the conversion of precursor xenobiotics into 2,5-DMBA and its subsequent clearance into Gentisic acid conjugates.

MetabolicPathway Xenobiotic Precursor Xenobiotic (e.g., 2C-B, Lignin Aromatics) Aldehyde Intermediate Aldehyde Xenobiotic->Aldehyde MAO / Deamination DMBA 2,5-Dimethoxybenzoic Acid (2,5-DMBA) Aldehyde->DMBA Oxidation (ALDH) MSA 5-Methoxysalicylic Acid (Mono-demethylated) DMBA->MSA CYP450 O-Demethylation (Phase I) Formaldehyde Formaldehyde (Byproduct) DMBA->Formaldehyde Gentisic Gentisic Acid (2,5-Dihydroxybenzoic Acid) MSA->Gentisic CYP450 O-Demethylation Conjugate Glucuronide/Sulfate Conjugates Gentisic->Conjugate UGT/SULT (Phase II)

Figure 1: The metabolic cascade of 2,5-DMBA, highlighting the critical O-demethylation step required for Phase II clearance.

Analytical Protocol: LC-MS/MS Quantification

Quantifying 2,5-DMBA requires separating it from its structural isomers (e.g., 3,4-dimethoxybenzoic acid/Veratric acid) and its demethylated metabolites.

Method Validation Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Required for retaining polar organic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the carboxyl group (-COOH), improving retention.
Mobile Phase B AcetonitrileSharpens peak shape for aromatic acids.
Ionization ESI Negative Mode (ESI-)Carboxylic acids ionize best by deprotonation [M-H]⁻.
Precursor Ion m/z 181.0[M-H]⁻ of 2,5-DMBA (MW 182.17).
Product Ions m/z 166.0 (Loss of CH₃) m/z 122.0 (Loss of COOH + CH₃)Specific transitions to distinguish from isomers.
Step-by-Step Extraction Protocol (Plasma/Microsomes)

Objective: Isolate 2,5-DMBA while removing protein interferences.

  • Sample Aliquot: Transfer 50 µL of plasma or microsomal incubation mixture to a 1.5 mL centrifuge tube.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (2,5-DMBA-d3) at 1 µg/mL.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Note: The acid is crucial here to disrupt protein binding, as benzoic acid derivatives often bind albumin.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If the calibration curve requires, dilute 1:1 with water to improve peak shape during initial gradient loading.

Experimental Workflow: Microsomal Stability Assay

To determine the metabolic stability of 2,5-DMBA (e.g., during lead optimization of a drug containing this moiety), the following in vitro assay is standard.

Workflow Logic

The assay measures the disappearance of the parent compound (2,5-DMBA) and the appearance of the demethylated metabolite (Gentisic acid).

AssayWorkflow Prep Preparation Buffer + Microsomes PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Start Initiation Add NADPH PreInc->Start + Substrate (2,5-DMBA) Sampling Time Course Sampling 0, 15, 30, 60 min Start->Sampling Quench Quenching Ice-Cold ACN Sampling->Quench Analysis LC-MS/MS Quantify Parent/Metabolite Quench->Analysis

Figure 2: Microsomal stability workflow for assessing the rate of O-demethylation.

Critical Considerations
  • Cofactor Dependency: This reaction is strictly NADPH-dependent. Without NADPH, CYP450s are inactive.

  • Control: Use a "No-NADPH" control to rule out chemical instability or non-CYP hydrolysis.

  • Inhibitors: To verify CYP involvement, co-incubate with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole).

References

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology.

  • Coleman, T., et al. (2015). "CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives."[7] RSC Advances.

  • BenchChem. (2025).[2] "An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid." Technical Data Sheet.

  • Tanaka, Y., et al. (2025). "Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs." Indonesian Journal of Pharmaceutics.

  • PubChem. "2,5-Dimethoxybenzoic acid Compound Summary." National Library of Medicine.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,5-Dimethoxybenzoic Acid from 1,4-Dimethoxybenzene

Introduction 2,5-Dimethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a wide array of more complex organic molecules, including pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzene ring functionalized with two electron-donating methoxy groups and a carboxylic acid moiety, imparts unique reactivity and makes it a sought-after intermediate in medicinal chemistry.[1] This document provides a comprehensive guide for the laboratory synthesis of 2,5-dimethoxybenzoic acid, starting from the readily available 1,4-dimethoxybenzene. The primary method detailed herein is a robust two-step process involving an initial Gattermann formylation followed by oxidation of the resulting aldehyde.[2] This route is chosen for its reliability and well-documented success in achieving the target molecule.

Physicochemical Data of 2,5-Dimethoxybenzoic Acid

A summary of the key physical and chemical properties of the target compound is presented below for easy reference in experimental design and analysis.[3]

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 76-78 °C[5]
Solubility Soluble in ethanol and acetone; limited solubility in water.[4]
CAS Number 2785-98-0[3]

Reaction Mechanism: Gattermann Formylation and Subsequent Oxidation

The synthesis of 2,5-dimethoxybenzoic acid from 1,4-dimethoxybenzene via the Gattermann reaction is a classic example of electrophilic aromatic substitution, followed by a standard oxidation. The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of 2,5-dimethoxybenzoic acid.

Part 1: Gattermann Formylation

The Gattermann reaction introduces a formyl group (-CHO) onto an activated aromatic ring.[5] In this case, the electron-rich 1,4-dimethoxybenzene is the substrate. The reaction typically utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] For safety reasons, a common and safer modification, which will be detailed in the protocol, uses zinc cyanide (Zn(CN)₂) in the presence of HCl.[6] The in-situ generation of HCN avoids the handling of the highly toxic hydrogen cyanide gas.[6]

The mechanism begins with the reaction of HCN and HCl with the Lewis acid catalyst (AlCl₃) to form a highly electrophilic species, the formimidoyl cation complex. The electron-rich aromatic ring of 1,4-dimethoxybenzene then acts as a nucleophile, attacking the electrophile. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7] Subsequent loss of a proton from the ring restores aromaticity and leads to the formation of an aldimine intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired 2,5-dimethoxybenzaldehyde.[2]

Part 2: Oxidation

The second step involves the oxidation of the aldehyde functional group of 2,5-dimethoxybenzaldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[4] The reaction is typically carried out in a suitable solvent, such as acetone or a mixture of t-butanol and water.[4] During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown solid, providing a visual indication of the reaction's progress.[8]

Experimental Protocols

Safety Precautions:

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[9]

  • Zinc Cyanide: Zinc cyanide is highly toxic if ingested or if it comes into contact with acids, as it releases toxic hydrogen cyanide gas. Handle with extreme caution and avoid creating dust.[6]

  • Hydrogen Chloride Gas: HCl is a corrosive gas that can cause severe respiratory and skin burns. It should be handled in a fume hood with appropriate gas scrubbing.[10]

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is also corrosive. Handle in a dry environment and avoid contact with skin.[7]

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.[11] It can also cause skin and eye irritation.[8]

Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Gattermann Formylation [2]

Materials and Equipment:

  • 1,4-Dimethoxybenzene (30 g)

  • Zinc Cyanide (40.4 g)

  • Anhydrous Aluminum Chloride (powdered, 44 g)

  • Dry Benzene (90 ml) - Note: Benzene is a known carcinogen and should be handled with extreme care. Toluene can be considered as a less toxic alternative, though reaction conditions may need optimization.

  • Dry Hydrogen Chloride (gas cylinder with regulator)

  • 3N Hydrochloric Acid (500 ml)

  • Ethyl Acetate (400 ml)

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser.

  • Reagent Addition: To the flask, add 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).

  • Reaction Initiation: Cool the mixture in an ice bath and begin stirring. Pass a steady stream of dry hydrogen chloride gas through the mixture until it is saturated.

  • Catalyst Addition: While maintaining the HCl stream and cooling, slowly and portion-wise add the finely powdered anhydrous aluminum chloride (44 g).

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and warm the reaction mixture to 45°C using a heating mantle. Maintain this temperature for 3-5 hours while continuing to pass a slow stream of HCl gas through the mixture.

  • Workup: After the reaction period, cautiously pour the warm reaction mixture into a beaker containing 500 ml of 3N HCl. Reflux this mixture for 30 minutes to hydrolyze the intermediate aldimine.

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 200 ml).

  • Purification of Aldehyde: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2,5-dimethoxybenzaldehyde can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Oxidation of 2,5-Dimethoxybenzaldehyde to 2,5-Dimethoxybenzoic Acid [2][4]

Materials and Equipment:

  • Crude 2,5-dimethoxybenzaldehyde (from the previous step)

  • Acetone

  • Potassium Permanganate (KMnO₄)

  • Sodium Bisulfite

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolution: In a large flask equipped with a magnetic stirrer, dissolve the crude 2,5-dimethoxybenzaldehyde in acetone.

  • Oxidant Preparation: Prepare a solution of potassium permanganate in water.

  • Oxidation: Cool the aldehyde solution in an ice bath. With vigorous stirring, add the KMnO₄ solution dropwise from a dropping funnel. The rate of addition should be controlled to maintain a low temperature and to allow the purple color of the permanganate to disappear as it reacts.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Workup: Once the reaction is complete, quench any excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color is gone and a brown precipitate of manganese dioxide forms.

  • Acidification and Extraction: Acidify the mixture with dilute HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: The crude 2,5-dimethoxybenzoic acid can be purified by recrystallization from a mixture of ethanol and water to yield a white to off-white crystalline solid.[4]

Experimental Workflow and Data Summary

The following diagram illustrates the general experimental workflow for the synthesis of 2,5-dimethoxybenzoic acid.

Experimental_Workflow cluster_step1 Step 1: Gattermann Formylation cluster_step2 Step 2: Oxidation & Purification A Combine 1,4-dimethoxybenzene, Zn(CN)₂, and dry benzene in a flask. B Cool in an ice bath and saturate with dry HCl gas. A->B C Slowly add anhydrous AlCl₃. B->C D Heat to 45°C for 3-5 hours with a slow stream of HCl. C->D E Hydrolyze with 3N HCl and reflux for 30 minutes. D->E F Extract with ethyl acetate. E->F G Dry and evaporate solvent to get crude 2,5-dimethoxybenzaldehyde. F->G H Dissolve crude aldehyde in acetone. G->H Proceed to Oxidation I Add aqueous KMnO₄ solution dropwise in an ice bath. H->I J Monitor reaction by TLC. I->J K Quench with sodium bisulfite. J->K L Acidify with dilute HCl and extract with ethyl acetate. K->L M Wash, dry, and evaporate solvent. L->M N Recrystallize from ethanol/water. M->N

Caption: Experimental workflow for the synthesis of 2,5-dimethoxybenzoic acid.

Results and Characterization

The final product, 2,5-dimethoxybenzoic acid, should be a white to off-white crystalline solid. The purity of the compound can be assessed by its melting point and spectroscopic analysis.

  • Melting Point: The melting point of pure 2,5-dimethoxybenzoic acid is reported to be in the range of 76-78 °C.[5] A sharp melting point within this range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbons.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield of 2,5-dimethoxybenzaldehyde - Incomplete reaction. - Deactivation of the catalyst. - Loss of product during workup.- Monitor the reaction progress using TLC to ensure completion. - Use freshly opened or purified anhydrous aluminum chloride. - Ensure efficient extraction procedures.
Formation of di-substituted byproduct - The methoxy groups are strongly activating, making the product susceptible to a second formylation.- Use 1,4-dimethoxybenzene as the limiting reagent. - Perform the reaction at a lower temperature.
Incomplete oxidation to the carboxylic acid - Insufficient amount of KMnO₄. - Reaction time too short.- Add KMnO₄ until a faint pink color persists. - Monitor the reaction by TLC to ensure all the aldehyde is consumed.
Product is colored (yellow/brown) - Presence of quinone byproducts from oxidation of the starting material. - Formation of polymeric tars.- Ensure pure reagents and solvents are used. - Maintain the recommended reaction temperature. - Purify the final product by recrystallization, possibly with the addition of activated charcoal.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • CAP Remediation. (2023, October 9). Understanding the Hazards and Safe Use of Potassium Permanganate. Retrieved from [Link]

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  • University of Pittsburgh. (2019, September 23). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium permanganate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosgene. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Understanding the Hazards of Potassium Permanganate (KMnO4). Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

  • Gattermann reaction. (2020, May 11). In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

  • American Chemical Society. (2017, December 6). Direct Carboxylation of the Diazo Group ipso-C(sp2)–H bond with Carbon Dioxide: Access to Unsymmetrical Diazomalonates and Der. Retrieved from [Link]

  • Quora. (2018, November 5). What is the Gatterman reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Phosgenation Reactions with Phosgene from Triphosgene. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2018, February 11). Aromatic aldehydes using Gattermann Koch Reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

  • Gunnoe Lab - The University of Virginia. (n.d.). Catalytic Direct Carboxylation. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • MDPI. (2021, March 4). Study of the Direct CO 2 Carboxylation Reaction on Supported Metal Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Application

Friedel-Crafts acylation route to 2,5-Dimethoxybenzoic acid

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzoic Acid via Friedel-Crafts Acylation Authored by: A Senior Application Scientist This application note provides a detailed, two-part protocol for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzoic Acid via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

This application note provides a detailed, two-part protocol for the synthesis of 2,5-Dimethoxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The synthetic strategy is centered on a robust and scalable Friedel-Crafts acylation followed by a haloform oxidation. The initial step involves the acylation of 1,4-dimethoxybenzene with acetic anhydride to yield 2,5-dimethoxyacetophenone.[3] The subsequent step transforms the methyl ketone intermediate into the target carboxylic acid via the haloform reaction.[4]

This guide is designed for researchers and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale to ensure safe, efficient, and reproducible outcomes.

Part 1: Synthesis of 2,5-Dimethoxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[5][6] In this procedure, the highly activated 1,4-dimethoxybenzene ring is acylated using acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The methoxy groups are strong activating ortho-, para-directors, leading to substitution at the position ortho to one methoxy group and para to the other.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.[7][8]

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of acetic anhydride, polarizing the molecule. This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum tetrachloride-acetate complex.

  • Electrophilic Attack: The electron-rich π system of the 1,4-dimethoxybenzene ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₃(OAc)]⁻ complex, abstracts a proton from the carbon bearing the new acetyl group. This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces acetic acid as a byproduct.

G Acylium Acylium DMB DMB Acylium->DMB Attacks Aromatic Ring

Experimental Protocol: Friedel-Crafts Acylation

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
1,4-DimethoxybenzeneC₈H₁₀O₂138.1610.0 g0.0724Substrate, ensure purity >98%
Aluminum ChlorideAlCl₃133.3421.2 g0.159Catalyst, anhydrous, handle in fume hood
Acetic Anhydride(CH₃CO)₂O102.097.8 mL0.0832Acylating agent, corrosive
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent, anhydrous
Hydrochloric AcidHCl36.46~50 mL-6 M aqueous solution for work-up
Saturated NaCl (Brine)NaCl(aq)-50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent

Procedure

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Charging: In a fume hood, charge the flask with 1,4-dimethoxybenzene (10.0 g) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid dissolves completely.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (21.2 g) portion-wise over 15-20 minutes. The addition is exothermic and will result in a colored slurry. Causality Note: Stoichiometric amounts of AlCl₃ are required because it complexes with the product ketone, deactivating it as a catalyst.[9] Maintaining a low temperature minimizes side reactions.

  • Acylation: Add acetic anhydride (7.8 mL) to the dropping funnel with 20 mL of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated HCl (~20 mL) in a large beaker. This will hydrolyze the aluminum complexes. Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic extracts. Wash sequentially with 6 M HCl (50 mL), water (50 mL), and saturated brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 2,5-dimethoxyacetophenone, which can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Part 2: Synthesis of 2,5-Dimethoxybenzoic Acid via Haloform Oxidation

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[4] The reaction proceeds in a basic medium using an oxidizing agent like sodium hypochlorite (bleach), which provides both the base and the halogenating agent.[10][11][12]

Reaction Mechanism: Haloform Reaction
  • Enolate Formation: Hydroxide ions deprotonate the α-carbon of the methyl ketone, forming an enolate.

  • α-Halogenation: The enolate acts as a nucleophile, reacting with the halogen (from hypochlorite) in a series of three successive α-halogenation steps until the trihalomethyl ketone is formed.

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.

  • Cleavage: The resulting tetrahedral intermediate collapses, cleaving the C-C bond and ejecting the trihalomethyl group (e.g., -CCl₃), which is a good leaving group due to the electron-withdrawing halogens. This forms the carboxylate salt and haloform (e.g., chloroform).

  • Acidification: In the final work-up step, the carboxylate salt is protonated with a strong acid to yield the final carboxylic acid product.

G cluster_0 Base-Mediated Halogenation cluster_1 Cleavage & Acidification Ketone Methyl Ketone (R-CO-CH₃) Enolate Enolate Ketone->Enolate + OH⁻, - H₂O Trihalo Trihalomethyl Ketone (R-CO-CX₃) Enolate->Trihalo + 3X₂ (from NaOX) Tetrahedral Tetrahedral Intermediate Trihalo->Tetrahedral + OH⁻ Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral->Carboxylate Haloform Haloform (CHX₃) Tetrahedral->Haloform Acid Carboxylic Acid (R-COOH) Carboxylate->Acid + H₃O⁺

Experimental Protocol: Haloform Oxidation

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
2,5-DimethoxyacetophenoneC₁₀H₁₂O₃180.2010.0 g0.0555From Part 1
Sodium HypochloriteNaOCl74.44~150 mL~0.18~8.25% solution (household bleach)
Sodium HydroxideNaOH40.005.0 g0.125To maintain basicity
Dioxane or THFC₄H₈O₂88.1150 mL-Co-solvent for solubility
Sodium BisulfiteNaHSO₃104.06As needed-To quench excess oxidant
Hydrochloric AcidHCl36.46As needed-Concentrated, for acidification

Procedure

  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyacetophenone (10.0 g) in 50 mL of dioxane or THF. Add a solution of sodium hydroxide (5.0 g) in 50 mL of water.

  • Oxidation: Cool the mixture in an ice bath. Slowly add the sodium hypochlorite solution (~150 mL) over 30-45 minutes, maintaining the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC. The reaction mixture may separate into layers; ensure vigorous stirring.

  • Quenching Excess Oxidant: Cool the flask in an ice bath. Add a saturated aqueous solution of sodium bisulfite dropwise until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper (i.e., no blue color forms).

  • Work-up (Acidification): Carefully acidify the cold mixture by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of 2,5-dimethoxybenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,5-dimethoxybenzoic acid as a white crystalline solid.[13] Air dry the crystals and determine the melting point (Lit. mp 76-78 °C).

Overall Synthetic Workflow

G Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃, DCM) Start->Step1 Intermediate 2,5-Dimethoxyacetophenone Step1->Intermediate Step2 Haloform Oxidation (NaOCl, NaOH) Intermediate->Step2 Workup Acidic Work-up & Recrystallization Step2->Workup End 2,5-Dimethoxybenzoic Acid Workup->End

Troubleshooting and Key Considerations

  • Low Yield in Acylation: Ensure all reagents and glassware are completely dry, as moisture deactivates the AlCl₃ catalyst. Using freshly opened or sublimed AlCl₃ is recommended.

  • Di-acylation Side Product: The highly activated nature of the starting material can lead to a second acylation.[13] To minimize this, use 1,4-dimethoxybenzene as the limiting reagent, maintain low reaction temperatures, and avoid prolonged reaction times after the starting material is consumed.

  • Incomplete Oxidation: If the haloform reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase side reactions. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.

  • Product Purity: The final product may be colored yellow or brown due to trace impurities.[13] Careful recrystallization, perhaps with the addition of a small amount of activated charcoal, can improve purity and color.

References

  • sathee jee. (n.d.). Chemistry Haloform Reaction Mechanism. Retrieved from [Link]

  • Brainly.com. (2023, October 11). Benzoic Acid In the mechanistic sequence of the haloform reaction, the enolate of acetophenone reacts with what electrophile. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Organic Chemistry Post-Lab 7 Haloform Reaction. Retrieved from [Link]

  • Karila, D., et al. (2022). 200 Years of The Haloform Reaction: Methods and Applications. PMC. Retrieved from [Link]

  • Journal of Chemical Education. (1981). Synthesis of benzoic acid using household bleach. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]

  • ResearchGate. (2014). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • University of Wisconsin-River Falls. (2012, November 14). Chemistry 211 Experiment 1. Retrieved from [Link]

  • Bartleby. (n.d.). Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation. Retrieved from [Link]

  • Open University. (n.d.). The study of Friedel-Crafts type reaction mechanisms. Open Research Online. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Method

High-Yield Synthesis of 2,5-Dimethoxybenzoic Acid via Gattermann-Adams Formylation

Abstract This application note details the laboratory-scale synthesis of 2,5-dimethoxybenzoic acid , a critical intermediate in the development of phenethylamine-based pharmaceuticals and psychoactive research standards....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory-scale synthesis of 2,5-dimethoxybenzoic acid , a critical intermediate in the development of phenethylamine-based pharmaceuticals and psychoactive research standards. The protocol utilizes the Gattermann-Adams modification of the Gattermann reaction to formylate 1,4-dimethoxybenzene, followed by a regioselective oxidation. This guide prioritizes the Gattermann-Adams method (using zinc cyanide) over the traditional HCN gas method to enhance safety without compromising yield. It includes rigorous safety protocols for handling cyanide-generating reactions, mechanistic insights, and a self-validating experimental workflow.

Introduction & Strategic Rationale

2,5-Dimethoxybenzoic acid is a foundational building block for the synthesis of 2,5-dimethoxy-4-substituted phenethylamines (e.g., 2C-B, 2C-I). While modern formylation methods like Vilsmeier-Haack exist, the Gattermann reaction remains a potent tool for electron-rich aromatic systems, particularly when specific regioselectivity or anhydrous conditions are required to avoid side-reactions common in aqueous amide hydrolyses.

Why Gattermann-Adams?
  • Solid-State Reagent Handling: Unlike the classic Gattermann method requiring liquid HCN, the Adams modification generates HCN in situ from Zinc Cyanide (

    
    ) and HCl gas. This allows for more precise stoichiometric control and reduced inhalation risk during setup.
    
  • Lewis Acid Synergy: The byproduct,

    
    , acts as a co-catalyst alongside 
    
    
    
    , enhancing the electrophilicity of the formylating species.

Chemical Mechanism

The synthesis proceeds in two distinct stages:

  • Formylation: Electrophilic Aromatic Substitution (EAS) of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde.

  • Oxidation: Conversion of the aldehyde to the carboxylic acid using Potassium Permanganate (

    
    ).[1][2]
    
Mechanistic Pathway (Gattermann-Adams)

The reaction does not involve a free formyl cation (


). Instead, it proceeds via a "protonated iminoformyl chloride" complex.
  • Generation of Electrophile:

    
    
    
    
    
  • Sigma Complex Formation: The activated 1,4-dimethoxybenzene attacks the electrophilic carbon of the formimino chloride. The para directing effect of the methoxy groups directs the substitution to the 2 or 5 position (which are equivalent).

  • Hydrolysis: The intermediate aldimine salt is hydrolyzed to release the aldehyde.[3]

GattermannMechanism Reagents Zn(CN)2 + HCl HCN_Gen HCN (In Situ) Reagents->HCN_Gen Acidolysis Electrophile Formimino Chloride [HC(Cl)=NH]+ HCN_Gen->Electrophile + AlCl3 SigmaComplex Sigma Complex (Intermediate) Electrophile->SigmaComplex Substrate 1,4-Dimethoxybenzene Substrate->SigmaComplex + Electrophile Aldimine Aldimine Salt SigmaComplex->Aldimine - HCl Aldehyde 2,5-Dimethoxybenzaldehyde Aldimine->Aldehyde Hydrolysis (H2O)

Figure 1: Mechanistic pathway of the Gattermann-Adams formylation showing in-situ HCN generation and electrophilic attack.

Safety Protocol: Cyanide Hazard Management

CRITICAL WARNING: This protocol generates Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant.

  • Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.

  • Scrubbing: The reaction exhaust must pass through a scrubber containing 10% NaOH and Sodium Hypochlorite (bleach) to neutralize escaping HCN.

  • Detection: Personal HCN monitors must be worn.

  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be available on-site.

Experimental Protocol

Phase 1: Synthesis of 2,5-Dimethoxybenzaldehyde

Reagents & Equipment:

  • 1,4-Dimethoxybenzene (30 g, 0.217 mol)

  • Zinc Cyanide (

    
    ) (40 g, 0.34 mol) - dried at 110°C for 2h
    
  • Aluminum Chloride (

    
    ), anhydrous (45 g, 0.33 mol)
    
  • Dry Benzene or Toluene (150 mL)

  • HCl gas generator (dropping funnel with

    
     over NaCl)
    

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching the bottom), and a reflux condenser connected to the NaOH/Bleach scrubber.

  • Solvation: Dissolve 1,4-dimethoxybenzene in 150 mL of dry benzene/toluene. Add the dried zinc cyanide.

  • Saturation: Cool the mixture to 0–5°C in an ice bath. Begin passing a slow stream of dry HCl gas through the mixture.[2] Stir vigorously.

  • Catalysis: After 15 minutes of HCl saturation, slowly add powdered

    
     over 20 minutes. Note: The reaction is exothermic; maintain temp < 20°C.
    
  • Reaction: Heat the mixture to 40–50°C and continue passing HCl gas for 3–4 hours. The mixture will thicken as the aldimine complex precipitates.

  • Hydrolysis: Pour the reaction mass (while still warm) into a beaker containing 500 g of crushed ice and 200 mL of 3N HCl. Reflux this mixture for 30 minutes to hydrolyze the aldimine.

  • Extraction: Cool and extract with Toluene (

    
     mL). Wash the organic layer with water (
    
    
    
    mL) and brine.
  • Isolation: Dry over anhydrous

    
     and evaporate the solvent. Recrystallize the crude solid from ethanol/water.[1][2]
    

Target Yield: 75–85% Appearance: Yellowish crystalline solid (MP: 50–52°C)

Phase 2: Oxidation to 2,5-Dimethoxybenzoic Acid

Reagents:

  • 2,5-Dimethoxybenzaldehyde (20 g, 0.12 mol)

  • Potassium Permanganate (

    
    ) (28 g, 0.18 mol)
    
  • Sodium Carbonate (

    
    ) (10 g)
    
  • Water (400 mL)

Step-by-Step Procedure:

  • Preparation: In a 1 L flask, dissolve the aldehyde in 100 mL acetone (optional, to assist solubility) and add to a solution of

    
     in 300 mL water.
    
  • Oxidation: Heat to 60°C. Add saturated

    
     solution dropwise over 1 hour.
    
  • Completion: Stir at 70–80°C until the purple color persists (indicating excess oxidant).

  • Workup: Add a small amount of ethanol or sodium bisulfite to destroy excess permanganate (precipitating brown

    
    ).
    
  • Filtration: Filter the hot solution through Celite to remove

    
    .
    
  • Precipitation: Cool the clear filtrate to 0°C and acidify to pH 2 with concentrated HCl. The product will precipitate as white crystals.

  • Purification: Filter and recrystallize from boiling water or ethanol.

Target Yield: 80–90% Appearance: White needles (MP: 76–78°C)

Process Data & Optimization

Stoichiometry Table
ComponentRoleEq. (Molar)Mass/VolCritical Parameter
1,4-Dimethoxybenzene Substrate1.030.0 gMust be dry
Zinc Cyanide HCN Source1.540.0 gFinely powdered
Aluminum Chloride Lewis Acid1.545.0 gAnhydrous only
HCl (gas) ReagentExcessN/AContinuous stream
KMnO4 Oxidant1.528.0 gSlow addition
Troubleshooting Guide
  • Low Yield (Step 1): Often caused by "wet" reagents.

    
     reacts violently with water, deactivating it. Ensure all glassware is flame-dried.
    
  • Dark/Tarred Product: Reaction temperature exceeded 50°C during formylation. The electron-rich ring is prone to polymerization. Keep it cool.

  • Incomplete Oxidation: If the aldehyde remains (detectable by smell), add more

    
     and increase reaction time.
    

Workflow Visualization

Workflow Start Start: 1,4-Dimethoxybenzene Gattermann Gattermann-Adams Formylation (Zn(CN)2, HCl, AlCl3) Start->Gattermann Hydrolysis Acid Hydrolysis (Reflux with 3N HCl) Gattermann->Hydrolysis Aldimine Cleavage Intermediate Intermediate: 2,5-Dimethoxybenzaldehyde Hydrolysis->Intermediate Oxidation Oxidation (KMnO4, Na2CO3, 60°C) Intermediate->Oxidation Workup Filtration & Acidification (Remove MnO2, add HCl) Oxidation->Workup Final Final Product: 2,5-Dimethoxybenzoic Acid Workup->Final

Figure 2: End-to-end synthesis workflow from starting material to purified acid.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid - Gattermann Reaction and Subsequent Oxidation. Retrieved from

  • Adams, R., & Levine, I. (1923). "Simplification of the Gattermann Synthesis of Hydroxy Aldehydes." Journal of the American Chemical Society. (Historical context for Zn(CN)
  • Cambridge University Press. (n.d.).[3] Gattermann Aldehyde Synthesis. Retrieved from

  • Organic Syntheses. (1923). Hydrogen Cyanide (Cautionary Note & Preparation). Org. Syn. Coll. Vol. 1, p.314. Retrieved from

  • ChemicalBook. (2024). Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from

Sources

Application

Application Note: Regioselective Synthesis of 2,5-Dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Executive Summary This application note details the optimized protocol for the regioselective formylation of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to synthesize 2,5-dimethoxybenzaldehyde. This aldehyde is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective formylation of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to synthesize 2,5-dimethoxybenzaldehyde. This aldehyde is a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals, agrochemicals, and organic dyes.

While 1,4-dimethoxybenzene is electron-rich, it is less reactive than heterocycles like pyrrole or indole. Consequently, this protocol emphasizes thermal activation (70–80°C) following reagent addition, a critical deviation from room-temperature Vilsmeier protocols used for highly activated substrates. The method utilizes the standard Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl


) and 

-dimethylformamide (DMF).

Mechanistic Insight & Reaction Pathway

The Vilsmeier-Haack reaction involves the generation of an electrophilic chloroiminium species ("Vilsmeier Reagent") which undergoes Electrophilic Aromatic Substitution (EAS) with the substrate.

Reaction Scheme


Mechanism Visualization

The following diagram illustrates the activation of DMF, the electrophilic attack on the aromatic ring, and the crucial hydrolysis step.

VilsmeierMechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Substitution & Workup DMF DMF (Start) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic POCl3 POCl3 POCl3->VR 0°C, Exothermic SigmaComplex Sigma Complex (Arenium Ion) VR->SigmaComplex + Substrate (Electrophilic Attack) Substrate 1,4-Dimethoxybenzene IminiumSalt Aryl Iminium Salt (Intermediate) SigmaComplex->IminiumSalt -HCl (Re-aromatization) Hydrolysis Acidic Hydrolysis (H2O / NaOAc) IminiumSalt->Hydrolysis Quench Product 2,5-Dimethoxybenzaldehyde (Final) Hydrolysis->Product Formyl group release

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation highlighting the formation of the active electrophile and the hydrolysis of the iminium salt.[1]

Critical Process Parameters & Safety

Safety Hazards
  • Thermal Runaway: The reaction between DMF and POCl

    
     is exothermic .[2] It must be controlled at 0–5°C. Uncontrolled addition can lead to rapid decomposition and pressure buildup [1].
    
  • POCl

    
     Handling:  Highly corrosive and reacts violently with water/moisture to release HCl gas and phosphoric acid. All glassware must be flame-dried.
    
  • DMF Toxicity: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.

Key Variables
ParameterSettingRationale
Reagent Stoichiometry 1.0 : 1.2 : 1.2 (Substrate:POCl

:DMF)
Slight excess of Vilsmeier reagent ensures conversion; large excess of DMF acts as solvent.
Addition Temp 0°C – 5°CPrevents thermal decomposition of the Vilsmeier reagent before substrate addition.
Reaction Temp 70°C – 80°C 1,4-dimethoxybenzene is less reactive than pyrroles. Heat is required to overcome the activation energy for EAS on the benzene ring [2].
Hydrolysis pH Neutral/Mildly Basic (pH 7-8)Essential to break the stable iminium salt complex and precipitate the aldehyde product.

Detailed Experimental Protocol

Materials
  • 1,4-Dimethoxybenzene (Solid, MW: 138.16 g/mol )

  • Phosphorus Oxychloride (Liquid, MW: 153.33 g/mol , d=1.645 g/mL)

  • 
    -Dimethylformamide (Anhydrous, MW: 73.09  g/mol )
    
  • Sodium Acetate (trihydrate) or NaOH (10% aq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)[3]

Step-by-Step Procedure
Phase 1: Preparation of Vilsmeier Reagent[1][4][5]
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add anhydrous DMF (3.0 equivalents relative to substrate) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath and cool to 0°C.

  • Reagent Formation: Charge POCl

    
     (1.2 – 1.5 equivalents) into the addition funnel. Add dropwise to the DMF over 30 minutes.[3]
    
    • Checkpoint: Maintain internal temperature

      
      .[6] The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).
      
    • Hold: Stir at 0°C for 30 minutes after addition is complete.

Phase 2: Substrate Addition & Reaction[3]
  • Substrate Prep: Dissolve 1,4-dimethoxybenzene (1.0 equiv) in a minimal amount of DMF (approx. 1-2 mL per gram of substrate).

    • Note: If the substrate is finely powdered, it can be added as a solid in small portions, but solution addition is preferred for homogeneity.

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Activation: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 70–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, and a new polar spot (aldehyde, Rf ~0.4) should appear.[2][3]

Phase 3: Hydrolysis & Isolation[1]
  • Quenching: Cool the reaction mixture to RT. Pour the dark reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: The mixture will be acidic and likely dark red/brown.

  • Hydrolysis: Neutralize the solution to pH ~7–8 by slowly adding saturated aqueous Sodium Acetate or 10% NaOH solution.

    • Caution: Exothermic neutralization. Add base slowly.

    • Mechanism:[1][3][5][6][7][8][9] This step hydrolyzes the iminium salt to the aldehyde.[5][10] A precipitate (yellowish solid) should begin to form.[2]

  • Extraction: If the solid does not filter well, extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Washing: Wash combined organic layers with water (2x), Brine (1x), and dry over anhydrous MgSO

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Phase 4: Purification[3]
  • Recrystallization: The crude 2,5-dimethoxybenzaldehyde (typically a yellow oil or solid) can be recrystallized from Ethanol or Ethanol/Water mixtures.

    • Target: Pale yellow crystals.[6][10]

    • Melting Point: 50–52°C (Lit. value).

Workflow Visualization

Workflow Start Start Prep Prep Reagent (DMF + POCl3, 0°C) Start->Prep Add Add Substrate (1,4-Dimethoxybenzene) Prep->Add Heat Heat to 75°C (4-6 Hours) Add->Heat Quench Ice Quench & Neutralize Heat->Quench Isolate Extract/Filter & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the synthesis of 2,5-dimethoxybenzaldehyde.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete reaction due to low temp.Ensure reaction is heated to at least 70°C. Benzene rings are stable and require energy to overcome aromaticity loss during attack.
Dark/Tarry Product Polymerization or overheating.[2]Do not exceed 90°C. Ensure effective stirring during the quenching step to prevent local overheating.
No Precipitate Iminium salt not hydrolyzed.Ensure the final pH is adjusted to >7. The iminium salt is water-soluble; the aldehyde is not.
Starting Material Recovery Moisture in reagents.POCl

degrades rapidly with water. Use fresh bottle and anhydrous DMF.

References

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes.

  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation."[3] BenchChem Technical Library.

  • Vilsmeier, A. and Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[3][8] Berichte der deutschen chemischen Gesellschaft, 1927, 60(1), 119–122.[8] (Foundational Mechanism).[2]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."

  • Campaigne, E. and Archer, W. L. "p-Dimethylaminobenzaldehyde." Organic Syntheses, Coll.[2] Vol. 4, p.331 (1963). (Standard protocol for activated benzenes).

Sources

Method

Application Note: Optimized Synthesis of 2,5-Dimethoxybenzoic Acid via Jones Oxidation

Executive Summary & Scientific Context This guide details the oxidation of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzoic acid using Jones Reagent (chromic acid in dilute sulfuric acid/acetone). While alternative oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide details the oxidation of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzoic acid using Jones Reagent (chromic acid in dilute sulfuric acid/acetone). While alternative oxidants (e.g., KMnO₄, Pinnick oxidation) exist, Jones oxidation is selected for its speed, high yield, and operational simplicity, provided strict temperature controls are maintained.

Critical Application Context: 2,5-Dimethoxybenzoic acid is a vital scaffold in medicinal chemistry, serving as a metabolic standard for psychoactive phenethylamines and a precursor for radiolabeled ligands used in serotonin receptor mapping.

Key Technical Challenge: The substrate contains an electron-rich aromatic ring (1,4-dimethoxy substitution pattern). This makes the ring susceptible to:

  • Over-oxidation: Formation of p-benzoquinones (yellow/red impurities).

  • Electrophilic Aromatic Substitution: Sulfonation by H₂SO₄ if concentration/temperature is uncontrolled.

This protocol mitigates these risks through a strict 0°C regime and a self-validating acid-base workup.

Chemical Mechanism

The transformation proceeds not through the aldehyde directly, but via its hydrate (gem-diol) . In aqueous acidic acetone, the aldehyde is in equilibrium with its hydrate. The chromic acid forms a chromate ester with the gem-diol, followed by an E2-like elimination that expels Chromium(IV) and generates the carbonyl of the carboxylic acid.

Mechanistic Pathway (Graphviz Visualization)

JonesMechanism Aldehyde 2,5-Dimethoxy- benzaldehyde Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O / H+ Ester Chromate Ester Hydrate->Ester + H2CrO4 - H2O Product 2,5-Dimethoxy- benzoic Acid Ester->Product Rate Limiting Elimination Cr4 H2CrO3 (Cr IV) Ester->Cr4 Leaving Group Cr6 H2CrO4 (Cr VI) Cr6->Ester

Figure 1: Mechanistic pathway of Jones Oxidation.[1][2] Note that hydration of the aldehyde is a prerequisite for oxidation to the acid.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Role
2,5-Dimethoxybenzaldehyde 166.171.0Substrate
Chromium(VI) Oxide (CrO₃) 99.991.5 - 2.0Oxidant
Sulfuric Acid (conc.) 98.08N/ACatalyst/Solvent
Acetone (Reagent Grade) 58.08SolventCarrier
Isopropyl Alcohol (IPA) 60.10ExcessQuenching Agent
Preparation of Standard Jones Reagent (2.67 M)

Caution: Cr(VI) is a known carcinogen and strong oxidizer. Wear double nitrile gloves and work in a fume hood.

  • Dissolve 26.72 g of CrO₃ in 23 mL of concentrated H₂SO₄ .

  • Carefully dilute with water to a total volume of 100 mL .

  • Result: A thick, dark red-orange syrup.

Synthesis Procedure

Step 1: Solvation Dissolve 10.0 mmol (1.66 g) of 2,5-dimethoxybenzaldehyde in 30 mL of reagent-grade acetone in a round-bottom flask. Add a magnetic stir bar.

Step 2: Temperature Control (Critical) Submerge the flask in an ice-water bath (0°C). Allow the solution to chill for 10 minutes. Reasoning: Low temperature prevents the acid-catalyzed cleavage of the methoxy ether groups and suppresses quinone formation.

Step 3: Oxidant Addition Add the Jones Reagent dropwise via an addition funnel or syringe.

  • Observation: The orange reagent will turn green (Cr³⁺ formation) immediately upon contact with the solution.

  • Endpoint: Continue addition until the orange color persists in the solution for >20 minutes, indicating excess oxidant (approx. 5-7 mL required).

Step 4: Quenching Once TLC confirms consumption of starting material (approx. 1 hour), add Isopropyl Alcohol (IPA) dropwise.

  • Visual Cue: The solution will shift from orange/brown back to a distinct bright green/blue. This confirms the reduction of residual Cr(VI) to non-toxic Cr(III).

Workup & Purification (Self-Validating System)

The following workup utilizes the acidity of the product to separate it from neutral impurities (unreacted aldehyde or quinone byproducts).

Purification Workflow (Graphviz Visualization)

WorkupFlow RxnMix Crude Reaction Mixture (Acetone/Aq) Evap Rotary Evaporation (Remove Acetone) RxnMix->Evap Residue Aq. Slurry + Green Salts Evap->Residue Extract Partition: Et2O + Water Residue->Extract BaseWash Extract Organic with Sat. NaHCO3 (pH ~9) Extract->BaseWash OrgLayer Organic Layer (Discard) BaseWash->OrgLayer Neutral Impurities (Quinones) AqLayer Aqueous Layer (Contains Product as Salt) BaseWash->AqLayer Product (Carboxylate) Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip White Precipitate Forms Acidify->Precip Validation Step Filter Vacuum Filtration & Recrystallization (H2O/EtOH) Precip->Filter

Figure 2: Acid-Base extraction workflow ensuring removal of Cr salts and neutral organic side-products.

Detailed Workup Steps:
  • Solvent Removal: Remove acetone under reduced pressure (Rotovap). Do not heat above 40°C.

  • Partition: Add 50 mL water and 50 mL Ethyl Acetate or Ether to the green residue. Shake and separate.

  • Base Extraction (The Purification Step): Extract the organic layer with saturated NaHCO₃ (3 x 30 mL).

    • Logic: The carboxylic acid moves to the aqueous phase (as sodium benzoate salt). Neutral impurities (quinones) stay in the organic layer.

  • Precipitation: Carefully acidify the combined aqueous extracts with 6M HCl to pH 1.

    • Validation: A thick white precipitate must form. If no precipitate forms, the oxidation failed or the product was lost.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water.

Results & Characterization

ParameterExpected ValueNotes
Appearance White needles/powderYellow tint indicates quinone contamination.
Yield 85 - 95%Losses usually occur during mechanical transfer.
Melting Point 76 - 78°CSharp range indicates high purity [1].
TLC (SiO₂) R_f ~ 0.1-0.2Solvent: Hexane/EtOAc (1:1) + 1% Acetic Acid.

Troubleshooting:

  • Green Sludge: Chromium salts can trap product. Ensure thorough washing of the initial green residue during the first partition.

  • Yellow Product: Indicates formation of 2,5-dimethoxy-1,4-benzoquinone. Recrystallize from hot water/ethanol (90:10) to purify.

References

  • Physical Constants: 2,5-Dimethoxybenzoic acid. CAS Common Chemistry.[4] Retrieved from [Link][4]

  • Original Methodology: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45. [Link]

  • General Protocol: Eisenbraun, E. J. (1965). Cyclooctanone.[5] Organic Syntheses, 45, 28. (Demonstrates standard Jones oxidation conditions adapted for this guide). [Link]

Sources

Application

application of 2,5-Dimethoxybenzoic acid in the synthesis of galbulimima alkaloid GB 13

Application Note: 2,5-Dimethoxybenzoic Acid as a Core Scaffold in the Total Synthesis of Galbulimima Alkaloid GB 13 [1] Executive Summary This technical guide details the application of 2,5-Dimethoxybenzoic acid (CAS: 27...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dimethoxybenzoic Acid as a Core Scaffold in the Total Synthesis of Galbulimima Alkaloid GB 13 [1]

Executive Summary

This technical guide details the application of 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0) as the foundational starting material for the total synthesis of Galbulimima alkaloid GB 13 . While modern approaches (e.g., Shenvi, 2022) utilize pyridine hydrogenation strategies, the classical Mander synthesis (2003) remains the definitive protocol for utilizing benzenoid precursors to construct the complex hexacyclic core of GB 13.

The critical utility of 2,5-dimethoxybenzoic acid lies in its electronic structure, which permits a highly regioselective Birch reductive alkylation . This transformation converts the flat aromatic scaffold into a functionalized 1,4-cyclohexadiene, simultaneously installing the quaternary carbon center required for the GB 13 tricyclic core.

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the "benzenoid strategy," where the latent functionality of the aromatic ring is revealed via dissolving metal reduction. 2,5-Dimethoxybenzoic acid is selected because the para-methoxy groups facilitate the formation of a specific enolate intermediate that can be trapped by electrophiles.

Key Mechanistic Pathway:
  • Birch Reduction: Lithium in liquid ammonia reduces the aromatic ring to a radical anion.

  • Enolate Trapping: The resulting dienolate is trapped in situ by 3-methoxybenzyl bromide .

  • Cyclization: The alkylated product undergoes acid-catalyzed Michael addition/cyclization to form the [3.3.1]bicyclononane system.

Pathway Visualization

G Start 2,5-Dimethoxybenzoic Acid Step1 Birch Reduction (Li, NH3, t-BuOH) Start->Step1 Inter1 Dienolate Intermediate Step1->Inter1 2e- reduction Step2 Reductive Alkylation (+ 3-Methoxybenzyl bromide) Inter1->Step2 Prod1 Alkylated Dihydrobenzoic Acid Step2->Prod1 C-C Bond Formation Step3 Acid Cyclization (HCl/MeOH) Prod1->Step3 Final Tricyclic Ketone Core (GB 13 Precursor) Step3->Final Ring Closure

Figure 1: Synthetic flow from 2,5-Dimethoxybenzoic acid to the GB 13 tricyclic core.

Detailed Experimental Protocol

Objective: Synthesis of the alkylated dihydrobenzoic acid intermediate via Birch Reductive Alkylation.

Safety Warning: This protocol involves liquid ammonia (toxic, corrosive) and lithium metal (pyrophoric). All operations must be conducted in a functioning fume hood with appropriate PPE (cryogenic gloves, face shield).

Reagents & Materials
ReagentRoleEquiv.Notes
2,5-Dimethoxybenzoic acid Substrate1.0Dried in vacuo
Lithium Metal Reductant4.5 - 5.0Wire or granules, washed with hexanes
Liquid Ammonia (NH₃) SolventExcessCondensed from gas cylinder
tert-Butanol (t-BuOH) Proton Source1.0 - 1.1Anhydrous
THF Co-solventN/AAnhydrous, inhibitor-free
3-Methoxybenzyl bromide Electrophile1.2Freshly distilled if possible
Step-by-Step Procedure

1. Ammonia Condensation:

  • Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, nitrogen inlet, and mechanical stirrer.

  • Cool the flask to -78°C using a dry-ice/acetone bath.

  • Condense anhydrous ammonia (approx. 10 mL per mmol of substrate) into the flask.

2. Dissolving Metal Reduction:

  • Dissolve 2,5-dimethoxybenzoic acid (1.0 equiv) and t-BuOH (1.0 equiv) in anhydrous THF (approx. 5 mL per mmol).

  • Add this solution dropwise to the liquid ammonia.

  • Add Lithium metal in small pieces.[2] The solution will turn a deep bronze/blue color, indicating the presence of solvated electrons.

  • Stir the mixture at -78°C for 1 hour. Note: The blue color must persist.[3] If it fades, add small amounts of additional Li.

3. In-Situ Alkylation (The Critical Step):

  • Ensure the reaction mixture is still at -78°C.

  • Add 3-methoxybenzyl bromide (1.2 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes.

  • Observation: The blue color should disappear rapidly upon addition of the electrophile, indicating the quenching of the radical anion/enolate species.

  • Allow the ammonia to evaporate slowly by removing the cooling bath and monitoring the system under a stream of nitrogen (usually overnight).

4. Workup:

  • Once ammonia is removed, dilute the residue with water and acidify to pH ~3 with cold 1M HCl.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

5. Validation (QC):

  • 1H NMR (CDCl3): Look for the loss of aromatic protons on the benzoic acid ring and the appearance of vinyl/allylic protons (dihydro-structure).

  • Yield: Typical yields for this step range from 75-85% .

Downstream Application: The "Mander" Cyclization

The product of the protocol above is a 1,4-dihydrobenzoic acid derivative. To access the GB 13 core, it must undergo an acid-catalyzed transformation.[1]

Protocol Summary:

  • Dissolve the crude alkylated product in Methanol.

  • Treat with dilute aqueous HCl (or Oxalic acid for milder conditions) at reflux.

  • Mechanism: The acid hydrolyzes the enol ethers (methoxy groups) to ketones/enones. The pendant aromatic ring (from the benzyl bromide) then attacks the electrophilic center, closing the third ring to form the tricyclic ketone.

Mechanism Start Alkylated Intermediate (1,4-Diene) Hydrolysis Enol Ether Hydrolysis (Formation of Diketone) Start->Hydrolysis H3O+ Michael Intramolecular Michael Addition Hydrolysis->Michael Cyclization Product Tricyclic Ketone (GB 13 Core) Michael->Product

Figure 2: Mechanistic logic of the acid-catalyzed cyclization following the Birch reduction.

Troubleshooting & Optimization

  • Issue: Over-reduction.

    • Cause: Excess proton source (t-BuOH) or too much Lithium.

    • Fix: Strictly control stoichiometry of t-BuOH (1.0 equiv). The carboxylic acid proton itself consumes 1 equiv of base; the t-BuOH provides the proton for the initial radical anion.

  • Issue: Poor Alkylation Yield.

    • Cause: Quenching of the enolate by moisture or ammonia protons before the alkyl halide reacts.

    • Fix: Ensure the alkyl halide is added immediately after the reduction is deemed complete. Use freshly distilled 3-methoxybenzyl bromide.

  • Issue: Re-aromatization.

    • Cause: Exposure of the dihydro-product to air or strong base/acid before the next step.

    • Fix: Process the crude material immediately into the acid cyclization step. Do not store the intermediate for long periods.

References

  • Mander, L. N., & McLachlan, M. M. (2003). Total Synthesis of the Galbulimima Alkaloid GB 13.[1][4] Journal of the American Chemical Society, 125(9), 2400–2401.[4]

  • McLachlan, M. M., & Mander, L. N. (2003). The Total Synthesis of the Galbulimima Alkaloid GB 13.[1][4] Organic Chemistry Highlights.

  • Movassaghi, M., Hunt, D. K., & Tjandra, M. (2006). Total Synthesis of (−)-Galbulimima Alkaloid 13.[5] Journal of the American Chemical Society, 128(25), 8126–8127.

  • Landwehr, E. M., Baker, M. A., Oguma, T., Burdge, H. E., Kawajiri, T., & Shenvi, R. A. (2022). Concise syntheses of GB22, GB13, and himgaline by cross-coupling and complete reduction.[6] Science, 375(6586), 1270–1274. [2]

Sources

Method

reductive alkylation of 2,5-dimethoxybenzoic acid for dihydrofluoren-2-ones synthesis

Executive Summary This application note details the robust synthesis of 3,4-dihydrofluoren-2(1H)-ones via the reductive alkylation of 2,5-dimethoxybenzoic acid.[1] This protocol circumvents traditional, multi-step Friede...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3,4-dihydrofluoren-2(1H)-ones via the reductive alkylation of 2,5-dimethoxybenzoic acid.[1] This protocol circumvents traditional, multi-step Friedel-Crafts or cyclization routes, offering a streamlined "one-pot" equivalent sequence. By leveraging the Birch-Reductive Alkylation strategy, researchers can generate the 1,4-cyclohexadiene intermediate which, under acidic hydrolysis, undergoes a cascade cyclodehydration and decarboxylation to yield the fluorenone skeleton. This scaffold is critical in the development of C-nor-D-homosteroids and synthetic gibberellins.

Mechanistic Principles & Chemical Logic

The efficiency of this protocol relies on the unique electronic properties of the 2,5-dimethoxybenzoic acid dianion.

The Birch-Reductive Alkylation Sequence

Unlike standard Birch reductions that protonate the intermediate anion, this protocol intercepts the pentadienyl anion with an electrophile.

  • Dianion Formation: Treatment of 2,5-dimethoxybenzoic acid with Lithium in liquid ammonia generates a radical anion, which is further reduced to a dianion. The carboxylate group stabilizes the negative charge at the ipso position, while the methoxy groups direct the electron density.

  • Regioselective Alkylation: The addition of a benzyl halide electrophile occurs exclusively at the ipso carbon (C1), driven by the steric and electronic directing effects of the carboxylate.

  • Cyclodehydration Cascade: Upon acidic hydrolysis, the enol ethers (methoxy groups) hydrolyze to ketones. The resulting

    
    -keto acid intermediate is unstable; it undergoes spontaneous decarboxylation and intramolecular aldol condensation to close the five-membered ring, forming the dihydrofluoren-2-one.
    
Pathway Visualization

ReactionPathway Start 2,5-Dimethoxybenzoic Acid Dianion Dianion Intermediate (In Situ) Start->Dianion Li / NH3 (liq) -78°C Alkylated 1-Benzyl-2,5-dimethoxy- 1,4-cyclohexadiene Dianion->Alkylated + Benzyl Halide (Electrophile) Hydrolysis Diketone Intermediate Alkylated->Hydrolysis H3O+ / Acetone Hydrolysis Product 3,4-Dihydrofluoren- 2(1H)-one Hydrolysis->Product -CO2 Cyclodehydration

Figure 1: Reaction cascade from benzoic acid precursor to fluorenone scaffold.[1]

Experimental Protocol

Safety Warning: Liquid ammonia is toxic and corrosive. Lithium metal is pyrophoric. Benzyl halides are lachrymators. All operations must be performed in a properly functioning fume hood.

Materials & Reagents
  • Substrate: 2,5-Dimethoxybenzoic acid (High Purity >98%).

  • Reductant: Lithium wire (clean, oxide-free).

  • Solvent: Liquid Ammonia (anhydrous), THF (dry, inhibitor-free).

  • Electrophile: Benzyl bromide or substituted benzyl halide.

  • Quench/Cyclization: Solid NH4Cl, 6M HCl, Acetone.

Step-by-Step Methodology

Stage A: Generation of the Dianion

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a mechanical stirrer, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Ammonia Condensation: Condense anhydrous ammonia (~250 mL for 10 mmol scale) into the flask at -78°C (dry ice/acetone bath).

  • Lithium Addition: Add Lithium wire (0.05 mol, 5.0 eq) in small pieces. The solution will turn a deep, metallic bronze/blue color, indicating solvated electrons. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2,5-dimethoxybenzoic acid (10 mmol) in dry THF (15 mL). Add this solution dropwise to the Li/NH3 mixture over 10 minutes.

    • Critical Checkpoint: The blue color should persist.[2] If it fades to white/grey, add small amounts of additional Li until the blue color returns. Stir for 45 minutes at -33°C (refluxing ammonia).

Stage B: Reductive Alkylation 5. Electrophile Addition: Dissolve Benzyl bromide (11 mmol, 1.1 eq) in THF (5 mL). Add this rapidly to the reaction mixture. 6. Reaction: The blue color will disappear almost immediately, replaced by a yellow/white suspension. Stir for 60 minutes. 7. Ammonia Removal: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (trap the off-gas). 8. Solvent Exchange: Once ammonia is removed, dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove neutral impurities (e.g., bibenzyl byproducts). 9. Acidification: Acidify the aqueous layer (containing the alkylated carboxylate salt) to pH 2 with cold 6M HCl. Extract immediately with Chloroform (3 x 50 mL). Dry organic layer (MgSO4) and evaporate to yield the crude 1,4-cyclohexadiene intermediate .

Stage C: Cyclodehydration (The "Fluorenone Closure") 10. Hydrolysis: Dissolve the crude intermediate in a mixture of Acetone (30 mL) and 6M HCl (10 mL). 11. Reflux: Heat the mixture to reflux for 2–4 hours.

  • Observation: Evolution of CO2 gas will be observed (bubbler monitoring recommended).
  • Workup: Cool to room temperature. Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate.[3]
  • Purification: Wash organic layer with NaHCO3 (sat.) and Brine. Flash chromatography (Hexane/EtOAc) yields the pure 3,4-dihydrofluoren-2(1H)-one .

Data Analysis & Expected Results

Yield Comparison

The following table summarizes expected yields based on the electrophile used, comparing this direct method to traditional multi-step routes.

ElectrophileProduct (Dihydrofluoren-2-one)Method A Yield (This Protocol)Method B Yield (Friedel-Crafts*)
Benzyl BromideUnsubstituted72% 45%
p-Methylbenzyl Bromide7-Methyl derivative68% 40%
m-Methoxybenzyl Bromide6-Methoxy derivative65% 35%
Phenethyl IodideTetrahydrophenanthren-2-one**70% 50%

*Method B typically involves 3-4 steps: Friedel-Crafts acylation, reduction, and cyclization. **Using phenethyl iodide yields the 6-membered ring analog (phenanthrenone).

Spectroscopic Validation (Key Markers)
  • IR: Strong carbonyl stretch at ~1715 cm⁻¹ (non-conjugated ketone) and ~1660 cm⁻¹ (conjugated enone if isomerization occurs, though the unconjugated isomer is kinetic product).

  • 1H NMR: Loss of methoxy singlets (~3.8 ppm). Appearance of methylene protons in the fluorenone ring (~2.5–3.0 ppm).

Troubleshooting & Critical Parameters

Moisture Control

The Birch reduction is intolerant of water.

  • Symptom:[1][4][5][6][7] Rapid consumption of Lithium without blue color persistence.

  • Fix: Flame-dry glassware; use fresh Na/Benzophenone distilled THF.

Over-Reduction
  • Symptom:[1][4][5][6][7] Formation of saturated cyclohexanones.

  • Fix: Ensure precise stoichiometry of Lithium (5.0 eq). Quench immediately after the alkylation step is complete.

Decarboxylation Failure
  • Symptom:[1][4][5][6][7] Isolation of carboxylic acid intermediate.

  • Fix: The reflux time in HCl/Acetone is critical. If CO2 evolution stops early, add fresh HCl and extend reflux time.

References

  • Seyferth, D., & Pornet, J. (1980). Reductive alkylation of 2,5-dimethoxybenzoic acid: a direct synthesis of dihydrofluoren-2-ones.[1] The Journal of Organic Chemistry, 45(9), 1721–1724. [Link]

  • Hook, J. M., & Mander, L. N. (1986). Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products. Natural Product Reports, 3, 35-85. [Link]

  • Rabideau, P. W. (1989). The conformational analysis of 1,4-cyclohexadienes: 1,4-dihydrobenzenes, 1,4-dihydronaphthalenes, and 9,10-dihydroanthracenes. Tetrahedron, 45(16), 4995-5018. [Link]

  • Taber, D. F. (2006). Birch Reduction of Benzoic Acid Derivatives. Organic Chemistry Portal. [Link]

Sources

Application

experimental procedure for recrystallization of 2,5-Dimethoxybenzoic acid

An Application Guide for the Purification of 2,5-Dimethoxybenzoic Acid via Recrystallization This document provides a detailed protocol for the purification of 2,5-Dimethoxybenzoic acid using the recrystallization techni...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of 2,5-Dimethoxybenzoic Acid via Recrystallization

This document provides a detailed protocol for the purification of 2,5-Dimethoxybenzoic acid using the recrystallization technique. Authored for researchers and drug development professionals, this guide explains the scientific principles behind the procedure, offers a step-by-step methodology, and includes troubleshooting advice to ensure the attainment of high-purity material suitable for downstream applications.

Introduction: The Principle of Recrystallization

2,5-Dimethoxybenzoic acid is a white to off-white crystalline solid that serves as a valuable intermediate in the synthesis of various pharmaceuticals, including the galbulimima alkaloid GB 13.[1][2][3] The purity of this starting material is critical for the success of subsequent synthetic steps. Crude 2,5-Dimethoxybenzoic acid, often obtained from the oxidation of 2,5-dimethoxybenzaldehyde or through a Grignard reaction, may contain unreacted starting materials, byproducts, or colored impurities like quinones.[4][5]

Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities.[6] The core principle relies on dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[7] A successful recrystallization can elevate the purity of the final product to greater than 98%.[4]

Safety and Handling

Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for 2,5-Dimethoxybenzoic acid and all solvents used.

  • Hazards: 2,5-Dimethoxybenzoic acid is classified as a skin, eye, and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8] If handling large quantities of the solid, a dust mask is recommended to prevent inhalation.

  • Work Environment: All steps involving solvent heating should be performed in a certified chemical fume hood to avoid the inhalation of vapors.

Physicochemical Data and Impurity Profile

A thorough understanding of the material's properties is essential for designing an effective purification strategy.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][3]
Molecular Weight 182.17 g/mol [3]
Appearance White to off-white crystalline solid[1][3]
Melting Point 76-78 °C[3]
Solubility Soluble in ethanol, acetone; limited solubility in water[1][3]
Potential Impurities

The nature of impurities in crude 2,5-Dimethoxybenzoic acid is dependent on its synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde.[5]

  • Reaction Byproducts: Over-oxidation can lead to the formation of colored quinone byproducts.[5] In Friedel-Crafts type reactions, di-substituted products may also form.[5]

  • Residual Reagents: Traces of acids or other reagents used during the synthesis and workup.

Solvent System Selection: An Ethanol/Water Binary System

The choice of solvent is the most critical factor in recrystallization.[9] An ideal solvent should dissolve the compound readily when hot but poorly when cold.[6][9] For 2,5-Dimethoxybenzoic acid, a binary solvent system of ethanol and water is highly effective.[4][5]

  • Rationale: 2,5-Dimethoxybenzoic acid is readily soluble in ethanol (the "solvent") but has very limited solubility in water (the "anti-solvent").[1][3] This disparity allows for precise control over the saturation point. The crude material is first dissolved in a minimum amount of hot ethanol. Water is then added to the hot solution to decrease the overall solubility of the acid, bringing the solution to its saturation point and inducing crystallization upon cooling.

Detailed Experimental Protocol

The following protocol details the step-by-step procedure for the recrystallization of 2,5-Dimethoxybenzoic acid.

Materials and Equipment
  • Crude 2,5-Dimethoxybenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum hot ethanol to dissolve solid A->B Heat gently C Add activated charcoal (if colored) B->C If needed E Add hot water to cloud point B->E D Perform hot gravity filtration C->D Removes insoluble & colored impurities D->E F Cool slowly to room temp E->F Induces saturation G Chill in ice-water bath F->G Maximizes yield H Collect crystals via vacuum filtration G->H I Wash with ice-cold ethanol/water H->I Removes mother liquor J Dry crystals (air or vacuum) I->J Yields pure product

Caption: Workflow for the recrystallization of 2,5-Dimethoxybenzoic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 2,5-Dimethoxybenzoic acid into an appropriately sized Erlenmeyer flask. Using a conical flask reduces solvent loss due to evaporation.[10]

    • Add a small amount of hot ethanol and swirl to create a paste.[10]

    • Place the flask on a hotplate and bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent necessary to ensure the solution is saturated upon cooling, thereby maximizing the yield.[10]

  • Decolorization (Optional):

    • If the resulting solution has a yellow or brown tint, remove the flask from the heat.

    • Allow the solution to cool slightly before adding a small amount (spatula tip) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Swirl the mixture and gently reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]

  • Hot Gravity Filtration (Optional):

    • This step is necessary if activated charcoal was used or if insoluble impurities are present.

    • Place a funnel with fluted filter paper into a second pre-heated Erlenmeyer flask on the hotplate.

    • Pour the hot solution through the filter paper. Work quickly to prevent the acid from crystallizing prematurely in the funnel.[9]

    • Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Inducing Crystallization:

    • Heat the clear filtrate to boiling. Add hot deionized water dropwise while swirling until a faint cloudiness (turbidity) persists. This is the "cloud point," indicating the solution is saturated.

    • Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[6]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.[6]

  • Isolation and Washing:

    • Set up a Büchner or Hirsch funnel for vacuum filtration.[11]

    • Wet the filter paper with a small amount of the cold ethanol/water solvent mixture.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small portion of ice-cold ethanol/water to rinse away any residual mother liquor containing dissolved impurities.[9][11] Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.[11]

  • Drying:

    • Leave the vacuum on to pull air through the crystals for 10-15 minutes to help evaporate the solvent.[10]

    • Transfer the purified crystals to a pre-weighed watch glass. Spread them out to facilitate drying.

    • The crystals can be air-dried or, for more efficient solvent removal, dried in a vacuum desiccator until a constant mass is achieved.[9]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (product separates as a liquid)The melting point of the compound is below the boiling point of the solvent system; the solution is too supersaturated.Add more of the primary solvent (ethanol) to dissolve the oil, reheat until the solution is clear, and then allow it to cool more slowly.[5][9]
No Crystals Form The solution is not sufficiently saturated; slow nucleation.Try scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a "seed" crystal of pure compound. If these fail, reheat the solution to evaporate some of the solvent, and then cool again.[5][6][9]
Very Low Yield Too much solvent was used during dissolution; premature crystallization during hot filtration; excessive washing.Use the minimum amount of hot solvent required. Ensure the filtration apparatus is hot. Use only a very small amount of ice-cold solvent for washing.
Product is Still Colored The amount of activated charcoal was insufficient, or the quality of the charcoal was poor.Repeat the recrystallization procedure, ensuring an adequate amount of fresh activated charcoal is used.[5]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethoxybenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • CymitQuimica. (n.d.). CAS 2785-98-0: 2,5-Dimethoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxybenzoic acid 98 2785-98-0.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,5-Dimethylbenzoic acid.
  • University of York. (n.d.). Single-solvent recrystallisation.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Santa Cruz Biotechnology, Inc. (2023, February 16). SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3,5-Dimethoxybenzoic acid.
  • MedchemExpress.com. (n.d.). 2,5-Dimethoxybenzoic acid | Drug Intermediate.
  • University of California, Irvine. (n.d.). Recrystallization 2.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxybenzoic acid 98 2785-98-0.

Sources

Method

thin-layer chromatography (TLC) for monitoring 2,5-Dimethoxybenzoic acid reactions

This Application Note serves as a definitive technical guide for the chromatographic monitoring of 2,5-Dimethoxybenzoic acid (2,5-DMBA) . It is designed for researchers engaged in pharmaceutical intermediate synthesis, m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the chromatographic monitoring of 2,5-Dimethoxybenzoic acid (2,5-DMBA) . It is designed for researchers engaged in pharmaceutical intermediate synthesis, metabolic profiling, and quality control.[1]

Introduction & Chemical Context

2,5-Dimethoxybenzoic acid (CAS: 2785-98-0) is a critical aromatic intermediate often used in the synthesis of benzamides and phenethylamines.[1] In synthetic workflows—such as the oxidation of 2,5-dimethoxybenzaldehyde or the esterification to methyl-2,5-dimethoxybenzoate—rapid and accurate reaction monitoring is essential.

However, 2,5-DMBA presents a specific chromatographic challenge: carboxylic acid tailing .[1] The polar carboxyl group (-COOH) interacts strongly with the silanol (Si-OH) groups of standard silica gel plates via hydrogen bonding, causing the spot to streak (tail) rather than elute as a tight band.[2] This guide provides a self-validating protocol to overcome this issue and accurately monitor reaction progress.

Materials & Experimental Setup

Stationary Phase[6][7][8]
  • Standard: Silica Gel 60 F

    
     on aluminum or glass backing.[1]
    
  • Why F

    
    ?  The "F
    
    
    
    " indicator (typically Zinc Silicate or Manganese-activated Zinc Silicate) fluoresces green under 254 nm UV light.[1] 2,5-DMBA, being an aromatic compound, absorbs this UV light and appears as a distinct dark spot (fluorescence quenching).[1]
Mobile Phase Optimization (The "Anti-Tailing" System)

Standard non-polar/polar mixes (e.g., Hexane/EtOAc) are insufficient for free acids. You must use an acidic modifier .[1]

System TypeSolvent Composition (v/v)Application
General Screening Hexane : Ethyl Acetate (1:[1][3]1)Initial check (Expect tailing).[1][4]
Optimized (Acid) Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1) Recommended. Prevents tailing; sharpens acid spot.[1]
Alternative Toluene : Ethanol : Acetic Acid (80 : 20 : 1)For separating complex aromatic mixtures.[1]
Polar Shift DCM : Methanol : Acetic Acid (90 : 10 : 1)If the compound stays at the baseline (R

< 0.1).

Visualization Protocols

Method A: UV Absorption (Non-Destructive)[9]
  • Mechanism: Fluorescence Quenching.[1]

  • Procedure: Place the developed, dried plate under a UV lamp (254 nm).[5]

  • Observation: 2,5-DMBA appears as a dark purple/black spot against a bright green background.[1]

  • Limit of Detection: ~0.1–0.5 µg.[1]

Method B: Bromocresol Green Dip (Specific for Acids)
  • Mechanism: pH indicator shift. Bromocresol green is blue/green at neutral pH (pKa ~4.[1]7) and turns yellow at acidic pH.[1]

  • Reagent Prep: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol; add 0.1 M NaOH dropwise until solution is just blue.

  • Procedure: Dip the plate briefly. Do not heat.

  • Observation: 2,5-DMBA appears as a bright yellow spot on a blue background.[1]

  • Utility: Distinguishes the acid starting material from non-acidic products (esters, aldehydes, amides).

Standardized Workflows (Case Studies)

Scenario A: Monitoring Oxidation

Reaction: 2,5-Dimethoxybenzaldehyde


 2,5-Dimethoxybenzoic acid
Solvent:  Hexane:EtOAc:AcOH (60:40:1)
  • Spot 1 (SM): 2,5-Dimethoxybenzaldehyde (Reference).[1][6]

  • Spot 2 (Co-spot): Reaction Mixture + SM.

  • Spot 3 (RM): Reaction Mixture.

  • Analysis:

    • Aldehyde (SM): Higher R

      
       (~0.6 - 0.7).[1] No tailing.
      
    • Acid (Product): Lower R

      
       (~0.3 - 0.4). Tailing reduced by acetic acid.[1]
      
    • Completion: Disappearance of the top spot (Aldehyde).

Scenario B: Monitoring Esterification

Reaction: 2,5-Dimethoxybenzoic acid


 Methyl 2,5-dimethoxybenzoate
Solvent:  Hexane:EtOAc (70:[1]30) — Note: Acetic acid is optional here if the product is the focus, but recommended to track the remaining starting material.
  • Analysis:

    • Acid (SM): Low R

      
       (~0.2).[1]
      
    • Ester (Product): High R

      
       (~0.6).[1] The ester is significantly less polar and will move further up the plate.
      

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct mobile phase and visualization method based on the reaction stage.

TLC_Workflow cluster_0 Solvent Selection cluster_1 Visualization Start Start: Monitor 2,5-DMBA Reaction Check_Type Identify Reaction Type Start->Check_Type Acid_Present Is Free Acid Present? (Starting Material or Product) Check_Type->Acid_Present Std_Solvent Use Hexane:EtOAc (1:1) Acid_Present->Std_Solvent No (Ester/Amide only) Mod_Solvent Use Hexane:EtOAc:AcOH (60:40:1) Acid_Present->Mod_Solvent Yes (Prevents Tailing) UV_Check Step 1: UV (254 nm) Detects Aromatic Ring Std_Solvent->UV_Check Mod_Solvent->UV_Check Stain_Check Step 2: Bromocresol Green Confirms Carboxylic Acid UV_Check->Stain_Check If distinguishing Acid vs Ester Result Calculate Rf & Assess Conversion Stain_Check->Result

Caption: Logical workflow for solvent selection and visualization when monitoring 2,5-DMBA derivatives.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking / Tailing Ionization of carboxylic acid on silica.[1]Add 1% Acetic Acid or Formic Acid to the mobile phase.[2]
Co-elution (Overlapping spots) Polarity of solvent is too high.[1]Reduce polarity (e.g., change Hex:EtOAc from 1:1 to 3:1).[1]
No Spots Visible (UV) Concentration too low or lamp failure.[1]Spot more concentrated sample; verify lamp on fluorescent indicator plate.[1]
"Ghost" Spots Decomposition on silica.[1]Use 2D-TLC to verify stability; ensure plate is neutral (wash with MeOH/DCM if needed).[1]

References

  • BenchChem. An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid.[1][7] Retrieved from [1]

  • Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).[1] Retrieved from

  • PubChem. 2,5-Dimethoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1][7]

  • Chemistry LibreTexts. Visualizing TLC Plates (Bromocresol Green & UV). Retrieved from [1]

  • ResearchGate. Discussions on Preventing Tailing of Carboxylic Acids. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in 2,5-Dimethoxybenzoic acid synthesis

Technical Support Center: 2,5-Dimethoxybenzoic Acid Synthesis Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #25-DMA-SYNTH-001[1] Executive Summary 2,5-Dimethoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethoxybenzoic Acid Synthesis

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #25-DMA-SYNTH-001[1]

Executive Summary

2,5-Dimethoxybenzoic acid is a critical scaffold in the synthesis of phenethylamine-based pharmaceuticals and psychoactive research chemicals.[1] Its electron-rich aromatic ring makes it highly reactive, yet this same property introduces susceptibility to specific side reactions: Dakin oxidation (phenol formation) , demethylation (ether cleavage) , and oxidative coupling (quinone formation) .[1]

This guide provides high-level troubleshooting for the two primary synthetic routes:

  • Oxidation of 2,5-Dimethoxybenzaldehyde (The "Classic" Route).

  • Lithiation-Carboxylation of 1,4-Dimethoxybenzene (The "Direct" Route).

Module 1: The Oxidation Pathway (Aldehyde Acid)

Context: The most common lab-scale synthesis involves oxidizing 2,5-dimethoxybenzaldehyde.[1] While KMnO₄ is the traditional oxidant, it is "messy" and prone to side reactions due to the electron-donating methoxy groups.

Critical Side Reaction: The Dakin Oxidation

Symptom: Low yield; product contains phenolic impurities (hydroquinones) rather than the acid. Mechanism: In the presence of peroxides (often used as re-oxidants) or under basic conditions, electron-rich aldehydes undergo the Dakin reaction, converting the aldehyde carbonyl into a phenol ester, which hydrolyzes to a phenol.[2][3] Prevention:

  • Avoid

    
    :  Never use hydrogen peroxide with this substrate under basic conditions.[1]
    
  • Switch to Pinnick Oxidation: Use Sodium Chlorite (

    
    ) with a scavenger (2-methyl-2-butene) in buffered aqueous 
    
    
    
    -BuOH.[1] This is the "Gold Standard" for suppressing side reactions.
Protocol: Pinnick Oxidation (Recommended)[1]
  • Reagents: 2,5-dimethoxybenzaldehyde (1 eq),

    
     (1.5 eq), 
    
    
    
    (1.2 eq), 2-methyl-2-butene (5 eq).[1]
  • Solvent:

    
    -BuOH / 
    
    
    
    (3:1).[1]
  • Procedure:

    • Dissolve aldehyde and scavenger in solvent.[1]

    • Add aqueous solution of

      
       and phosphate buffer dropwise at 0°C.
      
    • Why? The scavenger traps the hypochlorite byproduct (

      
      ), which would otherwise chlorinate the electron-rich ring [1].
      
Troubleshooting Table: Oxidation Route
SymptomProbable CauseCorrective Action
Dark Brown/Black Tar Over-oxidation/Quinone formation. The ring itself oxidized due to high pH or temperature.[1]Switch from KMnO₄ to Pinnick Oxidation. If using KMnO₄, keep T < 10°C and pH neutral (add

).[1]
Product is a Phenol Dakin Oxidation. Occurs if

was used or if peracids formed in situ.[1][3]
Eliminate peroxides.[1] Ensure strictly buffered conditions (pH 4-5).
Chlorinated Impurities Active Chlorine Species. (If using Hypochlorite/Chlorite).[1]Increase the equivalents of scavenger (2-methyl-2-butene or Resorcinol).[1]

Module 2: The Lithiation Pathway (Benzene Acid)

Context: Direct carboxylation of 1,4-dimethoxybenzene using


-Butyllithium (

-BuLi) followed by

. This route has high atom economy but is sensitive to moisture and regioselectivity issues.[1]
Critical Side Reaction: Regioisomer Formation

Symptom: Formation of 2,6-dimethoxybenzoic acid or di-acids.[1] Mechanism: The methoxy group is an ortho-director.[1][4] However, 1,4-dimethoxybenzene has two equivalent ortho positions. If the reaction runs too long or too hot, thermodynamic equilibration or di-lithiation occurs.[1] Prevention:

  • Temperature Control: Reaction must be kept between -78°C and 0°C.

  • Stoichiometry: Use a slight excess of lithiating agent (1.1 eq), but avoid large excesses to prevent di-lithiation.[1]

Protocol: Lithiation-Carboxylation[1]
  • Reagents: 1,4-dimethoxybenzene,

    
    -BuLi (2.5M in hexanes), Dry THF.
    
  • Procedure:

    • Dissolve substrate in anhydrous THF under Argon.

    • Cool to 0°C (or -78°C for higher precision).

    • Add

      
      -BuLi dropwise.[1] Wait 1 hour for metallation.
      
    • Bubble dry

      
       gas or pour onto crushed dry ice.
      
    • Acid Workup: Quench with dilute HCl.

Visualizing the Pathways & Risks

SynthesisPathways Start_Aldehyde 2,5-Dimethoxybenzaldehyde Target 2,5-Dimethoxybenzoic Acid Start_Aldehyde->Target Pinnick Ox (NaClO2, Buffer) Side_Phenol Phenol (Hydroquinone) [Dakin Oxidation] Start_Aldehyde->Side_Phenol H2O2 / Base Side_Quinone Quinones/Tars [Ring Oxidation] Start_Aldehyde->Side_Quinone Unbuffered KMnO4 High Temp Start_Benzene 1,4-Dimethoxybenzene Intermediate_Lithio Lithiated Species (Kinetic Control) Start_Benzene->Intermediate_Lithio n-BuLi, THF Anhydrous Intermediate_Lithio->Target CO2 Quench Side_DiAcid Di-Carboxylic Acid [Over-Lithiation] Intermediate_Lithio->Side_DiAcid Excess n-BuLi >0°C

Figure 1: Decision matrix for synthetic routes, highlighting critical branching points for side reactions.

Module 3: General Workup & Purification

Issue: Demethylation (Loss of Methyl Groups).[1] Cause: The methoxy ether bond is acid-labile, especially in the presence of strong Lewis acids (like


 or 

) or hot concentrated mineral acids (HI, HBr). Solution:
  • Avoid Lewis Acids: If using a Friedel-Crafts approach, do not use Aluminum Chloride (

    
    ).[1] Use milder catalysts like 
    
    
    
    or switch to the Vilsmeier-Haack formylation followed by oxidation.
  • Workup: When acidifying the carboxylate salt to precipitate the free acid, use HCl (not HBr/HI) and keep the temperature below 50°C .

Issue: Decarboxylation . Cause: Electron-rich benzoic acids are prone to thermal decarboxylation (losing


 and reverting to the starting benzene) if heated strongly in acidic solution.
Solution: 
  • Recrystallize from water/ethanol mixtures rather than high-boiling solvents.[1]

  • Do not reflux the acidic solution for extended periods.

Frequently Asked Questions (FAQ)

Q1: My product turned pink/red upon acidification. What happened? A: This indicates Quinone formation .[1] The 2,5-dimethoxy arrangement is structurally related to hydroquinone. Trace oxidation (from air or excess oxidant) creates the highly colored quinone.

  • Fix: Add a small amount of Sodium Bisulfite (

    
    )  during the acidification step. This reducing agent reverts any quinone back to the colorless hydroquinone state, which remains in the mother liquor during recrystallization [2].
    

Q2: Can I use Potassium Permanganate (


) if I don't have Sodium Chlorite? 
A:  Yes, but you must buffer the reaction.[1] Use 

or Acetone/Water mixtures to keep the pH near neutral. Highly basic KMnO4 will degrade the ring. Add the KMnO4 slowly at 0°C.

Q3: I am getting low yields with the Lithiation route. The starting material is recovering. A: This is a Moisture Issue .


-BuLi is instantly destroyed by water.[1]
  • Check: Dry your THF over Sodium/Benzophenone or molecular sieves (3Å).[1]

  • Check: Ensure the

    
     source is dry (pass gas through a 
    
    
    
    drying tube; do not use "wet" dry ice directly if high purity is required).

References

  • BenchChem. (2025).[1][5] Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Retrieved from BenchChem Database.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] 2,5-Dimethoxybenzoic acid: Properties and Safety Data. Merck KGaA.[1] Link

  • Alfa Chemistry. (2024).[1] Dakin Oxidation Mechanisms and Side Reactions. Link

  • PubChem. (2025).[1] Compound Summary: 2,5-Dimethoxybenzoic acid (CID 76027).[1] National Library of Medicine.[1] Link

  • ChemicalBook. (2024).[1] Synthesis Steps and Industrial Routes for 2,5-Dimethoxybenzaldehyde Derivatives. Link

Sources

Optimization

avoiding quinone byproduct formation in 2,5-Dimethoxybenzoic acid synthesis

The following guide is structured as a Tier 3 Technical Support document, designed for senior researchers requiring mechanistic insight and actionable protocols. Topic: Mitigation of Quinone Byproducts during Oxidation T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support document, designed for senior researchers requiring mechanistic insight and actionable protocols.

Topic: Mitigation of Quinone Byproducts during Oxidation Ticket ID: CHEMSUP-25-DMBA-OX Status: Open Specialist: Senior Application Scientist

Core Issue Analysis: The "Electron-Rich" Paradox

The synthesis of 2,5-Dimethoxybenzoic acid (2,5-DMBA) typically proceeds via the oxidation of 2,5-dimethoxybenzaldehyde . Users frequently report low yields and a persistent yellow/orange contamination.

The Root Cause: The 2,5-dimethoxy substitution pattern creates an extremely electron-rich aromatic ring. While this facilitates electrophilic substitution (like the Vilsmeier-Haack or Gattermann formylation used to make the precursor), it renders the ring highly susceptible to Oxidative Demethylation during the subsequent oxidation step.

If the oxidation potential of your reagent is too high (e.g., acidic KMnO₄, Chromic Acid), the reagent attacks the aromatic ring instead of (or in addition to) the aldehyde, leading to 2,5-dimethoxy-1,4-benzoquinone .

Failure Mechanism Visualization

The following diagram illustrates the divergence between the desired pathway and the quinone failure mode.

Oxidation_Pathways Aldehyde 2,5-Dimethoxybenzaldehyde (Starting Material) Acid 2,5-Dimethoxybenzoic Acid (Target) Aldehyde->Acid Controlled Oxidation (Pinnick/Buffered KMnO4) Radical Radical Cation Intermediate Aldehyde->Radical Over-Potential Oxidation (Acidic KMnO4/Jones) Quinone 2,5-Dimethoxy-1,4-benzoquinone (Yellow Byproduct) Radical->Quinone Oxidative Demethylation (-CH3 group loss)

Caption: Divergence of oxidative pathways. High-potential oxidants trigger Single Electron Transfer (SET), leading to ring oxidation (Red Path) rather than aldehyde oxidation (Green Path).

Recommended Protocols

To avoid quinone formation, you must decouple the oxidation of the aldehyde from the oxidation of the aromatic ring. We recommend Method A as the Gold Standard.

Method A: Pinnick Oxidation (The "Gold Standard")

Why this works: Sodium chlorite (NaClO₂) is a mild oxidant.[1] However, the reaction generates Hypochlorous acid (HOCl) as a byproduct.[1][2] HOCl is a strong oxidant and chlorinating agent that will destroy your electron-rich ring if not neutralized immediately. The Fix: You must use a scavenger (Resorcinol or 2-methyl-2-butene).

Protocol:
  • Dissolution: Dissolve 10 mmol of 2,5-dimethoxybenzaldehyde in 30 mL of t-Butanol and 10 mL of water.

  • Scavenger Addition (CRITICAL): Add 60 mmol (6 equiv) of 2-methyl-2-butene .

    • Note: Do not skip this. This alkene reacts with HOCl faster than HOCl reacts with your aromatic ring.

  • Buffer: Add 12 mmol of Monosodium Phosphate (NaH₂PO₄) to buffer the pH to ~3.5–4.0.

  • Oxidant Addition: Dissolve 12 mmol (1.2 equiv) of Sodium Chlorite (NaClO₂) in 5 mL water. Add this dropwise over 10 minutes at room temperature.

  • Monitoring: Stir for 2–4 hours. The yellow color of ClO₂ may appear transiently but should fade.

  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate.[3]

    • Wash with Sodium Bisulfite (to quench residual oxidants) and then Brine.

Method B: Buffered Permanganate (The "Legacy" Alternative)

Why this fails often: KMnO₄ is too strong in acidic media. How to make it work: You must stabilize the product as a carboxylate salt (which is less electron-rich than the acid) and keep the pH basic.

Protocol:
  • Setup: Dissolve 10 mmol Aldehyde in 20 mL Acetone.

  • Oxidant Prep: Prepare a solution of 15 mmol KMnO₄ in 20 mL water.

  • The Trick: Add 10 mmol of Sodium Carbonate (Na₂CO₃) to the oxidant solution.

    • Mechanism:[1][2][4][5][6][7] High pH ensures the product exists as the benzoate anion, which is soluble in water and repels further nucleophilic attack.

  • Execution: Cool the acetone mixture to 0°C . Add the alkaline KMnO₄ slowly.

    • Stop Condition: If the solution turns from purple/brown to bright yellow/orange, STOP. You are making quinone.

  • Workup: Filter the MnO₂ precipitate. The filtrate contains your product salt. Wash the aqueous filtrate with ether (removes unreacted aldehyde/quinone). Then acidify the aqueous layer to precipitate the 2,5-DMBA.

Troubleshooting & Diagnostics

Use this table to diagnose the state of your reaction immediately.

ObservationDiagnosisRoot CauseCorrective Action
Bright Yellow/Orange Mother Liquor Quinone Contamination Over-oxidation; pH too low; Temperature too high.Cannot reverse. Purify via base-extraction (Acid is soluble in NaHCO₃; Quinone is not).
Low Yield + Chlorine Smell Ring Chlorination (Pinnick Method) Scavenger was omitted or insufficient.Repeat synthesis. Ensure 2-methyl-2-butene is fresh and in excess.
Purple color persists Stalled Reaction (KMnO4 Method) Oxidant trapped in MnO₂ sludge.Add small amount of MeOH to quench, filter MnO₂, then assess conversion.
Brown Tar Polymerization Acid-catalyzed polymerization of electron-rich aldehyde.Avoid strong mineral acids (H₂SO₄) during oxidation. Use Phosphate buffer.

Decision Tree: Saving a Failed Batch

If you already have a crude mixture contaminated with quinone (Yellow solid), follow this purification logic.

Purification_Logic Start Crude Product (Yellow/Orange Solid) Step1 Dissolve in 10% NaHCO3 (Aqueous) Start->Step1 Decision Filtration Step1->Decision Solid Solid Residue (Quinone/Aldehyde) Decision->Solid Insoluble Filtrate Aqueous Filtrate (Benzoate Salt) Decision->Filtrate Soluble Step2 Wash Filtrate with Ethyl Acetate Filtrate->Step2 Step3 Acidify Aqueous Layer (pH 1-2) Step2->Step3 End Precipitate White Solid (Pure 2,5-DMBA) Step3->End

Caption: Purification workflow. 2,5-DMBA is soluble in weak base (bicarbonate), whereas the quinone and starting aldehyde are not. This difference allows for separation without chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Jones Reagent (CrO₃/H₂SO₄) for this synthesis? A: Absolutely not. Jones reagent is highly acidic and a strong oxidant. It will almost quantitatively convert 2,5-dimethoxybenzaldehyde into 2,5-dimethoxy-1,4-benzoquinone via oxidative demethylation.

Q: I used the Pinnick method, but my product contains a chlorinated impurity (M+34 peak). Why? A: This occurs if the HOCl scavenger is inefficient. Ensure you are using 2-methyl-2-butene (or Resorcinol) in at least a 5-10 molar excess relative to the aldehyde. Also, ensure your t-Butanol solvent is not contaminated with other reactive impurities.

Q: My KMnO₄ reaction turned brown immediately. Is it ruined? A: Not necessarily. Brown precipitate is MnO₂, the reduced form of permanganate. However, if the liquid phase is bright yellow/orange, you have quinone formation. If the liquid is colorless or pale pink, you are likely safe.

Q: Why is 2,5-dimethoxybenzoic acid so much harder to make than 3,4-dimethoxybenzoic acid (Veratric acid)? A: It comes down to "Para" vs "Meta" positioning. In the 2,5-isomer, the two methoxy groups are para to each other. This creates a "push-pull" system that stabilizes the radical cation intermediate required for quinone formation. The 3,4-isomer does not have this specific electronic resonance stability for the quinone precursor, making it more robust.

References

  • Original Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

  • Scavenger Mechanism (Lindgren & Nilsson): Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[1][2] Acta Chemica Scandinavica, 27, 888-890.

  • Kraus Modification (Use of 2-methyl-2-butene): Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825-4830.

  • Oxidative Demethylation of p-Dimethoxybenzenes: Jacob, P., Callery, P. S., Shulgin, A. T., & Castagnoli, N. (1976). A convenient synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with ceric ammonium nitrate. The Journal of Organic Chemistry, 41(22), 3627–3629.

Sources

Troubleshooting

Technical Support Center: Maximizing Yield in the Synthesis of 2,5-Dimethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-Dimethoxybenzoic acid?

A1: The selection of a synthetic route often depends on the available starting materials and equipment. Two prevalent and reliable methods are the oxidation of 2,5-dimethoxybenzaldehyde and the carboxylation of a Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene[1]. A third common strategy is the Friedel-Crafts acylation or carboxylation of 1,4-dimethoxybenzene[2]. The oxidation route is often favored for its operational simplicity, while the Grignard route offers a classic approach to forming carbon-carbon bonds.

Q2: My final product is a yellow or brown color instead of the expected white to off-white solid. What is the cause?

A2: A yellow or brown coloration in the final product typically indicates the presence of a quinone byproduct[2]. This arises from the oxidation of the electron-rich 1,4-dimethoxybenzene starting material or the product itself[2]. This side reaction can be promoted by harsh reaction conditions or the presence of strong oxidizing agents[2]. During the workup phase, treating the crude product with a mild reducing agent, such as sodium bisulfite, can help reduce the quinone to the more soluble hydroquinone, which can then be removed through aqueous washes[2].

Q3: What are the primary side reactions that I should be aware of?

A3: The primary side reactions are highly dependent on the chosen synthetic route. For Friedel-Crafts type reactions, the two methoxy groups strongly activate the aromatic ring, making the product susceptible to a second substitution, which leads to di-acylated or di-carboxylated byproducts[2]. In oxidation reactions starting from 2,5-dimethoxybenzaldehyde, incomplete oxidation can result in a mixture of the starting aldehyde and the desired carboxylic acid[2]. For all routes, high temperatures or strongly acidic conditions can lead to polymerization and the formation of insoluble tars[2].

Troubleshooting Guide: Low Product Yield

This section addresses specific issues that can lead to diminished yields and provides actionable solutions based on chemical principles.

Scenario 1: The reaction appears incomplete, with significant starting material remaining.

Q: I've run the reaction for the specified time, but TLC/GC analysis shows a large amount of unreacted starting material. What went wrong?

A: An incomplete reaction is a common cause of low yield and can be traced back to several factors:

  • Insufficient Reagents or Inactive Catalyst: Ensure that the stoichiometry of your reagents is correct. For reactions involving a catalyst, such as a Lewis acid in a Friedel-Crafts reaction, its activity is crucial. Use a freshly opened or purified Lewis acid to avoid deactivation by atmospheric moisture[2].

  • Suboptimal Reaction Conditions: The reaction may require more forcing conditions. Consider gradually increasing the reaction temperature or prolonging the reaction time[2]. However, do this cautiously while monitoring the formation of side products, as excessive heat can lead to decomposition[2].

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and inefficient. Ensure you are using an appropriate solvent and that all reagents are in solution.

Scenario 2: The product is contaminated with significant byproducts.

Q: My crude product NMR shows a mixture of compounds. How can I minimize the formation of the major byproduct?

A: The identity of the byproduct is key to solving this issue. Below is a table of common byproducts and strategies to mitigate their formation.

Observed Byproduct Probable Cause Recommended Optimization Strategy
Di-substituted derivatives The high reactivity of the dimethoxy-substituted aromatic ring.[2]1. Use the aromatic starting material (e.g., 1,4-dimethoxybenzene) as the limiting reagent.[2]2. Perform the reaction at a lower temperature to increase selectivity.[2]3. Consider using a milder Lewis acid catalyst if applicable.[2]
Unreacted Aldehyde (in oxidation reactions)Incomplete oxidation of 2,5-dimethoxybenzaldehyde.[2]1. Ensure at least two equivalents of the oxidizing agent (e.g., KMnO₄) are used.[1]2. Increase the reaction time at reflux and monitor by TLC until the aldehyde spot disappears.[1]
Biphenyl derivatives (in Grignard reactions)Unwanted coupling of the Grignard reagent.1. Ensure slow, dropwise addition of the alkyl/aryl halide to the magnesium turnings.2. Maintain a moderate reaction temperature to avoid excessive coupling.
Quinone impurities Oxidation of the electron-rich aromatic ring.[2]1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Purify reagents to remove any oxidizing contaminants.[2]
Scenario 3: Low yield after workup and purification.

Q: The reaction seemed to go to completion, but I lost most of my product during extraction and recrystallization. How can I improve my recovery?

A: Product loss during workup is a frequent and often underestimated problem. Here’s how to address it:

  • Inefficient Extraction: 2,5-Dimethoxybenzoic acid is a carboxylic acid. To extract it efficiently into an organic layer, the aqueous layer must be thoroughly acidified (pH < 2) with an acid like HCl to ensure the carboxylic acid is fully protonated and thus less water-soluble[2]. Conversely, to remove neutral organic impurities, you can perform a basic wash (e.g., with 5% NaOH), which will deprotonate the desired acid and pull it into the aqueous layer, leaving impurities behind. The aqueous layer can then be re-acidified and extracted.

  • Precipitation Issues: When acidifying the reaction mixture to precipitate the product, ensure the solution is sufficiently cooled in an ice bath to maximize the recovery of the solid.

  • Recrystallization Losses: While recrystallization is excellent for purification, it can lead to significant product loss if not optimized. Use a minimal amount of hot solvent to dissolve the crude product. If the product is too soluble in the chosen solvent, a solvent/anti-solvent system (e.g., ethanol/water) may be more effective[2]. Ensure the solution cools slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Start Synthesis check_yield Low Yield? start->check_yield analyze_reaction Analyze Reaction Mixture (TLC, GC, NMR) check_yield->analyze_reaction Yes success Successful Synthesis check_yield->success No incomplete Incomplete Reaction? analyze_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_conditions Optimize Reaction: - Increase Temp/Time - Check Reagent Stoichiometry - Use Fresh Catalyst incomplete->optimize_conditions Yes mitigate_byproducts Optimize Selectivity: - Lower Temperature - Adjust Stoichiometry - Change Catalyst/Solvent side_products->mitigate_byproducts Yes workup_issue Low Yield After Workup? side_products->workup_issue No optimize_conditions->start mitigate_byproducts->start optimize_workup Optimize Workup: - Check pH During Extraction - Use Minimal Recrystallization Solvent - Ensure Complete Precipitation workup_issue->optimize_workup Yes workup_issue->success No optimize_workup->start

Caption: A logical workflow for troubleshooting low yield.

Key Synthetic Pathways and Potential Pitfalls

This diagram illustrates two common synthetic routes to 2,5-Dimethoxybenzoic acid and highlights potential side reactions that can lower the overall yield.

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Grignard Carboxylation start1 2,5-Dimethoxybenzaldehyde product 2,5-Dimethoxybenzoic Acid start1->product KMnO4, reflux side1 Incomplete Oxidation (Unreacted Aldehyde) product->side1 Leads to... start2 1-Bromo-2,5-dimethoxybenzene grignard Grignard Reagent start2->grignard Mg, ether grignard->product 1. CO2 2. H3O+ workup side2 Biphenyl Homocoupling grignard->side2 Side Reaction side3 Quenched by H2O grignard->side3 Side Reaction

Caption: Common synthetic routes and associated side reactions.

Detailed Experimental Protocol: Oxidation of 2,5-Dimethoxybenzaldehyde

This protocol is a robust method for synthesizing 2,5-dimethoxybenzoic acid via oxidation.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated or dilute (e.g., 3N)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 1 equivalent of 2,5-dimethoxybenzaldehyde in acetone[2]. The flask should be equipped with a magnetic stirrer and a reflux condenser.

  • Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (approximately 2 equivalents) in water[1].

  • Addition of Oxidant: While stirring the aldehyde solution at room temperature, add the KMnO₄ solution slowly in portions. The addition is exothermic, so control the rate to maintain a manageable temperature. The purple color of the permanganate will disappear as it reacts[2].

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add a small amount of sodium bisulfite to quench any excess potassium permanganate, which is indicated by the disappearance of the purple or brown manganese dioxide precipitate[2].

  • Workup - Acidification and Extraction: Acidify the mixture with dilute HCl until the pH is approximately 1-2. This will precipitate the crude 2,5-dimethoxybenzoic acid. Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate (perform at least two extractions)[2].

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization, for example, from an ethanol/water mixture, to yield the final product[2].

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • Unknown. (2025, August 9). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives.
  • Unknown. (2014, February 14). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC.
  • ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Benchchem. (n.d.). An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid.
  • Unknown. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis.
  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethoxybenzoic Acid.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethoxybenzoic Acid Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 2,5-Dimethoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,5-Dimethoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the common synthetic routes to this valuable intermediate. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern reaction outcomes, enabling you to optimize your synthesis for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of 2,5-Dimethoxybenzoic acid.

Q1: What are the primary synthetic routes to 2,5-Dimethoxybenzoic acid?

A1: The most prevalent and well-documented starting material for the synthesis of 2,5-Dimethoxybenzoic acid is 1,4-dimethoxybenzene. The two principal strategies for introducing the carboxyl group are:

  • Friedel-Crafts Acylation/Carboxylation: This one-step method involves the direct introduction of a carboxyl group or a precursor onto the aromatic ring using an acylating or carboxylating agent in the presence of a Lewis acid catalyst.[1]

  • Gattermann Reaction followed by Oxidation: This is a two-step process where 1,4-dimethoxybenzene is first formylated to produce 2,5-dimethoxybenzaldehyde, which is subsequently oxidized to the desired carboxylic acid.[1]

The choice between these routes often depends on the available reagents, desired scale, and safety considerations.

Q2: What are the major side reactions to be aware of during these syntheses?

A2: Both primary routes are susceptible to side reactions that can impact yield and purity:

  • Di-acylation/Di-carboxylation: The two methoxy groups on the starting material are strongly activating, making the mono-substituted product prone to a second electrophilic substitution. This leads to the formation of 2,5-dimethoxyterephthalic acid derivatives.[1]

  • Oxidation of Starting Material: Under harsh reaction conditions or in the presence of strong oxidizing agents, the 1,4-dimethoxybenzene can be oxidized to 2,5-dimethoxy-1,4-benzoquinone, which is a colored impurity.[1]

  • Polymerization/Tar Formation: Strongly acidic conditions, particularly at elevated temperatures, can cause decomposition and polymerization of the starting material and products, resulting in the formation of insoluble tars.[1]

  • Incomplete Oxidation: In the Gattermann route, if the oxidation of the intermediate 2,5-dimethoxybenzaldehyde is not complete, the final product will be a mixture of the aldehyde and the desired carboxylic acid.[1]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments, along with actionable solutions based on chemical principles.

Low Yield

Q3: My overall yield of 2,5-Dimethoxybenzoic acid is significantly lower than expected. What are the likely causes and how can I improve it?

A3: Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction has stalled, consider the following:

    • Catalyst Deactivation: Lewis acids used in Friedel-Crafts reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Insufficient Reagent/Catalyst: In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the Lewis acid is often necessary.[2]

  • Sub-optimal Reaction Conditions:

    • Temperature: For the Friedel-Crafts reaction, lower temperatures are generally preferred to minimize side reactions. For the oxidation step, ensure the temperature is sufficient for the reaction to proceed to completion.

    • Reaction Time: Allow sufficient time for the reaction to go to completion, as confirmed by your monitoring method.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it (for washing away non-acidic impurities).

    • Recrystallization: Choose an appropriate solvent system to minimize product loss. Over-washing the crystals or using a solvent in which the product is too soluble will lead to a lower recovery.

Product Purity Issues

Q4: My final product is a yellow or brownish color. What is the cause of this discoloration and how can I remove it?

A4: A yellow or brown hue in your final product is a strong indicator of the presence of the 2,5-dimethoxy-1,4-benzoquinone byproduct.[1] This can arise from:

  • Oxidizing Impurities: Traces of oxidizing agents in your reagents or solvents can lead to the formation of the quinone.

  • Harsh Reaction Conditions: High reaction temperatures or the use of an overly strong Lewis acid can promote this side reaction.

Solutions:

  • Workup Modification: During the aqueous workup, add a small amount of a reducing agent like sodium bisulfite. This will reduce the colored quinone to the more water-soluble hydroquinone, which can then be washed away.[1]

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Careful Recrystallization: A well-executed recrystallization is often sufficient to separate the less polar colored impurities from your desired product.

Q5: My NMR spectrum shows the presence of unreacted 2,5-dimethoxybenzaldehyde. How can I improve the oxidation step?

A5: Incomplete oxidation is a common challenge. Here’s how to address it:

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[1] Other options include chromium-based reagents, though these are more toxic.

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent.

    • Temperature and Time: The oxidation of aldehydes to carboxylic acids with KMnO₄ is typically performed at room temperature or with gentle heating. Monitor the reaction by TLC until the aldehyde spot disappears.

    • pH: The oxidation can be performed under basic, neutral, or acidic conditions. Basic conditions are often employed, followed by acidification during the workup to protonate the carboxylate.

Q6: I am observing a significant amount of a di-substituted byproduct. How can I favor mono-substitution?

A6: The high reactivity of the 1,4-dimethoxybenzene ring makes di-substitution a significant challenge. The key is to control the reaction conditions to favor the initial substitution.

  • Stoichiometry: Use 1,4-dimethoxybenzene as the limiting reagent.

  • Reaction Temperature: Perform the Friedel-Crafts reaction at a low temperature (e.g., 0 °C or even lower) to decrease the rate of the second substitution.

  • Choice of Lewis Acid: Consider using a milder Lewis acid. While AlCl₃ is common, other catalysts like FeCl₃ or ZnCl₂ may offer better selectivity for mono-acylation in some cases.[2]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the mono-substituted product. At higher temperatures, the reaction may approach thermodynamic control, which can lead to the formation of the more stable di-substituted product.[3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2,5-Dimethoxybenzoic acid.

Protocol 1: Gattermann Reaction and Subsequent Oxidation

Step 1: Gattermann Formylation of 1,4-Dimethoxybenzene

This step introduces the formyl group onto the aromatic ring to produce 2,5-dimethoxybenzaldehyde.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser with a drying tube. Ensure all glassware is thoroughly dried.

  • Reagents:

    • 1,4-Dimethoxybenzene

    • Zinc Cyanide (Zn(CN)₂)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dry Dichloromethane (CH₂Cl₂)

    • Dry Hydrogen Chloride (HCl) gas

  • Procedure:

    • In the reaction flask, under an inert atmosphere (e.g., nitrogen), add 1,4-dimethoxybenzene and zinc cyanide to dry dichloromethane.

    • Cool the mixture in an ice bath.

    • Bubble dry HCl gas through the stirred mixture until saturation.

    • Slowly add anhydrous AlCl₃ in portions, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture into a mixture of ice and concentrated HCl to hydrolyze the intermediate imine.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,5-dimethoxybenzaldehyde, which can be purified by recrystallization or used directly in the next step.

Step 2: Oxidation of 2,5-Dimethoxybenzaldehyde

This step converts the aldehyde to the desired carboxylic acid.

  • Apparatus: A round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents:

    • 2,5-Dimethoxybenzaldehyde

    • Potassium Permanganate (KMnO₄)

    • Acetone

    • Water

  • Procedure:

    • Dissolve the crude 2,5-dimethoxybenzaldehyde in acetone in the reaction flask.

    • Prepare a solution of KMnO₄ in water.

    • Cool the aldehyde solution in an ice bath.

    • Add the KMnO₄ solution dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

    • Monitor the reaction by TLC until all the aldehyde is consumed.

    • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.

    • Acidify the mixture with dilute HCl, which will precipitate the 2,5-dimethoxybenzoic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Friedel-Crafts Carboxylation

This protocol describes a one-step synthesis using oxalyl chloride as the carboxylating agent.

  • Apparatus: A three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Reagents:

    • 1,4-Dimethoxybenzene

    • Oxalyl Chloride ((COCl)₂)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dry Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In the reaction flask, under an inert atmosphere, suspend anhydrous AlCl₃ in dry dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of oxalyl chloride in dry dichloromethane via the dropping funnel.

    • After the addition is complete, add a solution of 1,4-dimethoxybenzene in dry dichloromethane dropwise.

    • Allow the reaction to stir at low temperature, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of 1,4-Dimethoxybenzene (Illustrative)

Lewis AcidStoichiometry (eq.)SolventTemperature (°C)Reaction Time (h)Yield of Mono-acylated Product (%)Reference
AlCl₃1.1CH₂Cl₂02~75Hypothetical
FeCl₃1.1CH₂Cl₂04~60Hypothetical
ZnCl₂1.1CH₂Cl₂258~45Hypothetical
BF₃·OEt₂1.1CH₂Cl₂06~55Hypothetical

Note: This table is illustrative and actual yields may vary depending on specific reaction conditions. It highlights the general trend of Lewis acid activity.

Table 2: Comparison of Oxidizing Agents for 2,5-Dimethoxybenzaldehyde (Illustrative)

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
KMnO₄Acetone/Water252-485-95[2]
CrO₃/H₂SO₄Acetone0-251-280-90General
Ag₂OToluene806-875-85General

Visualizations

Workflow for 2,5-Dimethoxybenzoic Acid Synthesis

cluster_gattermann Gattermann Route cluster_friedel_crafts Friedel-Crafts Route 1_4_DMB_G 1,4-Dimethoxybenzene Gattermann Gattermann Formylation 1_4_DMB_G->Gattermann Aldehyde 2,5-Dimethoxy- benzaldehyde Gattermann->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Final_Product_G 2,5-Dimethoxy- benzoic Acid Oxidation->Final_Product_G 1_4_DMB_FC 1,4-Dimethoxybenzene Friedel_Crafts Friedel-Crafts Carboxylation 1_4_DMB_FC->Friedel_Crafts Final_Product_FC 2,5-Dimethoxy- benzoic Acid Friedel_Crafts->Final_Product_FC

Caption: Synthetic routes to 2,5-Dimethoxybenzoic acid.

Troubleshooting Logic Flow

Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Unreacted_SM Unreacted Starting Material Present? Check_Purity->Unreacted_SM Side_Products Side Products Observed? Unreacted_SM->Side_Products No Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Unreacted_SM->Optimize_Conditions Yes Di_Sub Di-substitution? Side_Products->Di_Sub Yes End Improved Yield & Purity Optimize_Conditions->End Check_Reagents Check Reagent Purity & Catalyst Activity Purification_Issues Review Purification: - Extraction pH - Recrystallization Solvent Purification_Issues->End Colored Colored Impurities? Di_Sub->Colored No Modify_FC Modify F-C: - Lower Temp - Milder Lewis Acid Di_Sub->Modify_FC Yes Colored->Purification_Issues No Modify_Workup Modify Workup: - Add NaHSO₃ - Charcoal Treatment Colored->Modify_Workup Yes Modify_FC->End Modify_Workup->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Mala'bi, T., Pogodin, S., & Agranat, I. (2011). Kinetic control wins out over thermodynamic control in Friedel-Crafts acyl rearrangements. The Hebrew University of Jerusalem.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (2025, August 6). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.
  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • Chemistry Steps. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • CHEN, Z., XIANG, J., & LI, Z. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Johnson, J. S. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. (2025, August 5).
  • G
  • Karimov Javohir Sobirzoda. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 5(10), 49–53.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxybenzoic acid 98.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012, May 22).
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10).
  • Collegedunia. (2021, September 8).
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3...
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid.
  • International Journal of Advanced Chemistry Research. (2021, May 26).
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • NIST. (n.d.). 2,5-Dimethoxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • ChemicalBook. (n.d.). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
  • MDPI. (2022, August 18).
  • Beilstein Journals. (2017, October 2).
  • NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Colored Impurities in 2,5-Dimethoxybenzoic Acid Synthesis

Executive Summary 2,5-Dimethoxybenzoic acid (CAS 2785-98-0) is a critical intermediate in the synthesis of pharmaceuticals and psychoactive phenethylamines.[1][2][3] While the compound is intrinsically a white to off-whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxybenzoic acid (CAS 2785-98-0) is a critical intermediate in the synthesis of pharmaceuticals and psychoactive phenethylamines.[1][2][3] While the compound is intrinsically a white to off-white crystalline solid , researchers frequently encounter persistent pink, yellow, or brown discolorations .[1][2][3]

These impurities are not merely cosmetic; they often indicate the presence of redox-active transition metals (manganese) or reactive quinone species that can interfere with downstream catalytic cycles (e.g., poisoning palladium catalysts during hydrogenation).[1][2][3][4] This guide provides a root-cause analysis and validated remediation protocols.

Module 1: Diagnostic Color Wheel

Q: My product is not white. What does the color tell me about the impurity?

A: The specific hue is a chemical signature of the contaminant.[1][4] Use this table to diagnose the root cause before attempting purification.

Observed ColorProbable CauseChemical MechanismRisk Level
Pink / Rose Manganese (Mn) Residues Incomplete removal of Mn(II) salts or colloidal MnO₂ from KMnO₄ oxidation [1].[1][2][3]High (Metal poisoning in future steps)
Yellow / Gold Quinones Over-oxidation of the electron-rich aromatic ring to form 2,5-dimethoxy-1,4-benzoquinone [2].[1][2][3]Medium (Reduces yield; reactive electrophile)
Brown / Tar Polymerization Acid-catalyzed oligomerization of electron-rich intermediates (tars) or extensive decomposition.[1][2][3]Low (Mostly inert, but hard to remove)
Grey / Black Insoluble Particulates Bulk MnO₂ or activated carbon fines leaking through filters.[1][2][4]Low (Filtration issue)

Module 2: Remediation Protocols

These protocols are designed to be modular.[1][2][4] Protocol A is the standard first-line defense.[1][2][3] Protocol B is specific for yellow/quinone issues.[1][2] Protocol C is the final polish.[1]

Protocol A: The "Manganese Strip" (For Pink/Rose Impurities)

Target: Removal of residual transition metals derived from permanganate oxidation.[1][4]

The Science: Mn(II) salts are water-soluble but can become trapped in the organic crystal lattice.[1][3][4] MnO₂ is insoluble but forms colloidal suspensions that pass through filter paper.[1][2][4]

Step-by-Step:

  • Dissolution: Dissolve the crude, colored acid in 10% NaOH (aq). The carboxylic acid forms the sodium salt (

    
    ), which is highly water-soluble.[1][2][3]
    
  • Filtration: Filter the solution through a Celite (diatomaceous earth) pad.

    • Why: This physically traps colloidal MnO₂ and non-acidic organic tars.[1][2][4]

  • Acidification: Slowly add 6M HCl to the filtrate with vigorous stirring until pH < 2.

    • Critical: Do not rush. Rapid precipitation entraps Mn(II) ions.[1][2][4]

  • Digestion: Heat the suspension to 60°C for 15 minutes, then allow it to cool slowly to room temperature.

    • Why: "Digesting" the precipitate allows small crystals to redissolve and deposit onto larger, purer crystals (Ostwald ripening), releasing trapped impurities.[1][2][4]

Protocol B: The "Quinone Quench" (For Yellow Impurities)

Target: Reduction of 2,5-dimethoxy-1,4-benzoquinone.[1][2][3]

The Science: Quinones are colored and soluble in organics.[1][4] Reducing them transforms them into hydroquinones (phenols), which are significantly more water-soluble and can be washed away [2].[1][2][3][5]

Step-by-Step:

  • Re-suspension: Suspend the crude solid in water (ratio 1:10 w/v).

  • Bisulfite Addition: Add Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (5% equivalent by weight of crude product).[1][2][4]

  • Heating: Heat the mixture to 50-60°C for 30 minutes.

    • Observation: The yellow color should fade as the quinone reduces to the colorless hydroquinone.[3][4]

  • Filtration: Cool to 0°C and filter. The hydroquinone byproduct remains in the aqueous filtrate; the desired benzoic acid (less soluble in cold water) remains on the filter.

  • Wash: Wash the filter cake with ice-cold water to remove residual salts.

Protocol C: Activated Carbon "Scrub" & Recrystallization

Target: Removal of trace organic tars and stubborn dyes.[1][2][3]

Step-by-Step:

  • Solvent Choice: Use Ethanol/Water (1:1) or Water (if volume permits).[1][2][4]

    • Note: 2,5-DMBA has limited solubility in water, making water a good recrystallization solvent if you use enough volume at boiling temperature [3].[1][2][3] Ethanol/Water is more efficient.[1][2][4]

  • Boiling: Dissolve the solid in the minimum amount of boiling solvent.

  • Carbon Treatment: Remove from heat source (to prevent boil-over) and add Activated Carbon (1-2% by weight).[1][2][3]

    • Warning: Adding powder to boiling solvent causes violent foaming.[1][2][4]

  • Hot Filtration: Boil for 5 minutes, then filter while hot through a pre-warmed funnel (or Celite pad) to remove the carbon.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed, then place in an ice bath.

Module 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for purification based on the specific impurity profile.

PurificationWorkflow Start Crude 2,5-DMBA CheckColor Check Color Start->CheckColor Pink Pink/Rose (Mn Residue) CheckColor->Pink Mn Detected Yellow Yellow/Brown (Quinones/Tars) CheckColor->Yellow Organics Detected White White/Off-White CheckColor->White Looks Clean AcidBase Protocol A: Acid-Base Extraction (NaOH -> Filter -> HCl) Pink->AcidBase Bisulfite Protocol B: Bisulfite Wash (Reduces Quinones) Yellow->Bisulfite Recryst Protocol C: Recrystallization (EtOH/H2O + Carbon) White->Recryst Polish AcidBase->Recryst Bisulfite->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Integrated Purification Workflow. Select the entry path based on visual diagnosis of the crude product.

Frequently Asked Questions (FAQs)

Q1: I used Protocol A (Acid-Base), but the product is still pink. Why? A: Manganese can be incredibly persistent.[1][2] If the pink color remains, the Mn(II) is likely chelated to the product.[2]

  • Fix: Repeat the acid-base extraction but add EDTA (disodium salt) to the basic solution before acidification. The EDTA will chelate the Mn ions, keeping them in the aqueous phase during the acid precipitation.[3][4]

Q2: Why do you recommend Sodium Bisulfite over Sodium Borohydride for the yellow impurity? A: Selectivity.[1][4] Sodium Borohydride is a strong reducing agent that could potentially attack the carboxylic acid or the aromatic ring under vigorous conditions.[3][4] Sodium Bisulfite is mild and specifically targets the quinone-to-hydroquinone reduction without touching the benzoic acid moiety [2].[1][2][3]

Q3: Can I use Acetone for recrystallization? A: Acetone is excellent for dissolving 2,5-DMBA, but it is too good.[1][2][3] The compound is highly soluble in acetone even at room temperature, leading to poor recovery yields.[1][2][4] A mixture of Acetone/Water can work, but Ethanol/Water generally provides better crystal habit and impurity rejection [3].[1][2][4]

Q4: My product turned into an oil during recrystallization. What happened? A: This is called "oiling out."[1][2] It happens when the solute comes out of solution at a temperature above its melting point (MP of 2,5-DMBA is ~76-78°C [4]).[1][2][3]

  • Fix: Add more solvent (ethanol) to lower the saturation point, or cool the solution much more slowly. Vigorous stirring during cooling can also help induce nucleation before the oil phase separates.[1][4]

References

  • UMass Amherst. (n.d.).[1][2] Recrystallization - Organic Chemistry Lab Protocols. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Safe Scale-Up Synthesis of 2,5-Dimethoxybenzoic Acid

Document ID: TSS-CHEM-25DMBA-S1 Last Updated: February 17, 2026 Welcome to the Technical Support Center. This document provides critical safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-25DMBA-S1

Last Updated: February 17, 2026

Welcome to the Technical Support Center. This document provides critical safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for the scale-up synthesis of 2,5-Dimethoxybenzoic acid. It is intended for trained researchers, chemists, and drug development professionals. Adherence to these guidelines is essential for ensuring operational safety and successful synthesis outcomes.

Section 1: Pre-Scale-Up Hazard Analysis & Planning (FAQs)

Before any scale-up operation, a thorough hazard analysis is not just recommended; it is mandatory. Moving from bench-scale (grams) to pilot-scale (kilograms) introduces significant changes in heat transfer, mass transfer, and reaction kinetics that can dramatically increase risk if not properly managed.

Q1: What are the critical first steps before scaling up the synthesis of 2,5-Dimethoxybenzoic acid?

A1: The foundational step is a comprehensive risk assessment.[1][2] This involves:

  • Route Selection: Choose a synthetic route that avoids highly energetic intermediates or hazardous reagents where possible. Common routes include the oxidation of 2,5-dimethoxytoluene or the Grignard carboxylation of 1-bromo-2,5-dimethoxybenzene. The Grignard route, while effective, introduces pyrophoric reagents, demanding stringent controls.[3][4]

  • Thermal Hazard Assessment: Every reaction, especially those involving strong oxidizing agents or organometallics, must be evaluated for its thermal profile.[5][6][7] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are essential to quantify the heat of reaction, onset temperature of decomposition, and potential for thermal runaway.[5][8]

  • Literature and SDS Review: Scrutinize the Safety Data Sheets (SDS) for all reactants, solvents, intermediates, and products.[9][10][11][12][13][14][15][16] Pay close attention to reactivity data, incompatibilities, and required PPE.

  • Process Safety Management (PSM) Review: For multi-kilogram scale, a formal PSM review should be conducted, involving a team of chemists and engineers to perform a "what-if" analysis for each step of the process.[4]

Q2: Which synthetic route's safety profile is more favorable for scale-up?

A2: This is a trade-off between different hazard classes.

  • Oxidation Route (e.g., using Potassium Permanganate): The primary hazard is the use of a strong oxidizing agent, KMnO4.[9][16][17][18][19] Large-scale oxidations can be highly exothermic and difficult to control. Mixing becomes critical to avoid localized "hot spots." The waste stream (manganese dioxide) also requires careful management.

  • Grignard Carboxylation Route: This route involves the formation of an organomagnesium halide followed by quenching with CO2. The main hazard is the handling of the Grignard reagent, which is moisture-sensitive and can be pyrophoric.[4][20] However, the reaction exotherm can often be well-controlled by the rate of addition of the electrophile. The use of pyrophoric initiators like n-Butyllithium (n-BuLi) to start the Grignard formation adds another layer of risk.[11][13][21][22]

For many industrial applications, the Grignard route is preferred due to higher yields and selectivity, provided the facility is equipped to handle pyrophoric and moisture-sensitive reagents safely.

Q3: What are the primary chemical hazards associated with the key reagents?

A3: The following table summarizes the hazards for a potential Grignard synthesis route.

Chemical Name CAS Number Role in Synthesis Primary Hazards
1,4-Dimethoxybenzene150-78-7Starting MaterialSkin, eye, and respiratory tract irritant.[10][12][14][15]
Magnesium Turnings7439-95-4ReagentFlammable solid. Reacts with moisture.
n-Butyllithium (n-BuLi)109-72-8Initiator/ReagentPyrophoric liquid; catches fire spontaneously in air.[13][22] Reacts violently with water.[21] Causes severe skin burns and eye damage.[11][21]
Diethyl Ether / THF60-29-7 / 109-99-9SolventHighly flammable liquids. Can form explosive peroxides.
Carbon Dioxide (Dry Ice)124-38-9ReagentCryogenic hazard (frostbite). Asphyxiant in confined spaces.
2,5-Dimethoxybenzoic acid2785-98-0ProductCauses skin, eye, and respiratory irritation.

Section 2: Troubleshooting Guide by Synthesis Stage

This section addresses specific issues that may arise during the scale-up process, using a Grignard carboxylation route as the primary example.

Workflow: Scale-Up Safety Review

The following diagram illustrates the critical decision-making workflow before proceeding with a scaled-up synthesis.

ScaleUpSafetyWorkflow cluster_prep Phase 1: Pre-Synthesis Assessment cluster_review Phase 2: Risk Evaluation cluster_decision Phase 3: Go/No-Go Decision A Identify Synthetic Route & Reagents B Gather All SDS & Literature Data A->B C Perform Thermal Hazard Scan (DSC/RC1) B->C D Analyze Thermal Data: - Onset Temp > Process Temp? - Controllable Exotherm? C->D E Identify All Potential Failure Modes (e.g., cooling failure, addition error) D->E Yes H STOP & RE-EVALUATE: - Modify Process - Improve Controls D->H No F Are Engineering & Admin Controls Sufficient to Mitigate Risks? E->F G PROCEED with Scale-Up (Implement SOPs) F->G Yes F->H No

Caption: Go/No-Go decision workflow for scale-up safety review.

Reagent Handling & Reaction Initiation

Q: My large-scale Grignard reaction is failing to initiate. What are the risks and solutions?

A: This is a classic and dangerous scale-up problem.[3]

  • The Hazard: The primary risk is the accumulation of unreacted alkyl halide. When the reaction finally initiates, the large amount of substrate can react almost instantaneously, leading to a violent, uncontrollable exotherm and potential reactor over-pressurization—a runaway reaction.[4][6][20]

  • Causality & Troubleshooting:

    • Magnesium Surface: The magnesium surface is likely passivated by a layer of magnesium oxide. On a large scale, ensuring all magnesium is activated is difficult.

      • Solution: Use fresh, high-quality magnesium turnings. A key scale-up technique is to add a small amount of pre-formed Grignard reagent from a previous batch to initiate the reaction smoothly, bypassing the difficult initiation phase.[23]

    • Moisture/Air: The presence of water or oxygen will quench the Grignard reagent as it forms.

      • Solution: Ensure all glassware is rigorously flame- or oven-dried. Solvents must be anhydrous. The reactor should be purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure.[24]

    • Temperature: The reaction may be too cold.

      • Solution: Gentle warming may be required, but this must be done with extreme caution. Never apply significant heat before initiation is confirmed.

Reaction Execution & Quenching

Q: I'm observing a rapid temperature rise during my Grignard reagent formation that is overwhelming my cooling system. What should I do?

A: This indicates that the rate of heat generation is exceeding the rate of heat removal, the precursor to a thermal runaway.[6][25]

  • Immediate Actions (Emergency Protocol):

    • Stop Addition: Immediately stop the addition of the alkyl halide.

    • Full Cooling: Ensure maximum cooling is applied to the reactor jacket.

    • Prepare for Quench: Have a pre-calculated, appropriate quenching agent ready.

  • Causality & Prevention:

    • Addition Rate: Your substrate addition rate is too fast for the reactor's heat transfer capability. The heat transfer surface area-to-volume ratio decreases as you scale up, making heat removal less efficient.[7]

      • Solution: The addition rate must be re-calculated for the larger scale. Use reaction calorimetry data to determine the maximum safe addition rate where T_process remains well below the boiling point of the solvent and the decomposition onset temperature.

    • Inadequate Cooling: The cooling system may be insufficient.

      • Solution: Verify the chiller's performance. Ensure the heat transfer fluid is circulating at the correct rate and temperature.

Q: What is the safest way to quench a large volume of unreacted, pyrophoric n-BuLi or a large Grignard reaction?

A: Quenching pyrophoric materials is a high-hazard operation that generates significant heat and, often, flammable gases.[26][27]

  • The Hazard: Rapid addition of a protic quenching agent (like water or ethanol) can cause a violent reaction, boiling of the solvent, and ignition of flammable vapors.

  • Safe Quenching Protocol:

    • Dilution: Dilute the pyrophoric solution with a dry, inert solvent (e.g., heptane, toluene) to <1 M concentration.[26][28] This moderates the reaction by reducing the concentration and increasing the thermal mass.

    • Cooling: Cool the diluted mixture to 0 °C or below in the reactor.

    • Slow Addition of a Weak Quenching Agent: Slowly add a less reactive quenching agent, like isopropanol, via an addition funnel or pump.[26][28][29] The rate of addition should be controlled to keep the internal temperature below a safe limit (e.g., 20 °C).[26]

    • Follow with a More Reactive Quench: Only after the exotherm from the isopropanol addition has ceased should a more reactive agent like methanol, and finally water, be cautiously added to ensure complete quenching.[26][28]

    • Inert Atmosphere: The entire process must be conducted under an inert atmosphere to prevent ignition of flammable solvents and gases (e.g., butane from n-BuLi).[26]

Section 3: Emergency Preparedness & Waste Management

Q: What specific emergency equipment must be immediately accessible during a scale-up operation involving pyrophorics?

A: Standard laboratory safety equipment is insufficient. You must have:

  • Class D Fire Extinguisher: For combustible metal fires (e.g., magnesium). Standard ABC extinguishers can react violently with organometallics.

  • Dry Sand or Met-L-X Powder: A bucket of dry sand should be within arm's reach to smother small liquid spills or fires.

  • Safety Shower & Eyewash: Must be unobstructed and tested regularly.[10]

  • Flame-Resistant (FR) Lab Coat: Essential PPE when working with pyrophorics.[29][30]

  • Emergency Shutdown Procedures: A clear, one-page guide for shutting down the reactor and alerting personnel should be posted at the reaction station.[1]

Q: How should I manage the waste streams from this synthesis?

A: Waste must be segregated and handled appropriately.

  • Aqueous Waste: The neutralized aqueous layers from the workup may contain dissolved magnesium salts. The pH should be adjusted to neutral before disposal.

  • Organic Waste: Waste solvents (ether, toluene, etc.) are flammable and must be collected in properly labeled, grounded safety cans.

  • Solid Waste: Filter cakes of magnesium salts or manganese dioxide (from the oxidation route) must be handled as hazardous solid waste. KMnO4 is very toxic to aquatic life, so its waste must not enter drains.[9][16][17]

References

  • Material Safety Data Sheet - 1,4-Dimethoxybenzene. (2005). Cole-Parmer. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Redox Ltd - Safety Data Sheet Potassium permanganate. (2023). Redox Ltd. [Link]

  • Safety Data Sheet: Potassium permanganate. Carl ROTH. [Link]

  • Standard Operating Procedure (SOP) – Quenching of Pyrophoric Substances. University of California, Berkeley. [Link]

  • Assessing thermal hazards of reaction mixtures. AKJournals. [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. [Link]

  • Safety Protocols for Operating Chemical Reactors in Industry. (2024). Jinzong Machinery. [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. [Link]

  • POTASSIUM PERMANGANATE AR/ACS - Safety Data Sheet. (2024). Loba Chemie. [Link]

  • 10 Simple steps for pressure reactor safety in your laboratory. (2024). Asynt. [Link]

  • Reactor Safety In The Pharmaceutical Industry. (2025). Pharmaceutical Guidelines. [Link]

  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. American Chemical Society. [Link]

  • Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison. [Link]

  • Chemical reactor safety - Test methods for exothermicity. (2023). Health and Safety Executive (HSE). [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Chemical reactor operator - Occupational Hazard Datasheets. (2009). International Labour Organization. [Link]

  • A method to reduce the risk of large-scale Grignard reaction.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Berkeley EHS. [Link]

  • Handling Hazardous Reactions in Intermediate Synthesis. (2026). Tianming Pharmaceutical. [Link]

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. (2025). ACS Publications. [Link]

  • 2,5-Dimethoxybenzoic acid. PubChem. [Link]

  • Pyrophoric Reagents Handling in Research Labs. University of California, Riverside EHS. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas EHS. [Link]

  • Handling nBuLi : r/Chempros. (2022). Reddit. [Link]

  • Reaction / Product testing. Health and Safety Executive (HSE). [Link]

Sources

Troubleshooting

managing exothermic reactions in large-scale 2,5-Dimethoxybenzoic acid synthesis

Topic: Managing Exothermic Reactions in Large-Scale 2,5-Dimethoxybenzoic Acid Synthesis Role: Senior Application Scientist, Process Safety Unit[1][2][3] Introduction: The Thermal Challenge 2,5-Dimethoxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Large-Scale 2,5-Dimethoxybenzoic Acid Synthesis Role: Senior Application Scientist, Process Safety Unit[1][2][3]

Introduction: The Thermal Challenge

2,5-Dimethoxybenzoic acid is a critical intermediate for various pharmacophores (e.g., phenethylamines, benzamides).[1][2][3] While its synthesis is chemically straightforward, scaling it from gram to kilogram/ton quantities introduces a non-linear safety challenge: Heat Removal .[1][2][3]

At the bench scale, a glass flask has a high surface-area-to-volume ratio, allowing ambient air or a simple ice bath to dissipate heat.[1][3] At the reactor scale (50L+), this ratio drops drastically.[3] The heat generated by the oxidation of 2,5-dimethoxybenzaldehyde or the carboxylation of the Grignard reagent can easily exceed the cooling jacket's capacity, leading to a thermal runaway .[1]

This guide addresses the specific engineering and chemical controls required to manage these exotherms safely.

Technical Support Center: Troubleshooting & FAQs

Category 1: Process Design & Calorimetry

Q: We are scaling up the KMnO4 oxidation of 2,5-dimethoxybenzaldehyde. The reaction temperature spiked uncontrollably during the pilot run. What went wrong?

A: You likely encountered "accumulation-controlled" kinetics.[1][2][3] In permanganate oxidations, the reaction is fast and highly exothermic (


).[1][2][3]
  • The Error: If you add the oxidant (KMnO4) faster than the reaction consumes it and faster than the cooling system removes heat, unreacted oxidant accumulates.

  • The Trigger: Once the temperature rises slightly, the reaction rate accelerates exponentially (Arrhenius behavior), consuming the accumulated oxidant all at once.[1]

  • The Fix: You must operate in a feed-limited regime .

    • Determine Cooling Capacity (

      
      ):  Calculate the maximum heat your reactor jacket can remove at the target temperature.[3]
      
    • Match Dosing Rate: Adjust the KMnO4 addition rate so that the Heat Generation Rate (

      
      ) never exceeds 80% of 
      
      
      
      .
    • Verify Kinetics: Use reaction calorimetry (RC1) to ensure the reaction is instantaneous relative to the feed rate. If the reaction is slow, accumulation is inevitable.

Q: Is there a safer alternative to KMnO4 that is less prone to thermal runaway?

A: Yes. Consider the Pinnick Oxidation (Sodium Chlorite,


, with a scavenger like 

or sulfamic acid).[1][2][3]
  • Pros: It is much milder and avoids the violent manganese sludge exotherms.

  • Cons: It generates Chlorine Dioxide (

    
    ) gas, which is explosive if allowed to accumulate in the headspace.[3]
    
  • Safety Requirement: This shifts the hazard from thermal to gaseous.[2][3] You must use a vigorous nitrogen sweep and a scrubber system.

Category 2: Active Cooling & Dosing Strategies

Q: Our Grignard carboxylation (1-bromo-2,5-dimethoxybenzene + Mg + CO2) yields are inconsistent, and we see local hot spots. How do we manage this?

A: The formation of the Grignard reagent is autocatalytic and exothermic. The subsequent quench with


 is also exothermic.[3]
  • Issue: "Local hot spots" suggest poor mixing or inadequate initiation control.[2][3]

  • Protocol:

    • Initiation: Do not add all the bromide at once. Add 5-10% of the bromide to the Mg turnings and wait for the exotherm (temperature rise) to confirm initiation.[1] Only then start the main feed.[3]

    • Cryogenic Control: The carboxylation step is best controlled by adding the Grignard solution into a slurry of dry ice (solid

      
      ) or using a gas sparger with active cooling to 
      
      
      
      .[3]
    • Viscosity Management: 2,5-dimethoxy phenylmagnesium bromide can be viscous.[1][2][3] Ensure your impeller is designed for high-viscosity mixing (e.g., anchor or helical ribbon) to prevent heat transfer limitation at the reactor walls.[1][3]

Q: How do we set the "Emergency Trip" points for the dosing pumps?

A: Your dosing interlocks should be based on the MTSR (Maximum Temperature of Synthesis Reaction).[3]

  • Rule: If cooling fails, the adiabatic temperature rise (

    
    ) plus the current temperature (
    
    
    
    ) equals MTSR.[1][3]
  • Interlock Logic:

    • L1 (Warning):

      
      
      
      
      
      Maximize cooling jacket flow.
    • L2 (Critical):

      
      
      
      
      
      HARD STOP on dosing pump.
    • L3 (Emergency):

      
       (decomposition onset) 
      
      
      
      Dump reactor contents to quench tank (containing cold water/bisulfite).

Detailed Protocol: Controlled Oxidation of 2,5-Dimethoxybenzaldehyde

Objective: Safely convert 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzoic acid using KMnO4 under feed-limited conditions.

Reagents:

  • Substrate: 2,5-dimethoxybenzaldehyde (Dissolved in Acetone/Water).[1][2][3][4][5]

  • Oxidant: Potassium Permanganate (

    
    ) saturated solution.[3]
    
  • Quench: Sodium Bisulfite (

    
    ).[3][5]
    

Step-by-Step Methodology:

  • Reactor Prep:

    • Charge reactor with 2,5-dimethoxybenzaldehyde and Acetone/Water (1:1 v/v).[1][2][3]

    • Set agitation to maximum stable RPM (ensure vortex).

    • Cool jacket to

      
      .[3]
      
    • Critical Check: Verify jacket outlet temperature is stable.[3]

  • Calorimetric Baseline:

    • Record the baseline heat removal (

      
      ) of the system at steady state.[3]
      
  • Dosing Phase (The "Feed-Limited" Regime):

    • Begin

      
       addition via a metering pump.[3]
      
    • Initial Rate: Set to 10% of calculated max rate for the first 5 minutes.

    • Observation: Monitor

      
      .[1][2][3] A rise of 
      
      
      
      indicates reaction initiation.[3]
    • Ramp Up: If

      
       is stable, increase dosing rate.
      
    • Safety Stop: If

      
       rises faster than 
      
      
      
      , STOP FEED immediately.[1][3] Allow the reactor to cool back to setpoint before restarting at a lower rate.
  • Digestion:

    • After addition is complete, maintain agitation for 60 minutes.[1]

    • The reaction is complete when TLC/HPLC shows

      
       aldehyde.[3]
      
  • Quench (Exothermic Hazard):

    • Residual

      
       must be destroyed.[3]
      
    • Add Sodium Bisulfite solution slowly.[3] Warning: This is also exothermic.[2][3] Monitor temperature closely.

  • Filtration:

    • Filter off the Manganese Dioxide (

      
      ) sludge.[3] Note: 
      
      
      
      can retain heat and occlude product; wash thoroughly with hot water.[1][2]

Visualizations

Figure 1: Reaction Pathway & Thermal Risk Map

This diagram illustrates the chemical transformation and identifies the specific steps where heat generation (


) is highest.[3]

ReactionThermalMap cluster_risk Critical Thermal Zone Start 2,5-Dimethoxy- benzaldehyde Intermed Intermediate Complex Start->Intermed Activation (Endothermic) Oxidant KMnO4 (Oxidant) Oxidant->Intermed Dosing (Control Point) Product 2,5-Dimethoxy- benzoic Acid Intermed->Product Oxidation Step (HIGH EXOTHERM) Waste MnO2 Sludge (Heat Sink) Intermed->Waste Precipitation

Caption: Thermal risk map showing the critical oxidation step where heat generation is highest. Dosing control at the oxidant inlet is the primary safety lever.

Figure 2: The "Safety Tripod" - Cooling & Dosing Logic

This diagram details the logic flow for the automated control system to prevent thermal runaway.[1]

SafetyLogic TempSensor Reactor Temp (Tr) PLC PLC / Control System (PID Loop) TempSensor->PLC Input JacketSensor Jacket Temp (Tj) JacketSensor->PLC Input DosingPump KMnO4 Dosing Pump PLC->DosingPump Permissive Signal (Only if Tr < Setpoint) PLC->DosingPump CUT POWER (If Tr > Limit 1) CoolingValve Cooling Valve (Glycol/Water) PLC->CoolingValve Modulate Flow (Maintain Tr) EmergencyDump Emergency Bottom Valve PLC->EmergencyDump OPEN (If Tr > Limit 2)

Caption: Automated safety logic. The dosing pump is "slaved" to the reactor temperature; if cooling capacity is exceeded, the fuel (oxidant) is cut off immediately.[1]

Data Summary: Thermal Parameters

ParameterValue (Approx.)Significance


High heat release.[1][2][3] Requires active cooling.[3]
Adiabatic Temp Rise (

)

Potential to boil solvent/pressurize reactor if cooling fails.[1][2][3]
MTSR

The maximum temperature reached if cooling fails.[2][3] Must be

Boiling Point.[2][3]
Dosing Time

Slow addition spreads the heat load over time.[1][3]

References

  • BenchChem. (2025).[3][4][6] Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethoxybenzoic Acid. Retrieved from 4[1][3][6]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2,5-Dimethoxybenzoic acid Safety Data Sheet (SDS). Retrieved from 3[1][2][3]

  • ChemicalBook. (n.d.).[2][3] 2,5-Dimethoxybenzaldehyde Properties and Safety. Retrieved from 7[1][2][3]

  • Stoessel, F. (2008).[1][2][3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][3] (Standard industry text for MTSR/TMRad concepts applied in the guide).

Sources

Reference Data & Comparative Studies

Validation

structural confirmation of 2,5-Dimethoxybenzoic acid using NMR and MS

Structural Confirmation and Isomeric Differentiation of 2,5-Dimethoxybenzoic Acid: A Comparative Analytical Guide Executive Summary This guide outlines the definitive structural confirmation of 2,5-Dimethoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Confirmation and Isomeric Differentiation of 2,5-Dimethoxybenzoic Acid: A Comparative Analytical Guide

Executive Summary This guide outlines the definitive structural confirmation of 2,5-Dimethoxybenzoic acid (2,5-DMBA) , a critical scaffold in medicinal chemistry and a metabolite in the study of salicylate analogs. While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it lacks the specificity to distinguish 2,5-DMBA from its positional isomers (e.g., 2,4- or 3,4-dimethoxybenzoic acid) due to identical fragmentation pathways.

This document establishes a comparative analytical workflow , demonstrating why High-Resolution Nuclear Magnetic Resonance (NMR) is the mandatory "Gold Standard" for releasing this material, while MS serves as a high-throughput support tool.

Part 1: Comparative Analysis of Analytical Techniques

For a researcher confirming the identity of a synthesized or purchased batch of 2,5-DMBA, choosing the right validation method is critical to avoid "isomeric masquerading"—where a sample is chemically pure but structurally incorrect.

FeatureMass Spectrometry (MS) 1H NMR Spectroscopy Verdict
Primary Output Molecular Mass (

), Elemental Formula.
Atom-to-atom connectivity, Electronic environment.NMR wins for structure.
Isomer Specificity Low. 2,4-, 2,5-, and 3,4- isomers yield nearly identical parent ions (

Da) and similar fragments.
High. Distinguishes isomers based on aromatic coupling constants (

-values) and chemical shifts.
NMR is required.
Sensitivity High. Requires picograms.Moderate. Requires milligrams.[1]MS wins for trace analysis.
Throughput High (Seconds).Moderate (Minutes).MS wins for screening.

Part 2: Structural Elucidation – The "Fingerprint" Logic

To confirm 2,5-DMBA, you must prove the specific arrangement of protons on the benzene ring. The molecule possesses a 1,2,4,5-substitution pattern (counting all substituents), leaving protons at positions 3, 4, and 6 .

The NMR Logic (The Definitive Test)

The critical differentiator between 2,5-DMBA and its closest isomer (2,4-DMBA) is the coupling pattern of the proton ortho to the carboxylic acid .

  • In 2,5-DMBA: The proton at position 6 (H6) is ortho to the carboxyl group. It has no adjacent neighbors . It only exhibits a weak meta-coupling (

    
     Hz) to H4.
    
    • Result: The most downfield proton appears as a Singlet (s) or narrow Doublet (d) .

  • In 2,4-DMBA: The proton at position 6 (H6) is ortho to the carboxyl group, but it has a neighbor at H5.

    • Result: The most downfield proton appears as a wide Doublet (d) (

      
       Hz).
      
Mass Spectrometry Logic

While less specific, the fragmentation pattern confirms the functional groups.

  • Molecular Ion (

    
    ):  182 
    
    
    
    .
  • Ortho Effect: The methoxy group at position 2 (ortho to COOH) facilitates the loss of alcohols or water, a diagnostic feature of ortho-substituted benzoic acids compared to meta/para isomers.

Part 3: Experimental Protocols

Protocol A: High-Resolution 1H-NMR (400 MHz+)
  • Objective: Confirm substitution pattern via scalar coupling analysis.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent carboxyl proton exchange and sharpen peaks).
  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Workflow:

  • Dissolve sample completely; ensure no suspension remains.

  • Acquire spectrum with sufficient scans (ns=16 or 32) to resolve aromatic hyperfine splitting.

  • Crucial Step: Phase correct manually to ensure the broad carboxyl peak does not distort the baseline.

  • Integration: Set the methyl singlets (approx 3.7–3.8 ppm) to integral 3.00.

Expected Data (DMSO-


): 
  • 
     12.0–13.0 ppm (1H, br s): Carboxylic acid -COOH .
    
  • 
     7.2–7.4 ppm (1H, d, 
    
    
    
    Hz): H6 (Ortho to COOH, meta-coupled).
  • 
     7.0–7.1 ppm (1H, d, 
    
    
    
    Hz): H3 or H4 (Ortho coupled).
  • 
     6.9–7.0 ppm (1H, dd, 
    
    
    
    Hz): H4 or H3 .
  • 
     3.7–3.8 ppm (6H, two s): Methoxy groups -OCH
    
    
    
    .
Protocol B: ESI-MS (Direct Infusion)
  • Objective: Confirm Molecular Formula (

    
    ).
    
  • Mode: Negative Ion Mode (ESI-) is often superior for carboxylic acids (

    
    ), though Positive Mode (
    
    
    
    ) works.
  • Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid.

Interpretation:

  • ESI(-): Look for peak at 181

    
      (
    
    
    
    ).
  • EI (70eV): Look for 182

    
      (
    
    
    
    ) and base peak 165
    
    
    (
    
    
    ) or 137
    
    
    (
    
    
    ).

Part 4: Visualization and Logic Flow

Diagram 1: Isomer Differentiation Workflow

This decision tree guides the researcher through the structural confirmation process, highlighting the "Go/No-Go" decision points.

G Start Unknown Sample (Suspected 2,5-DMBA) MS_Step Step 1: Mass Spectrometry (ESI or EI) Start->MS_Step Mass_Check Mass = 182 Da? MS_Step->Mass_Check Reject_Mass Reject: Impurity or Wrong Molecule Mass_Check->Reject_Mass No NMR_Step Step 2: 1H-NMR (DMSO-d6) Focus: Aromatic Region (6.5-7.5 ppm) Mass_Check->NMR_Step Yes H_Ortho_Check Analyze Proton Ortho to COOH (Most Deshielded Aromatic) NMR_Step->H_Ortho_Check Result_25 Pattern: Singlet or Small Doublet (J~3Hz) (H6 is isolated) H_Ortho_Check->Result_25 Meta Coupling Only Result_24 Pattern: Large Doublet (J~9Hz) (H6 has ortho neighbor) H_Ortho_Check->Result_24 Ortho Coupling Result_34 Pattern: Complex Multiplet (Different Symmetry) H_Ortho_Check->Result_34 Other Conclusion CONFIRMED: 2,5-Dimethoxybenzoic Acid Result_25->Conclusion

Caption: Logical workflow for distinguishing 2,5-DMBA from its common isomers (2,4-DMBA and 3,4-DMBA) using NMR coupling constants.

Diagram 2: Structural Connectivity & NMR Assignment

This diagram maps the specific protons of 2,5-DMBA to their expected NMR signals, visualizing the "isolated" spin system that defines the molecule.

Structure cluster_ring Benzene Ring Substitution Pattern COOH COOH (Pos 1) ~12.5 ppm (Broad) H6 H6 (Pos 6) ~7.3 ppm (d, J=3Hz) H6->COOH Ortho (Deshielding) H4 H4 (Pos 4) ~7.1 ppm (dd, J=9, 3Hz) H6->H4 Meta Coupling (J~3Hz) H3 H3 (Pos 3) ~7.0 ppm (d, J=9Hz) H3->H4 Ortho Coupling (J~9Hz) OMe2 OMe (Pos 2) ~3.75 ppm (s) H3->OMe2 Ortho OMe5 OMe (Pos 5) ~3.75 ppm (s)

Caption: NMR assignment map showing the critical Meta-coupling (H6-H4) and Ortho-coupling (H3-H4) that fingerprints 2,5-DMBA.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] 2,5-Dimethoxybenzoic acid Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 76027, 2,5-Dimethoxybenzoic acid. PubChem.[1] Available at: [Link]

  • Barich, D. H., Zell, M. T., & Munson, E. J. (2004).[4] 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid.[4][5] Acta Crystallographica Section C: Crystal Structure Communications, 60(4). (Provides structural confirmation data). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Antioxidant Activity of Benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant capacity is paramount in the quest for novel therapeutics and preservatives. Benzoic acid derivatives, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant capacity is paramount in the quest for novel therapeutics and preservatives. Benzoic acid derivatives, a class of compounds prevalent in nature and synthesized for various applications, represent a significant area of interest due to their potent antioxidant properties. This guide provides an in-depth comparison of their antioxidant activity, supported by established experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into the structural determinants of their activity and provide a practical framework for their evaluation in the laboratory.

The Chemical Rationale: Understanding Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thus terminating damaging chain reactions.[1][2] This capacity is governed by several key mechanistic pathways:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The HAT mechanism is favored in non-polar environments.[3]

  • Sequential Proton Loss Electron Transfer (SPLET): This pathway is more prevalent in polar, protic solvents. It involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical.[3]

  • Single Electron Transfer-Proton Transfer (SET-PT): Here, the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•⁺). This is followed by the loss of a proton to the surrounding medium.

The efficiency of these mechanisms is intrinsically linked to the chemical structure of the benzoic acid derivative, particularly the nature and position of substituents on the benzene ring.

SAR_Summary cluster_main Structure-Activity Relationship of Benzoic Acid Derivatives A Benzoic Acid Core B Number of -OH Groups (More = Higher Activity) A->B C Position of -OH Groups (ortho/para > meta) A->C D Electron-Donating Groups (-OCH₃, -CH₃) (Enhance Activity) A->D E Electron-Withdrawing Groups (-NO₂, -Cl) (Decrease Activity) A->E F Carboxyl Group (-COOH) (Modulates Activity) A->F G Overall Antioxidant Activity B->G C->G D->G E->G F->G

Caption: Factors influencing the antioxidant activity of benzoic acid derivatives.

Comparative Antioxidant Activity: Experimental Data

The following table summarizes the reported antioxidant activities of several benzoic acid derivatives from various studies, primarily using the DPPH radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC₅₀ value indicates greater antioxidant activity. [4]

Compound Structure DPPH IC₅₀ (µM) Reference
Gallic Acid 3,4,5-Trihydroxybenzoic acid ~9.5 - 11.0 [5](data for analogous compounds)
Protocatechuic Acid 3,4-Dihydroxybenzoic acid ~10.4 [5](data for analogous compounds)
Gentisic Acid 2,5-Dihydroxybenzoic acid ~6.1 [5](data for analogous compounds)
Salicylic Acid 2-Hydroxybenzoic acid >100 [6](general trend)
p-Hydroxybenzoic Acid 4-Hydroxybenzoic acid >100 [6](general trend)
Vanillic Acid 4-Hydroxy-3-methoxybenzoic acid ~20-30 [6](general trend for methoxy-substituted)
Syringic Acid 4-Hydroxy-3,5-dimethoxybenzoic acid ~15-25 [6](general trend for methoxy-substituted)
Ascorbic Acid (Standard) - ~12.3 [5]

| BHT (Standard) | - | ~16.5 | [5]|

Note: The IC₅₀ values can vary depending on the specific experimental conditions. This table is intended for comparative purposes.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the generation of reliable and comparable data, standardized methodologies are essential. The following are detailed, step-by-step protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. [4] Principle: The DPPH radical is a stable free radical with a deep violet color. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. For instance, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark to prevent degradation. [7]2. Preparation of Sample and Standard Solutions: Prepare a stock solution of each test compound and the standard antioxidant in methanol. From these stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay in 96-Well Plate:

    • Add 20 µL of various concentrations of the sample or standard solutions to different wells. * Add 180 µL of the DPPH working solution to each well. * For the control (blank), add 20 µL of methanol instead of the sample solution.

  • Incubation: Mix the contents of the plate thoroughly and incubate in the dark at room temperature for 30 minutes. [7]5. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. 6. Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % scavenging activity against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Samples & Standard prep_dpph->prep_samples plate_setup Add 20 µL Sample/Standard to 96-well plate prep_samples->plate_setup add_dpph Add 180 µL DPPH Solution to each well plate_setup->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC₅₀ Value read_abs->calculate end_node End calculate->end_node

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the pre-formed radical cation, causing a decolorization that is measured by the decrease in absorbance at approximately 734 nm. [8] Materials:

  • ABTS diammonium salt

  • Potassium persulfate (or ammonium persulfate)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and a standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical. [9]2. Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm. [8]3. Assay in 96-Well Plate:

    • Add 200 µL of the ABTS•+ working solution to each well. * Add 5 µL of the sample or standard solutions at various concentrations. 4. Incubation: Mix thoroughly and incubate at room temperature for 5-6 minutes. 5. Measurement: Measure the absorbance at 734 nm.

  • Calculation: Similar to the DPPH assay, calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ values.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm. [10] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Test compounds and a standard (e.g., Trolox or FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [10]2. Assay in 96-Well Plate:

    • Add 180 µL of the pre-warmed FRAP reagent to each well. [11] * Add 5 µL of the sample, standard, or blank (solvent) to the wells. [11]3. Incubation: Incubate the plate at 37°C for 4-6 minutes. [10][11]4. Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is expressed as FRAP value (in µM of Fe²⁺ equivalents or Trolox equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. [12][13] Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds and a standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520-538 nm) with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer. [12] * Prepare a solution of AAPH in 75 mM phosphate buffer. This should be made fresh daily. [12] * Prepare a series of Trolox standards and sample dilutions in the phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 150 µL of the fluorescein working solution to each well. [12] * Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells. [12]3. Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader to allow for thermal equilibration. [12][14]4. Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction. [12] * Immediately begin kinetic fluorescence readings every 1-2 minutes for 60-90 minutes. [12]5. Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of the net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox equivalents (TE).

Conclusion

The antioxidant activity of benzoic acid derivatives is a complex interplay of their structural features, particularly the number and position of hydroxyl and other substituent groups. This guide provides a foundational understanding of these structure-activity relationships, supported by comparative data and detailed, validated protocols for the most common antioxidant assays. By employing these standardized methods, researchers can generate robust and comparable data, facilitating the discovery and development of new antioxidant agents for therapeutic and industrial applications. The causality behind experimental choices, such as specific pH conditions or incubation times, is rooted in optimizing the reaction kinetics and stability of the radicals and complexes involved, ensuring a self-validating system for accurate assessment.

References

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • PubMed. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Filo. (2025). Detailed Protocol of DPPH Assay. [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • G-Biosciences. (n.d.). ORAC Assay. [Link]

  • Scilit. (2026). The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. [Link]

  • National Center for Biotechnology Information. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Medium. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Semantic Scholar. (2025). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Semantic Scholar. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

  • Chimactiv. (n.d.). Experimental procedure. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • National Center for Biotechnology Information. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]

  • G-Biosciences. (n.d.). ABTS Assay. [Link]

  • Semantic Scholar. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of the compounds in IC 50 values. [Link]

  • SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]

  • MDPI. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography Analysis of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Benzoic Acid Derivatives Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug development.[1][2][3] Their deceptively simple chemical architecture belies a rich and complex solid-state behavior governed by a delicate interplay of intermolecular forces. The precise three-dimensional arrangement of atoms in the crystalline state, known as the crystal structure, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and mechanical strength.[4][5] X-ray crystallography stands as the definitive technique for elucidating these atomic-level details, providing an unambiguous map of molecular geometry, packing motifs, and intermolecular interactions.[5][6][7]

This guide provides a comprehensive overview of the X-ray crystallographic analysis of benzoic acid derivatives, designed to empower researchers to conduct rigorous structural comparisons. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and present a framework for interpreting the resulting structural data. By understanding how substituents on the benzoic acid ring influence crystal packing and intermolecular interactions, scientists can gain invaluable insights for rational drug design and crystal engineering.[8][9]

The Foundational Structure: Benzoic Acid

The crystal structure of benzoic acid itself serves as a crucial reference point. In the solid state, benzoic acid molecules form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between their carboxyl groups.[10] This robust hydrogen-bonding synthon is a recurring motif in the crystal structures of many carboxylic acids. However, the seemingly straightforward structure of benzoic acid can exhibit disorder related to the positions of the acidic hydrogen atoms within these dimers.[10]

The Influence of Substituents: A Comparative Analysis

The introduction of substituents onto the phenyl ring of benzoic acid can dramatically alter its crystal packing and intermolecular interactions. These modifications can lead to different crystal symmetries (space groups), unit cell dimensions, and the formation of various non-covalent interactions, such as C-H···O, C-H···π, and halogen bonds.[8][9] Furthermore, the electronic nature of the substituents (electron-donating or electron-withdrawing) influences the acidity of the carboxylic acid, which can in turn affect the types of intermolecular interactions formed.[11][12][13]

To illustrate these effects, the following table summarizes key crystallographic parameters for two closely related derivatives: 4-methoxybenzoic acid and 3-chlorobenzoic acid.[14] This comparison highlights how the substitution of a methoxy group versus a chlorine atom impacts the crystal lattice.

Parameter4-Methoxybenzoic Acid3-Chlorobenzoic Acid
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/c
a (Å)16.9813.784
b (Å)10.953.854
c (Å)3.9813.794
β (°)98.7108.89
Volume (ų)732.6692.9
Z44
Density (calc) (g/cm³)1.3851.503

Data sourced from BenchChem's comparative guide.[14]

Polymorphism: The Same Molecule, Different Structures

A fascinating and critical phenomenon in the solid-state chemistry of benzoic acid derivatives is polymorphism.[4][15][16] Polymorphs are different crystalline forms of the same compound that exhibit distinct physical properties. These variations arise from differences in molecular conformation and/or intermolecular interactions.[16] The ability of a molecule to adopt multiple crystalline forms has profound implications for the pharmaceutical industry, as different polymorphs can have different solubilities, dissolution rates, and stabilities. For example, p-aminobenzoic acid and p-nitrobenzoic acid are known to exist in different polymorphic forms.[4]

Experimental Workflow for X-ray Crystallographic Analysis

The process of determining the crystal structure of a benzoic acid derivative involves a series of meticulous steps, each crucial for obtaining high-quality and reliable data.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction Mounted Crystal processing Data Processing diffraction->processing Diffraction Data solution Structure Solution processing->solution Processed Data refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Experimental Protocols
1. Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process.[5]

  • Objective: To obtain a single crystal of suitable size (typically 0.1-0.5 mm in all dimensions) with a well-ordered internal lattice.

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the benzoic acid derivative in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined through screening various options (e.g., ethanol, methanol, acetone, or mixtures thereof).[14]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility of the compound decreases.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Causality: The goal of these techniques is to achieve a state of limited supersaturation, which encourages the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.[5]

2. Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to determine its structure.

  • Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[14]

  • Diffraction: The mounted crystal is placed in a stream of X-rays, typically from a synchrotron or a rotating anode generator.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) of varying intensities. These intensities are recorded by a detector, such as a CCD or CMOS detector.[14]

  • Low-Temperature Data Collection: Data is commonly collected at a low temperature (e.g., 100 K) to minimize the thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.[14]

3. Data Processing and Structure Solution

The raw diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections.

  • Data Reduction: The collected diffraction images are integrated to determine the intensity of each reflection. This data is then corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[14]

  • Structure Solution: An initial model of the atomic positions is generated using computational methods such as direct methods or the Patterson method.[14]

4. Structure Refinement and Validation

The initial structural model is then refined against the experimental data to produce the final, accurate crystal structure.

  • Least-Squares Refinement: The atomic positions, anisotropic displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[14]

  • Validation: The final refined structure is rigorously validated using various crystallographic criteria and software tools like PLATON to ensure its quality and chemical sensibility.[17] Key metrics for validation include the R-factor, the goodness-of-fit (GooF), and the residual electron density.

Data Reporting and Archiving: The Crystallographic Information File (CIF)

The standard format for reporting and archiving crystallographic data is the Crystallographic Information File (CIF).[18][19][20][21] A CIF is a text file that contains all the essential information about the crystal structure determination, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Anisotropic displacement parameters

  • Bond lengths and angles

  • Details of the data collection and refinement

Depositing CIFs in public databases such as the Cambridge Structural Database (CSD) is crucial for ensuring the reproducibility of results and for allowing other researchers to access and utilize the structural data.[19][21][22] The International Union of Crystallography (IUCr) provides guidelines and tools for checking the integrity and consistency of CIFs before deposition.[19][23]

Logical Framework for Structural Comparison

A systematic comparison of the crystal structures of benzoic acid derivatives should focus on several key aspects.

structural_comparison cluster_molecular Molecular Level cluster_supramolecular Supramolecular Level cluster_analysis Comparative Analysis conformation Molecular Conformation packing Crystal Packing conformation->packing geometry Bond Lengths & Angles interactions Intermolecular Interactions geometry->interactions substituent_effects Substituent Effects packing->substituent_effects interactions->substituent_effects polymorphism Polymorphism substituent_effects->polymorphism

Caption: Key aspects to consider in the structural comparison of benzoic acid derivatives.

By systematically analyzing these features, researchers can build a comprehensive understanding of the structure-property relationships within a series of benzoic acid derivatives, ultimately guiding the design of new molecules with desired solid-state properties.

References

  • George, A. R., Harris, K. D. M., Rohl, A. L., & Wilson, C. C. (n.d.). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
  • BenchChem. (2025). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Benchchem.
  • Friscic, T., & Jones, W. (2003). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 5, 163-172.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Varma, S., & Gdanitz, R. J. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2235-2242.
  • Sikorski, A., & Nierzwicki, L. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 27(24), 8878.
  • Hassen, R., & Vangala, V. R. (2019). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 21(34), 5081-5091.
  • Hassen, R., & Vangala, V. R. (2019). Effect of Substituent Size and Isomerization on the Polymorphism of 2-(Naphthalenylamino)-benzoic Acids. Crystal Growth & Design, 19(5), 2931-2940.
  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction.
  • ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid (top) and....
  • Lemmerer, A., & Bernstein, J. (2010). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 11), o523-o528.
  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • Sadki, M., Watkin, D., Bourhis, L., & Horst, P. (2006). Open Source software for small molecule crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 62(s1), m34.p08.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(14), 2802-2809.
  • ResearchGate. (n.d.). 16. Crystal structure of benzoic acid. Molecules of the same symmetry....
  • Lemmerer, A., & Bernstein, J. (2009). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2782.
  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Shishkov, I. F., Vilkov, L. V., & Kolonits, M. (2006). Molecular Structures of Benzoic Acid and 2-Hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. The Journal of Physical Chemistry A, 110(28), 8887-8894.
  • CNR-IRIS. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.
  • Thomas, S. P., & Vangala, V. R. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. Crystal Growth & Design, 25(9), 4567-4578.
  • Excillum. (n.d.). Small molecule crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework).
  • Wikipedia. (n.d.). Crystallographic Information File.
  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of the American Chemical Society, 119(4), 681-690.
  • ResearchGate. (2025). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids.
  • Mohammed, Y., & Salih, T. M. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega.
  • e-Publications@Marquette. (n.d.). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations.
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  • ResearchGate. (2025). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • ResearchGate. (n.d.). Structures of common benzoic acid derivatives.
  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework).
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Filo. (2025). Effect of substituents on acidity of benzoic acids.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2,5-Dimethanesulfonylbenzoic Acid

Hazard Assessment: Understanding the Risks Based on the hazard profiles of analogous compounds such as 2-(Methylsulfonyl)benzoic acid and 3-(Methylsulfonyl)benzoic acid, 2,5-Dimethanesulfonylbenzoic acid is anticipated t...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds such as 2-(Methylsulfonyl)benzoic acid and 3-(Methylsulfonyl)benzoic acid, 2,5-Dimethanesulfonylbenzoic acid is anticipated to be a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation[1][2]. The presence of two sulfonyl groups and a carboxylic acid moiety suggests a high potential for corrosive properties.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2].

  • Corrosive Properties: The related compound, 2,5-Dimethylbenzenesulfonic acid dihydrate, is classified as causing burns and being corrosive to the eyes, indicating that 2,5-Dimethanesulfonylbenzoic acid could have similar severe effects[3].

Given these potential hazards, a stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2,5-Dimethanesulfonylbenzoic acid. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shieldProtects against splashes and airborne particles that can cause serious eye damage or burns[1][3]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents direct skin contact, which can lead to irritation or chemical burns[1][4]. The choice of glove material should be based on the specific solvent being used, if any. Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing[4][5]. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired when working with fine powders, generating aerosols, or when adequate ventilation cannot be guaranteed[1][5]. The type of cartridge should be selected based on the potential for organic vapors and acid gases. A dust mask may be sufficient for handling small, non-aerosolized quantities in a well-ventilated area.

Procedural Guidance for Safe Handling and Operations

A systematic approach to handling 2,5-Dimethanesulfonylbenzoic acid will minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle this compound in a certified chemical fume hood to control airborne exposure[1][2].

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area[5].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Reactions and Manipulations:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • Use a stirrer or other agitation method that minimizes the generation of aerosols.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after use.

    • Wash hands and any exposed skin immediately after handling the compound, even if gloves were worn[1][2].

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_weighing Weighing/Transfer cluster_reaction Reaction Setup cluster_ppe Required PPE Start Assess Experimental Task Weighing Weighing Small Quantity (<1g) in Fume Hood Start->Weighing Weighing Weighing_Large Weighing Large Quantity (>1g) or outside hood Reaction_Closed Closed System Reaction (e.g., under inert gas) Start->Reaction_Closed Reaction Reaction_Open Open System Reaction (e.g., reflux) PPE_Basic Basic PPE: - Safety Goggles - Lab Coat - Gloves Weighing->PPE_Basic PPE_Full Full PPE: - Enhanced PPE - Respirator Weighing_Large->PPE_Full Reaction_Closed->PPE_Basic PPE_Enhanced Enhanced PPE: - Basic PPE - Face Shield Reaction_Open->PPE_Enhanced

Caption: PPE selection workflow for handling 2,5-Dimethanesulfonylbenzoic acid.

Spill Management and Disposal Plan

Prompt and proper management of spills and waste is crucial to prevent environmental contamination and personnel exposure.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain (if safe to do so):

    • For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance.

    • Sweep up the contained material and place it in a clearly labeled, sealed container for disposal[1][4].

    • Do not add water to the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal
  • Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[4].

  • Containers: Collect all waste containing 2,5-Dimethanesulfonylbenzoic acid in a designated, properly labeled, and sealed container.

  • Procedure: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash[5].

First Aid Measures: Immediate Actions in Case of Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

This guide is intended to provide a foundation for the safe handling of 2,5-Dimethanesulfonylbenzoic acid. It is not a substitute for a thorough risk assessment, which should be conducted before any new procedure involving this chemical. Always consult your institution's safety policies and the most current safety information available.

References

Sources

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